molecular formula C6H9BrN2 B1528231 5-Bromo-4-ethyl-3,4-dihydropyrimidine CAS No. 224429-98-5

5-Bromo-4-ethyl-3,4-dihydropyrimidine

Cat. No.: B1528231
CAS No.: 224429-98-5
M. Wt: 189.05 g/mol
InChI Key: SATOWWCSWKAUNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-4-ethyl-3,4-dihydropyrimidine is a high-purity chemical building block designed for research use in medicinal chemistry and drug discovery. As part of the dihydropyrimidinone (DHPM) family, this compound provides researchers with a versatile scaffold recognized as a "privileged structure" for its wide range of biological activities . The bromo substituent on the pyrimidine ring serves as a reactive handle for further functionalization via cross-coupling reactions, allowing for the creation of diverse compound libraries. The ethyl group at the 4-position is a key structural feature that can influence the compound's steric and electronic properties, potentially fine-tuning its interaction with biological targets . Dihydropyrimidine-based compounds are of significant research interest due to documented activities including anticancer , antiviral , anti-inflammatory , and antibacterial properties . This specific bromo-ethyl analog is a valuable intermediate for synthesizing novel compounds to probe biological mechanisms and develop new therapeutic agents. Please Note: This product is offered for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

5-bromo-4-ethyl-1,4-dihydropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2/c1-2-6-5(7)3-8-4-9-6/h3-4,6H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATOWWCSWKAUNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=CNC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Physicochemical Characterization of 5-Bromo-4-ethyl-3,4-dihydropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharted Territory of a Novel Dihydropyrimidine

In the landscape of medicinal chemistry, the 3,4-dihydropyrimidinone (DHPM) scaffold and its derivatives are recognized as "privileged structures," known for their diverse biological activities, including roles as anticancer, anti-inflammatory, and antihypertensive agents.[1][2][3] The target of this guide, 5-Bromo-4-ethyl-3,4-dihydropyrimidine, represents a specific, yet largely uncharacterized, member of this important class of heterocyclic compounds. A thorough review of the scientific literature and chemical databases reveals a conspicuous absence of experimental data for this specific molecule.

This guide, therefore, deviates from a standard data sheet. Instead, it is structured as a comprehensive roadmap for the de novo characterization of this compound, from its logical synthesis to the rigorous determination of its core physicochemical properties. As senior application scientists, we recognize that the journey of a novel compound from synthesis to application is paved with precise and reproducible measurements. This document serves as both a theoretical framework and a practical guide for researchers embarking on the study of this or structurally related compounds, grounding every recommendation in established analytical principles and field-proven methodologies.

Synthetic Strategy: The Biginelli Reaction as a Foundational Approach

The most direct and classical method for constructing the dihydropyrimidine core is the Biginelli reaction, a one-pot, three-component condensation.[4] This approach is the logical starting point for the synthesis of this compound. The reaction involves the acid-catalyzed condensation of a β-dicarbonyl compound, an aldehyde, and a urea or thiourea.

To achieve the target structure, a strategic modification of the classical components is necessary. Specifically, a β-ketoester containing a bromine atom at the α-position would be required.

Proposed Synthetic Components:

  • Aldehyde: Propanal (to provide the 4-ethyl group)

  • β-Ketoester: Ethyl 2-bromo-3-oxobutanoate (to provide the 5-bromo substituent and the ester for potential further modification, though the core structure requested does not have the C6-methyl and C5-ester groups typical of classical Biginelli products. A different β-dicarbonyl equivalent would be needed to yield the exact target structure without these groups.)

  • Urea Source: Urea

The general reaction, catalyzed by a Brønsted or Lewis acid, would proceed as follows:

Biginelli_Reaction reagents Propanal + Ethyl 2-bromoacetoacetate + Urea product This compound (and related structures) reagents->product One-Pot Condensation catalyst Acid Catalyst (e.g., HCl, BF3·OEt2) catalyst->reagents conditions Solvent (e.g., Ethanol) Heat conditions->reagents

Caption: Generalized workflow for the synthesis of the target compound via a Biginelli-type reaction.

Given the versatility of the Biginelli reaction, various catalysts and conditions can be employed to optimize yield and purity, including microwave irradiation and solvent-free approaches.[5][6] Post-synthesis, rigorous purification via recrystallization or column chromatography is essential before proceeding to physicochemical characterization.

Structural Verification and Spectral Analysis

Prior to measuring bulk properties, the chemical identity and purity of the synthesized compound must be unequivocally confirmed. A combination of mass spectrometry, NMR spectroscopy, and infrared spectroscopy provides a comprehensive structural fingerprint.

Analytical Method Expected Observations for this compound Causality and Interpretation
Mass Spectrometry (HRMS) Isotopic pattern characteristic of one bromine atom (M+ and M+2 peaks of nearly equal intensity). The exact mass would confirm the elemental formula (C₆H₉BrN₂).The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br) provides a definitive isotopic signature. High-resolution mass spectrometry (HRMS) provides sub-ppm mass accuracy, essential for confirming the molecular formula.[3]
¹H NMR Spectroscopy - Singlet or broad singlet for the N1-H proton. - Broad singlet for the N3-H proton. - Signal for the C4-H proton, likely a triplet or quartet, coupled to the ethyl group. - Methylene (CH₂) and methyl (CH₃) signals for the C4-ethyl group. - Signal for the C6-H proton.The chemical shifts and coupling patterns reveal the connectivity of protons in the molecule. The diastereotopic protons of the ethyl group and the chiral center at C4 may lead to complex splitting patterns.[7][8]
¹³C NMR Spectroscopy - Signals for the six carbon atoms of the core structure. - Characteristic signal for the C=N carbon (C2). - Signal for the carbon bearing the bromine atom (C5). - Signals for the ethyl group carbons.Provides a count of unique carbon environments, confirming the molecular backbone. The chemical shifts are indicative of the electronic environment of each carbon atom.[3]
Infrared (IR) Spectroscopy - N-H stretching vibrations (typically in the 3100-3400 cm⁻¹ region). - C=N stretching vibration. - C-H stretching vibrations (aliphatic). - C-Br stretching vibration (in the fingerprint region).IR spectroscopy identifies key functional groups present in the molecule. The N-H stretches are particularly diagnostic for the dihydropyrimidine ring.[9]

Core Physicochemical Properties: A Practical Guide to Measurement

The following sections detail the experimental protocols for determining the fundamental physicochemical properties that govern the compound's behavior in biological and pharmaceutical systems.

Melting Point (Mp): A Primary Indicator of Purity

The melting point is a critical first assessment of a solid compound's identity and purity. A sharp melting range (typically < 2°C) is indicative of a pure substance, whereas impurities will lead to a depressed and broadened melting range.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: Ensure the synthesized compound is completely dry and finely powdered. Load a small amount (2-3 mm height) into a capillary tube sealed at one end.

  • Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

  • Preliminary Measurement: Heat the sample rapidly to determine an approximate melting range.

  • Accurate Measurement: Allow the apparatus to cool to at least 15°C below the approximate melting point. Begin heating at a slow, controlled rate (1-2°C per minute).

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁-T₂.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement prep1 Dry Crystalline Sample prep2 Load Capillary Tube (2-3 mm height) prep1->prep2 meas1 Insert into Apparatus prep2->meas1 meas2 Rapid Heating (Find Approx. Mp) meas1->meas2 meas3 Slow Heating (1-2°C/min) meas2->meas3 meas4 Record T1 (Onset) & T2 (Clear Point) meas3->meas4 result Melting Point Range meas4->result Report as T1-T2

Sources

An In-depth Technical Guide to 5-Bromo-4-ethyl-3,4-dihydropyrimidine: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Bromo-4-ethyl-3,4-dihydropyrimidine (CAS No. 224429-98-5), a heterocyclic compound with significant potential as a building block in medicinal chemistry. Due to the limited specific literature on this exact molecule, this document integrates established principles of dihydropyrimidine chemistry with predictive insights to offer a robust framework for its synthesis, characterization, and application.

The Dihydropyrimidine Core: A Privileged Scaffold in Medicinal Chemistry

The 3,4-dihydropyrimidin-2(1H)-one (DHPM) core is a cornerstone of modern medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] First synthesized by Pietro Biginelli in 1893, this heterocyclic system is a key component in numerous pharmacologically active compounds, including antiviral, antitumor, antibacterial, and anti-inflammatory agents.[3][4] The structural versatility of the DHPM scaffold allows for extensive functionalization, enabling the fine-tuning of its physicochemical and pharmacological properties.

The introduction of a bromine atom at the 5-position, as in the title compound, is of particular strategic importance. This halogen serves as a versatile synthetic handle, most notably for palladium-catalyzed cross-coupling reactions, which are instrumental in the construction of complex molecular architectures and the generation of diverse compound libraries for drug screening.[5]

Physicochemical and Safety Profile

A summary of the known and predicted properties of this compound is presented below.

PropertyValueSource
CAS Number 224429-98-5Internal Database
Molecular Formula C₆H₉BrN₂[Internal Database]
Molecular Weight 189.05 g/mol [Internal Database]
Physical State Solid (Predicted)N/A
Solubility Soluble in organic solvents like DMSO, DMF, and alcohols (Predicted)N/A

Safety Information: While no specific hazard information is available for this compound, it should be handled with care in a well-ventilated laboratory, wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses.[6] Disposal should be in accordance with local regulations for chemical waste.[6]

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway: A Two-Step Approach

A logical synthesis would involve an initial Biginelli condensation to construct the core ring system, followed by a regioselective bromination.

Step 1: Biginelli Condensation to form 4-Ethyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one.

This reaction involves the acid-catalyzed condensation of propanal (to introduce the 4-ethyl group), ethyl acetoacetate (as the 1,3-dicarbonyl component), and urea.

Step 2: Electrophilic Bromination.

The resulting dihydropyrimidine can then be brominated at the electron-rich 5-position using a suitable brominating agent, such as N-Bromosuccinimide (NBS).

Synthetic Pathway Propanal Propanal Intermediate 4-Ethyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one Propanal->Intermediate Biginelli Reaction (Acid Catalyst) EAA Ethyl Acetoacetate EAA->Intermediate Biginelli Reaction (Acid Catalyst) Urea Urea Urea->Intermediate Biginelli Reaction (Acid Catalyst) Product This compound Intermediate->Product Bromination NBS NBS NBS->Product

Figure 1: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Proposed)

Protocol: Synthesis of 4-Ethyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one

  • To a 250 mL round-bottom flask, add ethyl acetoacetate (13.0 g, 0.1 mol), propanal (5.8 g, 0.1 mol), and urea (9.0 g, 0.15 mol) in ethanol (50 mL).

  • Add a catalytic amount of concentrated hydrochloric acid (0.5 mL).

  • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

  • Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum to yield the intermediate product.

Protocol: Synthesis of this compound

  • Dissolve the intermediate (0.05 mol) in glacial acetic acid (100 mL) in a 250 mL three-necked flask equipped with a dropping funnel and a magnetic stirrer.

  • Slowly add a solution of N-Bromosuccinimide (NBS) (9.8 g, 0.055 mol) in acetic acid (50 mL) dropwise over 30 minutes at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, pour the mixture into ice-cold water (500 mL).

  • Collect the resulting precipitate by vacuum filtration.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Spectroscopic Characterization (Predicted)

No published spectra for this compound are available. The following data are predicted based on the analysis of structurally similar compounds, such as 5-brominated pyrimidines and other 4-alkyl-dihydropyrimidines.[3][9]

Table 2: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.3Singlet1HNH (Position 1)Deshielded amide proton.
~7.8Singlet1HNH (Position 3)Deshielded amide proton.
~4.5Triplet1HCH (Position 4)Methine proton adjacent to the ethyl group and nitrogen.
~1.8-2.0Multiplet2HCH₂ (Ethyl)Methylene protons of the ethyl group.
~0.9Triplet3HCH₃ (Ethyl)Methyl protons of the ethyl group.

Table 3: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~170C =O (Position 2)Carbonyl carbon.
~148C (Position 6)Olefinic carbon adjacent to nitrogen.
~95C -Br (Position 5)Carbon bearing the bromine, shifted upfield.
~55C H (Position 4)Chiral carbon attached to the ethyl group.
~28C H₂ (Ethyl)Methylene carbon of the ethyl group.
~10C H₃ (Ethyl)Methyl carbon of the ethyl group.

Table 4: Predicted Mass Spectrometry Data (ESI+)

m/zAssignmentRationale
189/191[M+H]⁺Molecular ion peak showing the characteristic isotopic pattern for bromine (¹:¹ ratio for ⁷⁹Br and ⁸¹Br).
Protocol for Spectroscopic Analysis

A standardized workflow is crucial for reliable characterization.

Spectroscopic Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Validation Synthesis Crude Product Purification Purified Compound (Recrystallization/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (ESI or EI) Purification->MS IR IR Spectroscopy Purification->IR Validation Structure Elucidation & Purity Assessment NMR->Validation MS->Validation IR->Validation

Figure 2: General workflow for the synthesis and spectroscopic validation.

NMR Sample Preparation: [9]

  • Accurately weigh 5-10 mg of the purified compound.

  • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

MS Sample Preparation: [9]

  • Prepare a dilute solution (~0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Analyze using an Electrospray Ionization (ESI) mass spectrometer to observe the protonated molecular ion.

Reactivity and Application in Drug Discovery

The true value of this compound lies in its potential for diversification. The 5-bromo substituent is a key functional group for introducing molecular complexity.

Key Transformations: Leveraging the Bromo Group

The C-Br bond is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern drug discovery. This allows for the rapid generation of analog libraries to explore Structure-Activity Relationships (SAR).

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or heteroaryl moieties.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing diverse amine functionalities.

  • Heck Coupling: Reaction with alkenes to form C-C double bonds.

Reactivity cluster_coupling Palladium-Catalyzed Cross-Coupling cluster_products Derivative Library Core This compound Br Suzuki Suzuki Coupling + R-B(OH)₂ Core:f1->Suzuki Sonogashira Sonogashira Coupling + R-C≡CH Core:f1->Sonogashira Buchwald Buchwald-Hartwig + R₂NH Core:f1->Buchwald Aryl 5-Aryl Derivative Suzuki->Aryl Alkynyl 5-Alkynyl Derivative Sonogashira->Alkynyl Amino 5-Amino Derivative Buchwald->Amino

Sources

A Guide to the Spectroscopic Characterization of 5-Bromo-4-ethyl-3,4-dihydropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed analysis of the expected spectroscopic data for the characterization of 5-Bromo-4-ethyl-3,4-dihydropyrimidine. As a crucial intermediate in medicinal chemistry and drug development, understanding its structural features through modern analytical techniques is paramount. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. While direct experimental spectra for this specific molecule are not widely published, this guide will leverage data from analogous structures and first principles to predict and interpret its spectroscopic signature.

Introduction

This compound, with the CAS number 224429-98-5 and molecular formula C6H9BrN2, is a heterocyclic compound of interest in synthetic chemistry.[1] The dihydropyrimidine core is a privileged scaffold in medicinal chemistry, appearing in a wide array of bioactive molecules.[2][3] Spectroscopic analysis is indispensable for the unambiguous confirmation of its molecular structure. This guide will delve into the expected outcomes of ¹H NMR, ¹³C NMR, FT-IR, and MS analyses, providing a robust framework for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and can influence chemical shifts.[4]

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

NMR Experimental Workflow
Predicted ¹H NMR Spectrum

Based on the analysis of similar dihydropyrimidine structures, the following proton signals are anticipated for this compound.[5][6]

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
NH (Position 1 or 3)5.0 - 8.0Broad Singlet-2H
CH (Position 4)4.5 - 5.5Triplet or Doublet of Triplets~ 6-81H
CH ₂ (Ethyl group)1.6 - 2.0Quintet or Doublet of Quartets~ 72H
CH ₃ (Ethyl group)0.9 - 1.2Triplet~ 73H
CH (Position 2)~7.5-8.5Singlet-1H
CH (Position 6)~6.5-7.5Singlet-1H
  • The NH protons are expected to be broad and may exchange with D₂O. Their chemical shift can be highly variable depending on the solvent and concentration.

  • The proton at C4, being adjacent to a stereocenter and coupled to the ethyl group's methylene protons and potentially an NH proton, will likely show a complex splitting pattern.

  • The ethyl group should display a characteristic triplet for the methyl group and a quartet (further split by the C4 proton) for the methylene group.

  • The protons on the dihydropyrimidine ring at positions 2 and 6 will appear as singlets, with their exact chemical shifts influenced by the electronic effects of the neighboring nitrogen atoms and the bromine substituent.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show 6 distinct signals corresponding to the carbon atoms in the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
C=N (Position 2)150 - 160
C-Br (Position 5)90 - 100
C=C (Position 6)140 - 150
C-H (Position 4)50 - 60
C H₂ (Ethyl group)25 - 35
C H₃ (Ethyl group)10 - 15

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to N-H, C-H, C=N, and C=C bonds.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the compound is ground with dry KBr and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Data Acquisition: The sample is placed in the IR beam of an FT-IR spectrometer. A background spectrum of air (or the KBr pellet) is recorded and subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify characteristic absorption bands.

Sources

An In-depth Technical Guide to the Starting Materials for the Synthesis of 5-Bromo-4-ethyl-3,4-dihydropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the key starting materials and synthetic strategies for the preparation of 5-Bromo-4-ethyl-3,4-dihydropyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide details two primary synthetic pathways: a sequential approach involving the initial synthesis of the dihydropyrimidine core followed by electrophilic bromination, and a more direct one-pot synthesis utilizing a pre-brominated β-ketoester. Each strategy is discussed with a focus on the underlying chemical principles, selection of starting materials, and detailed experimental protocols. This document is intended to serve as a practical resource for researchers and professionals engaged in the synthesis of novel dihydropyrimidine derivatives.

Introduction: The Significance of Dihydropyrimidines

3,4-Dihydropyrimidin-2(1H)-ones (DHPMs) and their derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. Their diverse pharmacological activities, including roles as calcium channel blockers, antihypertensive agents, and alpha-1-a-antagonists, underscore their therapeutic potential.[1][2] The synthesis of novel DHPMs with varied substitution patterns is a continuous effort in the quest for new and improved therapeutic agents. This guide focuses specifically on the synthesis of this compound, outlining the requisite starting materials and methodologies.

The core synthetic strategy for accessing the dihydropyrimidine scaffold is the renowned Biginelli reaction.[1][2][3][4] This multicomponent reaction, first reported by Pietro Biginelli in 1891, offers a straightforward and efficient one-pot synthesis from three fundamental building blocks: an aldehyde, a β-ketoester, and urea (or a urea derivative).[1][3] The versatility of the Biginelli reaction allows for the introduction of various substituents on the dihydropyrimidine ring by judicious selection of the initial components.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic analysis of this compound reveals two logical disconnection points, leading to two distinct synthetic strategies.

G cluster_0 Strategy 1: Sequential Synthesis cluster_1 Strategy 2: Convergent Synthesis Target This compound Bromination Electrophilic Bromination Target->Bromination C-Br bond formation Biginelli_2 Biginelli Reaction Target->Biginelli_2 C-C & C-N bond formations Intermediate 4-Ethyl-3,4-dihydropyrimidine Biginelli_1 Biginelli Reaction Intermediate->Biginelli_1 C-C & C-N bond formations Bromination->Intermediate Starting_Materials_2 Propanal + Urea + Brominated β-ketoester Biginelli_2->Starting_Materials_2 Starting_Materials_1 Propanal + Urea + β-ketoester Biginelli_1->Starting_Materials_1

Caption: Retrosynthetic analysis of this compound.

Strategy 1 (Sequential Approach): This pathway involves the initial construction of the 4-ethyl-3,4-dihydropyrimidine ring system via a classical Biginelli reaction, followed by a subsequent bromination step to introduce the bromine atom at the 5-position.

Strategy 2 (Convergent Approach): This more direct route aims to assemble the target molecule in a single step through a Biginelli reaction using a pre-brominated β-ketoester as one of the key starting materials.

Strategy 1: Sequential Synthesis via Bromination

This two-step approach offers a reliable method for the synthesis of this compound.

Step 1: Synthesis of the 4-Ethyl-3,4-dihydropyrimidine Core

The first step is a standard Biginelli condensation to form the dihydropyrimidine ring with the desired ethyl substituent at the 4-position.

Starting Materials:

ComponentStructureRationale
Propanal CH₃CH₂CHOProvides the ethyl group at the C4 position of the dihydropyrimidine ring.
Ethyl 3-oxopentanoate CH₃CH₂COCH₂COOC₂H₅A β-ketoester that participates in the cyclocondensation. Other β-ketoesters like ethyl acetoacetate can also be used, which would result in a methyl group at the C6 position.
Urea (NH₂)₂COServes as the nitrogen-containing component for the formation of the pyrimidine ring.

Reaction Scheme:

G cluster_0 Biginelli Reaction Propanal Propanal Reaction + Propanal->Reaction Urea Urea Urea->Reaction BetaKetoester Ethyl 3-oxopentanoate BetaKetoester->Reaction Product 4-Ethyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one-5-carboxylate Reaction->Product Acid catalyst (e.g., HCl)

Caption: Biginelli condensation for the 4-ethyl-dihydropyrimidine core.

Step 2: Electrophilic Bromination of the Dihydropyrimidine Ring

The second step involves the selective bromination of the electron-rich 5-position of the dihydropyrimidine ring.

Starting Materials:

ComponentStructureRationale
4-Ethyl-3,4-dihydropyrimidine derivative (from Step 1)The substrate for the bromination reaction.
N-Bromosuccinimide (NBS) C₄H₄BrNO₂A mild and selective brominating agent for allylic and benzylic positions, as well as electron-rich aromatic and heterocyclic systems.[5][6]

Reaction Scheme:

G cluster_1 Electrophilic Bromination StartingMaterial 4-Ethyl-dihydropyrimidine Reaction + StartingMaterial->Reaction NBS N-Bromosuccinimide (NBS) NBS->Reaction Product This compound Reaction->Product Radical initiator (e.g., AIBN) or light

Caption: Bromination of the dihydropyrimidine core using NBS.

Experimental Protocol (Strategy 1)

Step 1: Synthesis of Ethyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • To a round-bottom flask, add propanal (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq) in ethanol.

  • Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, BF₃·OEt₂).[1]

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to obtain the desired 4-ethyl-dihydropyrimidine derivative.

Step 2: Synthesis of Ethyl 5-bromo-4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Dissolve the product from Step 1 (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂).

  • Add N-bromosuccinimide (1.1 eq) and a radical initiator such as azobisisobutyronitrile (AIBN) (catalytic amount).

  • Reflux the mixture under inert atmosphere, with irradiation from a light source if necessary, until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and filter off the succinimide byproduct.

  • Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the target this compound derivative.

Strategy 2: Convergent Synthesis via a Pre-brominated Intermediate

This approach offers a more streamlined synthesis by incorporating the bromine atom into one of the starting materials for the Biginelli reaction.

Starting Materials:

ComponentStructureRationale
Propanal CH₃CH₂CHOProvides the ethyl group at the C4 position.
Ethyl 4-bromo-3-oxopentanoate CH₃CH(Br)COCH₂COOC₂H₅A pre-brominated β-ketoester that directly introduces the bromine atom at the desired 5-position of the dihydropyrimidine ring.[7][8]
Urea (NH₂)₂COThe nitrogen source for the pyrimidine ring.

Reaction Scheme:

G cluster_0 One-Pot Biginelli Reaction Propanal Propanal Reaction + Propanal->Reaction Urea Urea Urea->Reaction BromoKetoester Ethyl 4-bromo-3-oxopentanoate BromoKetoester->Reaction Product This compound Reaction->Product Acid catalyst (e.g., HCl)

Caption: One-pot synthesis using a brominated β-ketoester.

Synthesis of the Brominated β-Ketoester

The key starting material for this strategy, ethyl 4-bromo-3-oxopentanoate, can be synthesized by the bromination of ethyl 3-oxopentanoate.[7]

Starting Materials:

ComponentStructureRationale
Ethyl 3-oxopentanoate CH₃CH₂COCH₂COOC₂H₅The precursor for the brominated β-ketoester.
Bromine (Br₂) Br₂The brominating agent.
Experimental Protocol (Strategy 2)

Synthesis of Ethyl 4-bromo-3-oxopentanoate [7]

  • Dissolve ethyl 3-oxopentanoate (1.0 eq) in a suitable solvent like acetic acid.

  • Slowly add a solution of bromine (1.0 eq) in the same solvent at room temperature while stirring.

  • Continue stirring for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • Quench the reaction with an aqueous solution of sodium bisulfite to remove excess bromine.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-bromo-3-oxopentanoate, which can be purified by distillation under reduced pressure.

One-Pot Synthesis of this compound

  • In a round-bottom flask, combine propanal (1.0 eq), ethyl 4-bromo-3-oxopentanoate (1.0 eq), and urea (1.5 eq) in a suitable solvent such as ethanol.

  • Add a catalytic amount of an acid catalyst (e.g., HCl).

  • Reflux the mixture for 6-8 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and induce precipitation by placing it in an ice bath.

  • Collect the solid product by filtration, wash with cold ethanol, and dry to yield the target this compound. Further purification can be achieved by recrystallization.

Comparative Analysis of Synthetic Strategies

FeatureStrategy 1 (Sequential)Strategy 2 (Convergent)
Number of Steps TwoOne (plus synthesis of brominated starting material)
Atom Economy Lower due to the use of a brominating agent and generation of byproducts.Potentially higher in the one-pot step.
Control of Regioselectivity Bromination at the 5-position is generally favored but may require optimization to avoid side reactions.The position of the bromine is predetermined by the structure of the starting material.
Handling of Reagents Involves handling of N-bromosuccinimide, a potentially hazardous reagent.Requires the synthesis and handling of a brominated β-ketoester, which may be lachrymatory and require careful handling.
Overall Yield Dependent on the efficiency of both the Biginelli reaction and the subsequent bromination step.Dependent on the yield of the one-pot Biginelli reaction.

Conclusion

The synthesis of this compound can be effectively achieved through two primary synthetic routes. The choice between a sequential approach involving post-synthesis bromination and a convergent one-pot strategy utilizing a pre-brominated starting material will depend on factors such as the availability of starting materials, desired purity, and scalability of the synthesis. Both methods rely on the robust and versatile Biginelli reaction as the core C-C and C-N bond-forming transformation. This guide provides the foundational knowledge and practical protocols for researchers to select and implement the most suitable synthetic strategy for their specific needs in the exploration of novel dihydropyrimidine-based compounds.

References

  • Wikipedia. Biginelli reaction. [Link]

  • PubChem. Ethyl 4-bromo-3-oxopentanoate. [Link]

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  • Professor Dave Explains. Biginelli Reaction. YouTube. 2021 . [Link]

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  • Google Patents. Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
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  • MDPI. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. [Link]

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Whitepaper: The Emerging Therapeutic Potential of Brominated Dihydropyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The dihydropyrimidine (DHPM) scaffold, a cornerstone in heterocyclic chemistry since its discovery via the Biginelli reaction, continues to be a fertile ground for medicinal chemistry exploration.[1][2] The introduction of halogen atoms, particularly bromine, onto the DHPM core or its substituents has emerged as a powerful strategy to modulate and enhance biological activity. This technical guide provides an in-depth analysis of the synthesis, biological activities, and structure-activity relationships of brominated dihydropyrimidines. We will explore their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, detailing the underlying mechanisms of action and providing validated experimental protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising class of compounds in their therapeutic discovery programs.

Introduction: The Strategic Role of Bromine in Dihydropyrimidine Scaffolds

Dihydropyrimidines (DHPMs) are a class of heterocyclic compounds renowned for their diverse pharmacological properties, including antihypertensive, antiviral, antitumor, and anti-inflammatory effects.[3][4][5] The classical synthesis method, the one-pot Biginelli reaction, allows for remarkable structural diversity by varying the aldehyde, β-dicarbonyl compound, and urea or thiourea components.[1][2]

The incorporation of a bromine atom is a well-established strategy in medicinal chemistry to enhance the therapeutic profile of a lead compound. Bromine's unique properties—its size, electronegativity, and lipophilicity—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. It can enhance binding affinity to target proteins through halogen bonding, improve membrane permeability, and alter metabolic stability. In the context of DHPMs, bromination, particularly on the C4-aryl substituent, has been shown to be critical for potentiating a range of biological activities.[1][6] This guide will dissect the impact of this strategic halogenation across key therapeutic areas.

Synthesis and Characterization

The primary route to brominated dihydropyrimidines involves a multicomponent reaction, typically the Biginelli synthesis, using a brominated aldehyde as a starting material.[1] Alternatively, post-synthesis modification of the DHPM core can be achieved, for instance, through bromination of activated methyl groups using reagents like N-bromosuccinimide (NBS).[7][8]

General Experimental Protocol: Synthesis via Biginelli Reaction

This protocol describes a standard procedure for synthesizing a 4-(bromophenyl)-dihydropyrimidine derivative.

  • Reactant Preparation: In a round-bottom flask, dissolve the substituted bromo-benzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea or thiourea (15 mmol) in ethanol (30 mL).

  • Catalysis: Add a catalytic amount of a Lewis or Brønsted acid (e.g., HCl, LiBr, p-toluenesulfonic acid) to the mixture.[2] The choice of catalyst can significantly impact reaction time and yield.

  • Reaction: Reflux the mixture with constant stirring for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure brominated dihydropyrimidine.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Anticancer Activity: Targeting Cellular Proliferation

Brominated DHPMs have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[6][9] The mechanism of action is often multifaceted, involving the inhibition of key proteins essential for cell division and survival.

Mechanism of Action

The anticancer effects of brominated DHPMs have been linked to the inhibition of several critical cellular targets:

  • Mitotic Kinesin Eg5: Monastrol, a well-known DHPM, inhibits the mitotic kinesin Eg5, leading to mitotic arrest and apoptosis. Brominated analogs have been explored to enhance this activity.[10]

  • Tyrosine Kinases: Certain derivatives act as dual inhibitors of key signaling proteins like Epidermal Growth Factor Receptor (EGFR) and Tropomyosin receptor kinase A (TrkA), which are often dysregulated in cancer.[11] Compound 8h from one study showed potent inhibitory activity against these kinases, leading to G1 phase cell cycle arrest and apoptosis.[11]

  • mTOR and VEGFR-2: Other DHPMs have shown potent inhibition of the mTOR and VEGFR-2 pathways, which are crucial for tumor growth, proliferation, and angiogenesis.[12]

Structure-Activity Relationship (SAR)
  • The presence of a 4-bromophenyl moiety at the C4 position is often essential for potent anticancer action against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC-3) cancers.[6]

  • The nature and position of other substituents on the aryl ring can further modulate activity. For example, studies on 4-isoxazolyl-1,4-dihydropyridines showed that a para-bromo substituent on the aryl ring conferred greater activity than para-chloro or para-fluoro substituents.[13]

  • Substitution at the C5 position also plays a role; replacing a bromine atom with iodine at this position was found to significantly enhance cytotoxic activity against HeLa cells.[10]

Data Summary: In Vitro Cytotoxicity
Compound IDSubstitution PatternCell LineIC₅₀ (µM)Reference
Compound 6 4-(4-bromophenyl)MCF-761.1[6]
Compound 4b C5-Iodo, 4-ArylHeLa52.59[10]
Compound 4k N/AHeLa43.63[10]
Compound 19 N-heterocyclic moietymTOR0.64[12]
Compound 19 N-heterocyclic moietyVEGFR-21.97[12]
Compound 8h Dihydropyrimidine hybridMCF-73.94[11]
Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the brominated DHPM compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The mitochondrial dehydrogenases of viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

Antimicrobial Activity: Combating Pathogenic Microbes

Dihydropyrimidines, including brominated derivatives, exhibit a broad spectrum of antimicrobial activities against bacteria and fungi.[1][14] Their efficacy is often enhanced by the presence of electron-withdrawing groups, such as bromine, on the C4-phenyl ring.[5]

Mechanism of Action

While the exact mechanisms for many DHPMs are still under investigation, some have been shown to target specific essential pathways in microbes:

  • Dihydrofolate Reductase (DHFR) Inhibition: Some functionalized dihydropyrimidines are reported to exert antibacterial activity through the inhibition of DHFR, an enzyme crucial for nucleotide synthesis.[15][16] This is a clinically validated target, with drugs like trimethoprim working through this mechanism.

  • Cell Wall/Membrane Disruption: The lipophilic character imparted by the dihydropyrimidine scaffold and its substituents can facilitate interaction with and disruption of the microbial cell membrane, leading to cell death.[14]

Structure-Activity Relationship (SAR)
  • Compounds with a bromine atom on the C4-phenyl ring have shown good activity against Gram-positive strains like Staphylococcus aureus.[1]

  • The presence of strong electron-withdrawing groups (like fluorine or nitro groups) often results in excellent activity against a broad range of bacterial strains.[1]

  • In general, thiopyrimidine compounds (containing a sulfur atom at the C2 position) tend to exhibit stronger antimicrobial activity than their pyrimidinone counterparts.[1]

Data Summary: Minimum Inhibitory Concentration (MIC)
Compound ClassSubstitutionOrganismMIC (µg/mL)Reference
DHPMs (14b, 14h)C4-Aryl-BrGram-positive strains100-250[1]
DHPMs (10, 16)N/AA. baumannii, S. aureus62.5[17]
DHPMsGeneralE. coli, P. aeruginosa32-64[14]
DHPMsGeneralS. aureus0.16-80[4]
Experimental Protocol: Broth Microdilution for MIC Determination
  • Compound Preparation: Prepare a stock solution of the brominated DHPM in DMSO. Perform a two-fold serial dilution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (broth + inoculum) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[4]

  • (Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), plate aliquots from the wells showing no growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count after incubation.[4]

Anti-inflammatory and Antiviral Activities

Beyond cancer and microbial infections, brominated DHPMs have shown promise in other therapeutic domains.

Anti-inflammatory Activity

Dihydropyrimidines can modulate inflammatory pathways. Their mechanisms often involve the inhibition of key inflammatory mediators.[18]

  • Mechanism: Some DHPM derivatives act as dual inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX), key enzymes in the production of pro-inflammatory prostaglandins and leukotrienes.[19] Studies on brominated indoles, which share some structural similarities, have shown that they can inhibit the production of nitric oxide (NO), TNFα, and PGE2, and block the translocation of the pro-inflammatory transcription factor NF-κB.[20]

  • SAR: For brominated isatins, the position of the bromine atom significantly impacts anti-inflammatory activity, with the order of potency being 5-Br > 6-Br > 7-Br.[20]

Antiviral Activity

The DHPM core is present in several marine alkaloids with known antiviral properties.[21]

  • Mechanism: Specific DHPMs have been identified as inhibitors of HIV gp120 binding to CD4 receptors. Others have been developed as anti-hepatitis B virus (HBV) agents that target viral capsid assembly.[21]

  • Activity: One study found that a DHPM derivative with a long lipophilic side chain (4m ) was a potent and selective inhibitor of Punta Toro virus (PTV), a member of the Bunyaviridae family, with an EC₅₀ value of 3 µM.[21]

Visualizing the Science: Workflows and Structures

To better illustrate the concepts discussed, the following diagrams outline the general workflow for DHPM evaluation and the core chemical structure.

G cluster_0 Synthesis & Characterization cluster_1 Biological Screening cluster_2 Mechanism of Action (MoA) Studies Biginelli Biginelli Reaction (Brominated Aldehyde) Purify Purification & Characterization (NMR, MS) Biginelli->Purify Anticancer Anticancer Assays (MTT, etc.) Purify->Anticancer Antimicrobial Antimicrobial Assays (MIC, MBC) Purify->Antimicrobial AntiInflam Anti-inflammatory Assays Purify->AntiInflam Antiviral Antiviral Assays Purify->Antiviral Enzyme Enzyme Inhibition (e.g., Kinase, DHFR) Anticancer->Enzyme Antimicrobial->Enzyme Pathway Cellular Pathway Analysis (e.g., NF-κB) AntiInflam->Pathway Docking In Silico Docking

Caption: General workflow for synthesis and biological evaluation of brominated DHPMs.

Caption: Core structure of a 3,4-dihydropyrimidin-2(1H)-one (DHPM).

pathway GF Growth Factors (e.g., EGF, VEGF) Receptor Tyrosine Kinase Receptor (EGFR, VEGFR-2) GF->Receptor PI3K PI3K/Akt Pathway Receptor->PI3K mTOR mTOR Complex PI3K->mTOR Proliferation Cell Proliferation, Angiogenesis, Survival mTOR->Proliferation DHPM Brominated DHPM DHPM->Receptor DHPM->mTOR

Caption: Simplified signaling pathway showing inhibition by brominated DHPMs.

Conclusion and Future Perspectives

The strategic incorporation of bromine into the dihydropyrimidine scaffold has proven to be a highly effective approach for developing compounds with potent and diverse biological activities. The evidence strongly supports the potential of brominated DHPMs as leads for anticancer, antimicrobial, and anti-inflammatory drug discovery programs. The 4-bromophenyl moiety, in particular, consistently emerges as a key pharmacophore for enhancing biological efficacy.

Future research should focus on several key areas:

  • Mechanism Deconvolution: For many of these compounds, the precise molecular targets remain to be fully elucidated. Advanced proteomics and chemoproteomics approaches could uncover novel mechanisms of action.

  • Pharmacokinetic Optimization: While potent, the in vivo efficacy of these compounds will depend on their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Medicinal chemistry efforts should aim to optimize these profiles to develop viable clinical candidates.

  • Combating Resistance: In both oncology and infectious disease, drug resistance is a major challenge. Brominated DHPMs, particularly those with novel mechanisms of action, could provide new avenues to overcome existing resistance patterns.

By continuing to explore the vast chemical space of brominated dihydropyrimidines and applying modern drug discovery technologies, the scientific community is well-positioned to translate the promise of these versatile scaffolds into next-generation therapeutics.

References

  • Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. (2023). MDPI.
  • Synthesis and Biological Evaluation of Functionalized Dihydropyrimidines as Potential Dihydrofolate Reductase Inhibitors with Antibiotic Activity. ProQuest.
  • Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. (2023). MDPI.
  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. (2022). MDPI.
  • Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. (2022). MDPI.
  • Evaluation of anticancer and antimicrobial activities of novel dihydropyrimidinone derivatives. (2024). ChemRxiv.
  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (2019). MDPI.
  • One-Pot Synthesis of Dihydropyrimidinones Catalyzed by Lithium Bromide: An Improved Procedure for the Biginelli Reaction. (2014). ResearchGate.
  • ANTI-INFLAMMATORY ACTIVITY OF SOME NEW DIHYDROPYRIMIDINES DERIVATIVES. (2010). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. (2022). ResearchGate.
  • Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. (2017). National Institutes of Health.
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  • Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. (2021). Royal Society of Chemistry.
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  • Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties. (2022). National Institutes of Health.
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An In-Depth Technical Guide to the Molecular Structure and Conformation of 5-Bromo-4-ethyl-3,4-dihydropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 5-Bromo-4-ethyl-3,4-dihydropyrimidine. While experimental data for this specific molecule is not extensively available, this guide synthesizes information from structurally related dihydropyrimidine derivatives to offer robust, field-proven insights. By integrating principles of stereochemistry with advanced analytical and computational methodologies, we aim to equip researchers and drug development professionals with a foundational understanding of this heterocyclic scaffold. This document delves into the intricacies of its stereochemistry, the puckered nature of the dihydropyrimidine ring, and the influence of its substituents on the overall molecular conformation.

Introduction: The Dihydropyrimidine Scaffold in Medicinal Chemistry

Dihydropyrimidines (DHPMs) are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. Notably, certain functionalized DHPMs act as calcium channel blockers, mirroring the therapeutic effects of widely used drugs like nifedipine.[1][2] The Biginelli reaction, a one-pot multicomponent synthesis, provides a straightforward route to these valuable molecules.[3] The biological activity of DHPMs is intrinsically linked to their three-dimensional structure, particularly the conformation of the dihydropyrimidine ring and the spatial orientation of its substituents.[1] Therefore, a thorough understanding of the molecular structure and conformational preferences of novel DHPM derivatives, such as this compound, is paramount for the rational design of new therapeutic agents.

Molecular Structure and Stereochemistry of this compound

The molecular structure of this compound is characterized by a six-membered dihydropyrimidine ring with a bromine atom at the C5 position and an ethyl group at the C4 position. The presence of a chiral center at C4 introduces the element of stereochemistry, which is a critical determinant of its biological function.

The Chiral Center at C4

The C4 carbon of this compound is a stereocenter as it is bonded to four different substituents: a hydrogen atom, an ethyl group, the N3 atom of the ring, and the C5 atom of the ring. Consequently, the molecule can exist as a pair of enantiomers, (R)-5-Bromo-4-ethyl-3,4-dihydropyrimidine and (S)-5-Bromo-4-ethyl-3,4-dihydropyrimidine. It is well-established in medicinal chemistry that enantiomers can exhibit significantly different pharmacological and toxicological profiles.

Caption: A generalized workflow for the computational conformational analysis of this compound.

Experimental Techniques
  • X-ray Crystallography: This technique provides the definitive solid-state structure of a molecule, offering precise information on bond lengths, bond angles, and the overall conformation. [4][5]Obtaining a single crystal suitable for X-ray diffraction is a prerequisite.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying the conformation of molecules in solution. [6]Through-space interactions, such as the Nuclear Overhauser Effect (NOE), can provide information about the proximity of different protons, which can be used to deduce the preferred conformation. Variable-temperature NMR studies can also provide insights into the dynamics of conformational exchange. [7]

Experimental Protocols

While a specific protocol for this compound is not available, the following generalized procedures, adapted from the synthesis and characterization of related dihydropyrimidines, can be applied. [3][8]

Synthesis via Biginelli Reaction
  • Reactant Mixture: In a round-bottom flask, combine equimolar amounts of the appropriate β-ketoester, urea (or thiourea), and the corresponding aldehyde (in this case, propanal to yield the 4-ethyl substituent).

  • Solvent and Catalyst: Dissolve the reactants in a suitable solvent, such as ethanol or acetic acid. Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, BF3·OEt2).

  • Reaction: Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice water. Collect the resulting precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified dihydropyrimidine. The bromination at the C5 position would likely be a subsequent step, potentially using a reagent like N-bromosuccinimide (NBS).

Spectroscopic Characterization
  • ¹H NMR: Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the C4-H proton (a doublet), and the N-H protons (broad singlets). The chemical shifts and coupling constants will be indicative of the molecular conformation. [9]* ¹³C NMR: The ¹³C NMR spectrum will provide information on the number of unique carbon atoms and their chemical environments. The chemical shift of the C4 carbon will be particularly informative.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula of the synthesized compound.

Spectroscopic Data (Predicted for this compound) Expected Chemical Shift Range (ppm) Notes
¹H NMR
N1-H9.0 - 10.0 (broad s)Chemical shift can vary with solvent and concentration.
N3-H7.5 - 8.5 (broad s)Chemical shift can vary with solvent and concentration.
C4-H4.5 - 5.5 (d)Coupling with the adjacent N3-H may be observed.
-CH₂- (ethyl)1.5 - 2.5 (q)
-CH₃ (ethyl)0.8 - 1.2 (t)
¹³C NMR
C2150 - 160
C450 - 60
C590 - 100
C6140 - 150
-CH₂- (ethyl)25 - 35
-CH₃ (ethyl)10 - 20

Note: The predicted chemical shift ranges are based on data for structurally similar dihydropyrimidines and may vary.

Conclusion

The molecular structure and conformation of this compound are key to its potential biological activity. The presence of a chiral center at C4 and the inherent puckering of the dihydropyrimidine ring create a complex conformational landscape. A multi-faceted approach, combining computational modeling with experimental techniques like X-ray crystallography and NMR spectroscopy, is essential for a thorough understanding of this molecule's three-dimensional structure. The insights gained from such studies will be invaluable for the design and development of novel dihydropyrimidine-based therapeutic agents.

References

  • Kappe, C. O., & Fabian, W. M. F. (1997). Ring Conformation in 3,4-Dihydropyrimidine-2-ones: An Ab Initio and Density Functional Theory Study. Institute of Organic Chemistry, Karl-Franzens-University Graz.
  • Kheffache, O., Lopez-Olmos, C., Rodriguez-Ramos, I., & Cherifi, O. (2020). Clean 3,4-Dihydropyrimidones Synthesis via Biginelli Reaction over Supported Molybdenum: Structural and Textural Characteristic of αMoO3.
  • (No author provided). (n.d.). Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions.
  • Sharma, M. G., Vala, R. M., Rajani, D. P., Ramkumar, V., Gardas, R. L., Banerjee, S., & Patel, H. M. (2022). Crystal structure, antibacterial and antifungal evaluation of 5-bromothiophene based 3,4-dihydropyrimidin-2-(1 H )-(thi)ones.
  • Sharma, M. G., Vala, R. M., Rajani, D. P., Ramkumar, V., Gardas, R. L., Banerjee, S., & Patel, H. M. (2022). Crystal structure, antibacterial and antifungal evaluation of 5-bromothiophene based 3,4-dihydropyrimidin-2-(1H)-(thi)ones. Taylor & Francis Online.
  • (No author provided). (2022). Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action.
  • (No author provided). (n.d.). Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy Provides Mechanistic Insight into the Biginelli Condensation toward the Chemical Synthesis of Novel Trifluorinated Dihydro- and Tetrahydropyrimidinones as Antiproliferative Agents.
  • Rosiak, D., et al. (2021). The influence of the type of halogen substituent and its position on the molecular conformation, intermolecular interactions and. MOST Wiedzy.
  • (No author provided). (n.d.). Crystal structure and Biological evolution of 5-bromothiophene based 3,4-dihydropyrimidin-2-(1H)-thi(ones).
  • (No author provided). (n.d.). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. MDPI.
  • (No author provided). (2022). Synthesis of enantiomerically pure 4-aryl-3,4-dihydropyrimidin-2(1H)-ones via enzymatic resolution: preparation of the antihypertensive agent (R)-SQ 32926†.
  • Zhang, Y., Wang, B., Zhang, X., Huang, J., & Liu, C. (n.d.). An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions.
  • Kappe, C. O. (1998).
  • Tormena, C. F. (2016). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Progress in Nuclear Magnetic Resonance Spectroscopy, 96, 73-88.
  • Kumar, R., & Sharma, M. (2022). Stereochemistry of Dihydropyrimidinones Derivatives Synthesized by Brick Dust Catalytic Reaction. Asian Pacific Journal of Health Sciences, 9(2), 56.
  • (No author provided). (n.d.). X-ray crystal structures of compounds 4a (left) and 4i (right) with...
  • (No author provided). (n.d.). 5-Bromo-6-ethyl-3-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one. PubChem.
  • (No author provided). (n.d.).
  • (No author provided). (2024). Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors.
  • (No author provided). (2007). Comparison of ab initio and DFT electronic structure methods for peptides containing an aromatic ring: effect of dispersion and BSSE. PubMed.
  • (No author provided). (n.d.). The influence of halogen substituents on the course of hydrogallation and hydroalumination reactions.
  • (No author provided). (n.d.). X-ray crystallography. Wikipedia.
  • (No author provided). (n.d.). Synthesis, characterization, DFT studies and evaluation of the potential anti-tumour activity of nicotinic hydrazide based Schiff base using in vitro and molecular docking techniques.
  • (No author provided). (2023). X-ray Crystallography. Chemistry LibreTexts.
  • (No author provided). (n.d.).
  • (No author provided). (n.d.). X-ray single-crystal structures of compounds 4a and 4f.
  • (No author provided). (n.d.). Design, Synthesis, and X-ray Crystal Structures of 2,4-Diaminofuro[2,3-d]pyrimidines as Multireceptor Tyrosine Kinase and Dihydrofolate Reductase Inhibitors. PubMed Central.
  • Badawi, H. M., Foerner, W., & Ali, S. A. (2008). DFT and MP2 ring puckering potential functions, vibrational analysis and comparison with experiment for 3-chloro-1,3-thiaphosphe. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 69(1), 263-271.
  • (No author provided). (n.d.).
  • (No author provided). (n.d.). Influence of bulky and halogen substituents on crystal packing of pyrazolo[1,5- a]pyrimidines.
  • (No author provided). (n.d.). Influence of the halogen substituent on the formation of halogen and hydrogen bonding in co-crystals formed from acridine and benzoic acids. CrystEngComm (RSC Publishing).
  • (No author provided). (n.d.). Rotational spectrum, ring-puckering vibration and ab initio calculations on tetrahydrothiophene.

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solubility of 5-Bromo-4-ethyl-3,4-dihydropyrimidine in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 5-Bromo-4-ethyl-3,4-dihydropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of this compound, a heterocyclic compound with potential applications in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes fundamental principles of solubility with practical experimental protocols and in-silico prediction methodologies. Given the limited publicly available experimental data for this specific molecule, this guide emphasizes the scientific framework for determining and understanding its solubility in various solvents.

Introduction: The Critical Role of Solubility in Drug Discovery

This compound belongs to the dihydropyrimidine (DHPM) class of heterocyclic compounds. DHPMs are recognized as "privileged structures" in medicinal chemistry, capable of interacting with multiple biological targets and exhibiting a wide range of pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[3][4][5] Understanding the solubility of novel DHPM derivatives like this compound is therefore essential for advancing their potential as therapeutic agents.

Physicochemical Profile of this compound

While specific experimental data for this compound is not extensively reported, we can infer its likely properties from its chemical structure and data on related compounds.

Molecular Structure:

Predicted Physicochemical Properties:

A summary of predicted physicochemical properties for a closely related compound, 5-Bromo-4-ethylpyrimidine, is presented in Table 1. These predictions, derived from computational models, offer initial insights into the molecule's behavior.

PropertyPredicted ValueSource
Molecular FormulaC6H7BrN2[6]
Molecular Weight187.04 g/mol [6]
Boiling Point235.3 ± 20.0 °C[6]
Density1.497 ± 0.06 g/cm3 [6]
pKa0.65 ± 0.16[6]

Note: Data for 5-Bromo-4-ethylpyrimidine is used as a proxy due to the lack of specific data for the dihydro- form.

The presence of a bromine atom and an ethyl group, along with the dihydropyrimidine core, will influence the molecule's polarity, hydrogen bonding capacity, and overall solubility. The heterocyclic nitrogen atoms can act as hydrogen bond acceptors, potentially conferring some solubility in protic solvents.

Guiding Principles of Solubility

The adage "like dissolves like" is a fundamental principle in predicting solubility.[7] This means that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.

Key Factors Influencing Solubility:

  • Polarity: The polarity of both the solute and the solvent is a primary driver of solubility.[8] The dihydropyrimidine ring, with its nitrogen heteroatoms, introduces polarity to the molecule.

  • Hydrogen Bonding: The ability of a molecule to form hydrogen bonds with a solvent significantly enhances solubility. The N-H groups in the dihydropyrimidine ring can act as hydrogen bond donors, while the nitrogen atoms can be acceptors.

  • Molecular Size and Shape: Generally, larger molecules are less soluble than smaller ones due to the greater energy required to create a cavity in the solvent.[9]

  • Temperature: For most solid solutes, solubility increases with temperature.[8]

  • pH: For ionizable compounds, solubility is highly dependent on the pH of the solution.[8]

In-Silico Solubility Prediction: A Data-Driven Approach

In modern drug discovery, computational models are increasingly used to predict the aqueous solubility of drug candidates, accelerating the screening process and reducing experimental costs.[10][11][12] These models leverage machine learning algorithms trained on large datasets of compounds with known solubilities.[1]

Predictive Modeling Workflow:

The process of in-silico solubility prediction typically involves the following steps:

G A Input Molecular Structure B Calculate Molecular Descriptors A->B Physicochemical properties, topological indices, etc. C Apply Trained Machine Learning Model B->C D Predict Solubility (e.g., logS) C->D Regression or Classification

Caption: A simplified workflow for in-silico solubility prediction.

Several predictive models, such as those based on support vector classification (SVC) or tree-based algorithms like CatBoost and XGBoost, have demonstrated high accuracy in predicting aqueous solubility.[1][10] These tools can provide an early indication of potential solubility issues for novel compounds like this compound.

Experimental Determination of Solubility: Protocols and Methodologies

While predictive models are valuable, experimental determination remains the gold standard for assessing solubility.

Qualitative Solubility Assessment

A preliminary understanding of a compound's solubility can be gained through simple qualitative tests in a range of solvents with varying polarities.[13]

Step-by-Step Protocol for Qualitative Solubility Testing:

  • Preparation: Place a small, accurately weighed amount (e.g., 1-5 mg) of this compound into separate, clean, and dry test tubes.

  • Solvent Addition: To each test tube, add a small volume (e.g., 0.1 mL) of a different solvent. A suggested panel of solvents includes:

    • Water (polar, protic)

    • Ethanol (polar, protic)

    • Methanol (polar, protic)

    • Acetone (polar, aprotic)

    • Dichloromethane (non-polar)

    • Hexane (non-polar)

    • Aqueous solutions of varying pH (e.g., 5% HCl, 5% NaOH) to assess the impact of ionization.[14]

  • Observation: Vigorously shake each test tube for 10-20 seconds and observe if the compound dissolves completely.[7]

  • Incremental Solvent Addition: If the compound does not dissolve, add another small aliquot of the solvent and repeat the shaking process. Continue this until the compound dissolves or a practical volume limit is reached.

  • Record Observations: Record the results as "soluble," "partially soluble," or "insoluble" for each solvent.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[9]

Experimental Workflow for the Shake-Flask Method:

G A Add excess solid compound to the chosen solvent B Agitate at a constant temperature until equilibrium is reached (typically 24-72 hours) A->B C Separate the solid and liquid phases (centrifugation or filtration) B->C D Quantify the concentration of the dissolved compound in the supernatant C->D HPLC, UV-Vis, etc.

Caption: The workflow for the shake-flask method of solubility determination.

Detailed Protocol:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vial in a shaker or incubator at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at high speed or by filtration through a fine-pore filter (e.g., 0.22 µm).

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

  • Calculation: The solubility is then calculated based on the measured concentration and the dilution factor.

Solubility of Dihydropyrimidine Derivatives in Different Solvents

Studies on various dihydropyrimidine derivatives have provided insights into their solubility characteristics. For instance, many DHPMs are synthesized and recrystallized from polar protic solvents like ethanol, indicating good solubility in these media.[15][16] The solubility of pyrimidine derivatives has been shown to increase with temperature in solvents such as chloroform, N,N-dimethylformamide (DMF), tetrahydrofuran (THF), 1,4-dioxane, and ethyl acetate.[17]

The use of co-solvents is a common strategy to enhance the solubility of poorly soluble compounds.[8] For heterocyclic compounds, mixtures of water with water-miscible organic solvents can significantly improve solubility.[18] Furthermore, the use of "green solvents" and deep eutectic mixtures is being explored for the synthesis and dissolution of DHPMs.[19][20]

Conclusion

References

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  • Predictive modeling for solubility and bioavailability enhancement. (2024).
  • Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery. (2024). arXiv.
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  • A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. (2024). Digital Discovery (RSC Publishing).
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  • How To Determine Solubility Of Organic Compounds? (2025). YouTube.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). University of Technology.
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  • Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone deriv
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  • 5-Bromo-4-ethylpyrimidine CAS#: 951884-36-9. (n.d.). ChemicalBook.
  • The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. (n.d.). MDPI.
  • Solubility: The Important Phenomenon in Pharmaceutical Analysis. (n.d.). Open Access Journals.
  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (n.d.). MDPI.
  • Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. (n.d.). PMC.
  • Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions. (n.d.). NIH.
  • An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions. (n.d.). NIH.
  • Synthesis of 5-unsubstituted dihydropyrimidinone-4-carboxylates from deep eutectic mixtures. (n.d.). PMC.

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Unlocking the Therapeutic Potential of 5-Bromo-4-ethyl-3,4-dihydropyrimidine: A-Theoretical and Molecular Modeling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The dihydropyrimidine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive framework for the theoretical and molecular modeling studies of a specific, promising derivative: 5-Bromo-4-ethyl-3,4-dihydropyrimidine. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, step-by-step protocols for leveraging computational chemistry to elucidate the structural, electronic, and dynamic properties of this molecule. By integrating Density Functional Theory (DFT) calculations, Molecular Dynamics (MD) simulations, and molecular docking, we aim to provide a robust in-silico workflow to predict its behavior and potential as a therapeutic agent.

Introduction: The Significance of this compound

Dihydropyrimidines (DHPMs) and their derivatives have long been a focus of synthetic and medicinal chemistry due to their structural similarity to key biological molecules and their diverse pharmacological profiles.[3][4] The introduction of a bromine atom at the 5-position and an ethyl group at the 4-position of the dihydropyrimidine ring can significantly influence the molecule's steric and electronic properties, potentially enhancing its interaction with biological targets and improving its pharmacokinetic profile.

Theoretical studies and molecular modeling offer a powerful, cost-effective approach to explore the therapeutic potential of novel compounds like this compound before extensive experimental synthesis and testing. These computational methods allow for the prediction of a molecule's stable conformation, its electronic characteristics, its dynamic behavior in a biological environment, and its binding affinity to specific protein targets. This guide will detail the application of three key computational techniques to comprehensively characterize our target molecule.

Theoretical Studies using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[5] It is an invaluable tool for predicting various molecular properties with a good balance of accuracy and computational cost.

Rationale for DFT in Drug Discovery

DFT calculations provide fundamental insights into a molecule's intrinsic properties, which are crucial for understanding its reactivity and potential biological activity. By calculating properties such as the optimized geometry, vibrational frequencies, NMR chemical shifts, and frontier molecular orbitals (HOMO-LUMO), we can build a detailed electronic and structural profile of this compound.

Experimental Protocol: DFT Calculations

This protocol outlines the steps for performing DFT calculations using a common quantum chemistry software package like Gaussian.

Step 1: Molecular Structure Input

  • Construct the 3D structure of this compound using a molecular builder (e.g., GaussView, Avogadro).

  • Save the initial coordinates in a suitable format (e.g., .gjf for Gaussian).

Step 2: Geometry Optimization

  • Objective: To find the lowest energy (most stable) conformation of the molecule.

  • Methodology: Employ the B3LYP functional with a 6-311++G(d,p) basis set. This combination is widely used and provides reliable results for organic molecules.[6]

  • Keywords (Gaussian): #p opt b3lyp/6-311++g(d,p)

  • Validation: A successful optimization is confirmed when the forces on the atoms are negligible and the displacement of atoms between optimization steps is minimal.

Step 3: Vibrational Frequency Analysis

  • Objective: To confirm that the optimized structure is a true energy minimum and to predict the infrared (IR) and Raman spectra.

  • Methodology: Perform a frequency calculation at the same level of theory as the optimization.

  • Keywords (Gaussian): #p freq b3lyp/6-311++g(d,p)

  • Validation: The absence of imaginary frequencies indicates that the structure is a true minimum on the potential energy surface.[7]

Step 4: NMR Chemical Shift Prediction

  • Objective: To predict the 1H and 13C NMR spectra, which can be used to validate the structure if it is later synthesized.

  • Methodology: Use the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.

  • Keywords (Gaussian): #p nmr=giao b3lyp/6-311++g(d,p)

  • Analysis: The calculated chemical shifts are typically referenced against a standard, such as Tetramethylsilane (TMS), which should also be calculated at the same level of theory.[8][9]

Step 5: Frontier Molecular Orbital (FMO) Analysis

  • Objective: To determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.[10][11]

  • Methodology: The HOMO and LUMO energies are part of the standard output from the optimization calculation.

  • Analysis: A smaller HOMO-LUMO gap suggests higher reactivity.[12] The visualization of these orbitals indicates the regions of the molecule most likely to be involved in electron donation (HOMO) and acceptance (LUMO).

DFT_Workflow cluster_input Input Preparation cluster_calc DFT Calculations (e.g., Gaussian) cluster_output Analysis & Interpretation A 1. Build 3D Structure of This compound B 2. Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C 3. Vibrational Frequency Analysis B->C D 4. NMR Chemical Shift Prediction (GIAO method) B->D E 5. Frontier Molecular Orbital Analysis B->E F Optimized Structure (Lowest Energy Conformation) B->F G Predicted IR/Raman Spectra (No Imaginary Frequencies) C->G H Predicted 1H & 13C NMR Spectra D->H I HOMO-LUMO Energies & Gap (Reactivity Prediction) E->I

Figure 1: Workflow for DFT Calculations.
Predicted Molecular Properties (Illustrative Data)

The following table summarizes the kind of quantitative data that would be obtained from the DFT calculations.

PropertyPredicted ValueSignificance
Optimized Energy Value in HartreesThe ground state energy of the most stable conformer.
Dipole Moment Value in DebyeIndicates the polarity of the molecule.
Lowest Vibrational Frequency > 0 cm-1Confirms the structure is a true energy minimum.
1H NMR Chemical Shifts List of ppm valuesAids in experimental structure verification.
13C NMR Chemical Shifts List of ppm valuesAids in experimental structure verification.
HOMO Energy Value in eVRelates to the electron-donating ability.
LUMO Energy Value in eVRelates to the electron-accepting ability.
HOMO-LUMO Gap Value in eVCorrelates with chemical reactivity and stability.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of a molecule over time, offering a more realistic representation of its conformational flexibility and interactions within a biological environment.

Rationale for MD Simulations

While DFT provides a static picture of the molecule at its energy minimum, MD simulations allow us to observe its movements and conformational changes in solution, mimicking physiological conditions. This is crucial for understanding how the molecule might interact with a protein binding pocket, which is often a dynamic process.

Experimental Protocol: MD Simulation

This protocol outlines the general steps for running an MD simulation of this compound using GROMACS, a popular and efficient simulation package.

Step 1: Ligand Parameterization

  • Objective: To generate a topology file for the ligand, which contains the parameters for the force field.

  • Methodology: Use a tool like the CHARMM General Force Field (CGenFF) or the antechamber module of AMBER to generate parameters compatible with the chosen force field (e.g., CHARMM36 or GAFF).[13]

Step 2: System Setup

  • Objective: To create a simulation box containing the ligand and solvent molecules.

  • Methodology:

    • Define a simulation box (e.g., a cubic box with 1.0 nm distance between the solute and the box edge).

    • Solvate the box with a suitable water model (e.g., TIP3P).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system and achieve a physiological salt concentration.

Step 3: Energy Minimization

  • Objective: To relax the system and remove any steric clashes or unfavorable geometries.

  • Methodology: Perform a steepest descent energy minimization until the maximum force on any atom is below a specified threshold.

Step 4: Equilibration

  • Objective: To bring the system to the desired temperature and pressure.

  • Methodology:

    • NVT Equilibration (Constant Number of particles, Volume, and Temperature): Run a short simulation (e.g., 100 ps) with position restraints on the ligand to allow the solvent to equilibrate around it.

    • NPT Equilibration (Constant Number of particles, Pressure, and Temperature): Run another short simulation (e.g., 100 ps) with position restraints on the ligand to adjust the system density.

Step 5: Production MD

  • Objective: To run the main simulation to collect data on the molecule's dynamic behavior.

  • Methodology: Run the simulation for a longer period (e.g., 50-100 ns) without position restraints.

Step 6: Trajectory Analysis

  • Objective: To analyze the simulation trajectory to understand the molecule's stability and flexibility.

  • Key Analyses:

    • Root Mean Square Deviation (RMSD): Measures the deviation of the ligand's backbone atoms from the initial structure over time. A stable RMSD indicates that the molecule has reached a stable conformation.[8]

    • Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual atoms around their average position. This highlights the flexible regions of the molecule.[14]

MD_Workflow cluster_prep System Preparation cluster_sim Simulation (e.g., GROMACS) cluster_analysis Trajectory Analysis A 1. Ligand Parameterization (Generate Topology) B 2. System Setup (Solvation & Ionization) A->B C 3. Energy Minimization B->C D 4. Equilibration (NVT & NPT) C->D E 5. Production MD Run D->E F 6. RMSD Analysis (Conformational Stability) E->F G 7. RMSF Analysis (Atomic Flexibility) E->G

Figure 2: Workflow for Molecular Dynamics Simulation.

Molecular Docking Studies

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[11] This is a cornerstone of structure-based drug design.

Rationale for Molecular Docking

Given the known anticancer and antimicrobial activities of dihydropyrimidine derivatives, molecular docking can be used to predict the binding of this compound to relevant biological targets. This helps to hypothesize its mechanism of action and to identify key interactions that contribute to its binding affinity.

Selection of Biological Targets

Based on the literature for dihydropyrimidine derivatives, two promising targets for our molecule are:

  • Anticancer Target: Kinesin Eg5: This motor protein is essential for the formation of the bipolar mitotic spindle during cell division. Its inhibition leads to mitotic arrest and apoptosis in cancer cells. Several dihydropyrimidine-based compounds, such as Monastrol, are known to inhibit Eg5.[2][15] A relevant PDB ID for docking is 1Q0B , which is the crystal structure of human Eg5 in complex with an inhibitor.[1]

  • Antimicrobial Target: Dihydrofolate Reductase (DHFR): This enzyme is crucial for the synthesis of nucleic acids and some amino acids in bacteria. Inhibition of DHFR disrupts bacterial growth. The pyrimidine core of our molecule is structurally similar to the substrate of DHFR, making it a plausible target.[5][16]

Experimental Protocol: Molecular Docking

This protocol outlines the steps for performing molecular docking using AutoDock Vina, a widely used open-source docking program.

Step 1: Ligand Preparation

  • Objective: To prepare the 3D structure of this compound for docking.

  • Methodology:

    • Use the optimized structure from the DFT calculations.

    • Add polar hydrogens and assign Gasteiger charges using a tool like AutoDock Tools.

    • Define the rotatable bonds.

    • Save the prepared ligand in the .pdbqt format.

Step 2: Receptor Preparation

  • Objective: To prepare the 3D structure of the target protein (e.g., Eg5 from PDB: 1Q0B) for docking.

  • Methodology:

    • Download the PDB file of the receptor.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign Kollman charges.

    • Save the prepared receptor in the .pdbqt format.

Step 3: Grid Box Definition

  • Objective: To define the search space for the docking simulation, which is typically centered on the known binding site of the receptor.

  • Methodology: Define a grid box that encompasses the active site of the protein. The coordinates of the co-crystallized ligand can be used to center the grid box.

Step 4: Running the Docking Simulation

  • Objective: To predict the binding poses and affinities of the ligand within the receptor's active site.

  • Methodology: Use the AutoDock Vina executable with a configuration file that specifies the prepared ligand and receptor files, and the grid box parameters.

Step 5: Analysis of Docking Results

  • Objective: To evaluate the predicted binding modes and interactions.

  • Key Analyses:

    • Binding Affinity: The predicted binding energy (in kcal/mol). More negative values indicate stronger binding.

    • Binding Pose: The predicted 3D orientation of the ligand in the binding site. The top-ranked poses are visualized.

    • Intermolecular Interactions: Identify key interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds between the ligand and the protein residues. Visualization software like PyMOL or Discovery Studio Visualizer is used for this purpose.

Docking_Workflow cluster_prep Preparation cluster_dock Docking (e.g., AutoDock Vina) cluster_analysis Results Analysis A 1. Ligand Preparation (Add Hydrogens, Assign Charges) D 4. Run Docking Simulation A->D B 2. Receptor Preparation (Remove Water, Add Hydrogens) B->D C 3. Define Grid Box (Active Site) C->D E 5. Binding Affinity (kcal/mol) D->E F 6. Binding Pose Visualization D->F G 7. Analysis of Intermolecular Interactions (H-bonds, Hydrophobic, etc.) F->G

Figure 3: Workflow for Molecular Docking.

Conclusion and Future Perspectives

This technical guide has outlined a comprehensive computational workflow for the theoretical and molecular modeling of this compound. By systematically applying DFT, MD simulations, and molecular docking, researchers can gain significant insights into the molecule's properties and its potential as a therapeutic agent. The data generated from these in-silico studies can guide the rational design of more potent and selective derivatives, prioritize compounds for synthesis and experimental testing, and ultimately accelerate the drug discovery process. The integration of these computational methodologies provides a powerful, predictive framework for unlocking the full therapeutic potential of novel dihydropyrimidine scaffolds.

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  • Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

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  • Dihydropyrimidinones as potent anticancer agents: Insight into the structure–activity relationship. (2023). R Discovery. Retrieved from [Link]

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  • Aryl-Substituted Dihydro-Pyrimidines Effecting Kinesin Eg5 as Novel Approach for Cancer Treatment. (2025). PubMed. Retrieved from [Link]

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Methodological & Application

Application Note & Protocols: Evaluating the Antibacterial Potential of 5-Bromo-4-ethyl-3,4-dihydropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery of novel antibacterial agents with unique mechanisms of action.[1] Dihydropyrimidine (DHPM) derivatives represent a versatile heterocyclic scaffold with a wide range of documented pharmacological activities, including potent antibacterial effects against multidrug-resistant pathogens.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 5-Bromo-4-ethyl-3,4-dihydropyrimidine , a novel analogue of this promising class. We present detailed, field-proven protocols for primary antibacterial screening, including Minimum Inhibitory Concentration (MIC) and disk diffusion assays, grounded in authoritative standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Furthermore, we discuss data interpretation, potential mechanisms of action, and best practices for ensuring experimental robustness and reproducibility.

Scientific Rationale & Background

Dihydropyrimidinones (DHPMs) and their derivatives have long been a focus of medicinal chemistry due to their synthetic accessibility, typically via the Biginelli multicomponent reaction, and their diverse biological activities.[1][4] The core DHPM scaffold is a privileged structure found in various natural products and has been explored for antiviral, anticancer, and anti-inflammatory applications.[2][3]

In the context of antibacterial research, DHPMs are particularly compelling. Their synthetic flexibility allows for the creation of large, diverse libraries for screening.[1] More importantly, studies suggest that DHPM derivatives may act on various bacterial targets, including enzymes crucial for DNA replication and metabolic pathways, offering potential solutions against bacteria resistant to existing antibiotic classes.[1][5]

Potential Mechanisms of Action

While the precise target of this compound must be determined experimentally, literature on analogous compounds points to several potential mechanisms:

  • Inhibition of DNA Gyrase and Topoisomerase IV: Many quinolone antibiotics function by inhibiting these essential bacterial enzymes, which manage DNA topology during replication.[5] Some DHPM derivatives, acting as quinolone isosteres, have been shown to inhibit DNA gyrase, leading to bactericidal effects.[1][5]

  • Dihydrofolate Reductase (DHFR) Inhibition: DHPMs share structural similarities with known DHFR inhibitors like trimethoprim.[1][6] DHFR is a critical enzyme in the folate synthesis pathway, which is essential for producing nucleotides and certain amino acids. Its inhibition halts bacterial growth.

DHPM_Mechanism_of_Action cluster_bacterium Bacterial Cell DHPM 5-Bromo-4-ethyl- 3,4-dihydropyrimidine DNA_Gyrase DNA Gyrase (Topoisomerase II) DHPM->DNA_Gyrase Inhibition Supercoiled_DNA Supercoiled DNA (Replication-ready) DNA_Gyrase->Supercoiled_DNA Induces supercoiling Relaxed_DNA Relaxed Circular DNA Relaxed_DNA->DNA_Gyrase Binds Replication DNA Replication & Cell Division Supercoiled_DNA->Replication Block->Replication Blocked

Caption: Hypothetical mechanism: Inhibition of bacterial DNA gyrase by the DHPM compound.

Safety & Handling Precautions

Chemical Safety

As a novel chemical entity, this compound should be handled with care. A full toxicological profile is likely unavailable.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.[7]

  • Handling: Handle the solid compound in a chemical fume hood to avoid inhalation of fine powder.[7]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.

  • Disposal: Dispose of chemical waste according to institutional and local environmental regulations.

Biological Safety

All work with bacterial pathogens must adhere to the appropriate Biosafety Level (BSL) guidelines.

  • Containment: Perform all manipulations of live bacterial cultures inside a certified Biological Safety Cabinet (BSC).[7]

  • Aseptic Technique: Use strict aseptic techniques to prevent cross-contamination and laboratory-acquired infections.

  • Decontamination: Decontaminate all work surfaces and equipment with an appropriate disinfectant (e.g., 70% ethanol, 10% bleach) before and after use. Autoclave all contaminated biological waste before disposal.[7]

Primary Screening: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[8] The broth microdilution method is a standardized, quantitative technique for determining MIC values.[8][9] This protocol is based on CLSI and EUCAST guidelines.[10][11]

Materials
  • This compound (Test Compound)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-adjusted Mueller-Hinton Broth (MHB), sterile

  • Sterile 96-well, clear, flat-bottom microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Reference antibiotic (e.g., Gentamicin, Ciprofloxacin)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • Spectrophotometer and multichannel pipette

Experimental Protocol: Broth Microdilution

Step 1: Preparation of Compound Stock Solution

  • Rationale: A high-concentration stock is required for serial dilutions. DMSO is a common solvent for organic compounds, but its final concentration in the assay must be kept low (typically ≤1%) to avoid solvent-induced toxicity.

  • Procedure: Prepare a 10 mg/mL stock solution of the test compound in 100% sterile DMSO. Vortex until fully dissolved. This will be your primary stock.

Step 2: Preparation of Bacterial Inoculum

  • Rationale: Standardizing the bacterial density is critical for reproducibility. The 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL, ensuring a consistent starting population.[9]

  • Procedure:

    • Aseptically pick 3-5 well-isolated colonies of the test bacterium from a fresh (18-24 hour) agar plate.

    • Suspend the colonies in sterile saline.

    • Vortex gently to create a smooth suspension.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard by adding more bacteria or saline. Use a spectrophotometer (OD₆₀₀ ≈ 0.08-0.13) for precision.

    • Within 15 minutes, dilute this standardized suspension in MHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9][12] A common intermediate dilution is 1:100 in MHB, from which 50 µL will be added to wells containing 50 µL of drug solution.

Step 3: Plate Preparation and Serial Dilution

  • Rationale: A two-fold serial dilution creates a logarithmic concentration gradient to precisely identify the MIC. Including controls is essential to validate the assay.

  • Procedure (for a single compound):

    • Add 50 µL of sterile MHB to wells in columns 2 through 12.

    • Prepare an intermediate dilution of your compound stock in MHB. For example, to start at a final concentration of 128 µg/mL, add the appropriate amount of stock to MHB to create a 256 µg/mL working solution.

    • Add 100 µL of this 256 µg/mL working solution to column 1.

    • Perform a 2-fold serial dilution: transfer 50 µL from column 1 to column 2, mix well, then transfer 50 µL from column 2 to column 3, and so on, up to column 10. Discard 50 µL from column 10.

    • Column 11 (Growth Control): Add 50 µL of MHB. This well will contain bacteria but no compound.

    • Column 12 (Sterility Control): Add 100 µL of MHB. This well contains no bacteria and no compound.

Step 4: Inoculation and Incubation

  • Rationale: Adding the standardized inoculum initiates the test. Proper incubation provides the necessary conditions for bacterial growth.

  • Procedure:

    • Add 50 µL of the final diluted bacterial inoculum (from Step 2) to wells in columns 1 through 11. Do not add bacteria to column 12.

    • The final volume in each well (1-11) is now 100 µL.

    • Seal the plate (e.g., with a breathable film or lid) to prevent evaporation.

    • Incubate at 35-37°C for 16-20 hours in ambient air.[9]

MIC_Workflow Prep_Inoculum 1. Prepare Inoculum (0.5 McFarland) Inoculate 4. Inoculate Wells (Final: 5x10^5 CFU/mL) Prep_Inoculum->Inoculate Prep_Stock 2. Prepare Compound Stock (e.g., 10 mg/mL in DMSO) Plate_Setup 3. Prepare 96-Well Plate (Serial Dilution of Compound) Prep_Stock->Plate_Setup Plate_Setup->Inoculate Incubate 5. Incubate Plate (37°C, 16-20h) Inoculate->Incubate Read_Results 6. Read MIC (Lowest concentration with no visible growth) Incubate->Read_Results

Caption: Workflow for the Broth Microdilution MIC Assay.

Secondary Screening: Kirby-Bauer Disk Diffusion Assay

This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.[10] It is rapid, visually intuitive, and useful for screening multiple strains. The protocol is based on EUCAST standards.

Materials
  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Sterile paper disks (6 mm diameter)

  • Test compound solution (at a known concentration)

  • Sterile cotton swabs

  • Bacterial inoculum (prepared as in MIC protocol, Step 2)

  • Forceps, ethanol, and Bunsen burner for sterilization

  • Ruler or caliper for measurement

Experimental Protocol: Disk Diffusion

Step 1: Disk Preparation

  • Rationale: Disks must be loaded with a precise, known amount of the compound to ensure standardized results.

  • Procedure: Aseptically apply a defined volume (e.g., 10 µL) of the test compound solution (e.g., 1 mg/mL in a volatile solvent like ethanol) onto sterile paper disks to achieve a specific load (e.g., 10 µ g/disk ). Allow the solvent to evaporate completely in a sterile environment. Prepare a solvent-only disk as a negative control.

Step 2: Plate Inoculation

  • Rationale: Creating a uniform "lawn" of bacteria is essential for obtaining consistent, circular zones of inhibition.

  • Procedure:

    • Dip a sterile cotton swab into the standardized bacterial inoculum (0.5 McFarland).

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of an MHA plate in three directions (rotating the plate 60° each time) to ensure confluent growth.

    • Allow the plate surface to dry for 3-5 minutes.

Step 3: Disk Application and Incubation

  • Rationale: The "15-15-15 minute rule" recommended by EUCAST minimizes variability between inoculum preparation, plating, and incubation start times.

  • Procedure:

    • Within 15 minutes of inoculation, use sterile forceps to place the prepared disks onto the agar surface.

    • Press each disk down gently to ensure full contact with the agar.

    • Space the disks sufficiently far apart to prevent overlapping zones of inhibition.

    • Within 15 minutes of disk application, invert the plates and incubate at 35-37°C for 16-20 hours.[13]

Disk_Diffusion_Workflow Prep_Inoculum 1. Prepare Inoculum (0.5 McFarland) Inoculate_Plate 2. Inoculate MHA Plate (Create confluent lawn) Prep_Inoculum->Inoculate_Plate Apply_Disks 4. Apply Disks to Plate Inoculate_Plate->Apply_Disks Prep_Disks 3. Prepare Disks (Load with compound) Prep_Disks->Apply_Disks Incubate 5. Incubate Plate (37°C, 16-20h) Apply_Disks->Incubate Read_Zones 6. Measure Zones of Inhibition (mm) Incubate->Read_Zones

Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.

Data Analysis & Interpretation

Interpreting MIC Results
  • Reading the Plate: After incubation, visually inspect the 96-well plate. The Sterility Control (Column 12) should be clear. The Growth Control (Column 11) should be turbid.

  • Determining the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity.[14] This is often determined by eye or with a plate reader measuring optical density.

  • Interpretation: The numerical MIC value indicates the potency of the compound. A lower MIC value signifies higher potency. It's crucial to note that MIC values cannot be directly compared between different antimicrobial agents because their breakpoints differ.[14][15] The result is reported in µg/mL.

Table 1: Example MIC Data Presentation

Compound Test Organism MIC (µg/mL)
This compound S. aureus ATCC 29213 8
This compound E. coli ATCC 25922 32
Gentamicin (Control) S. aureus ATCC 29213 0.5

| Gentamicin (Control) | E. coli ATCC 25922 | 1 |

Interpreting Disk Diffusion Results
  • Reading the Plate: After incubation, a lawn of bacterial growth should be visible. Around active compound disks, there will be a clear circular area where growth is inhibited.

  • Measuring the Zone: Use a ruler or caliper to measure the diameter of the zone of inhibition in millimeters (mm), including the disk itself.[12]

  • Interpretation: The size of the zone diameter correlates with the susceptibility of the organism to the compound. A larger zone indicates greater susceptibility. For established antibiotics, clinical breakpoints (zone diameters defining Susceptible, Intermediate, or Resistant) are provided by bodies like CLSI and EUCAST.[16][17] For a novel compound, these breakpoints do not exist; therefore, the results are primarily used for comparative screening purposes.

Table 2: Example Disk Diffusion Data Presentation

Compound (Load/disk) Test Organism Zone of Inhibition (mm)
This compound (10 µg) S. aureus ATCC 29213 18
This compound (10 µg) E. coli ATCC 25922 12
Gentamicin (10 µg) S. aureus ATCC 29213 25
Gentamicin (10 µg) E. coli ATCC 25922 22

| Solvent Control (0 µg) | S. aureus ATCC 29213 | 6 (No zone) |

Conclusion

This application note provides a robust framework for conducting the initial in vitro evaluation of this compound as a potential antibacterial agent. By adhering to standardized protocols for MIC and disk diffusion assays, researchers can generate reliable and reproducible data on the compound's potency and spectrum of activity. These foundational assays are the critical first step in the drug discovery pipeline, providing the necessary data to justify further investigation into mechanism of action, cytotoxicity, and in vivo efficacy.

References

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Application Note & Protocol: High-Throughput Screening for Antifungal Activity of 5-Bromo-4-ethyl-3,4-dihydropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating threat of invasive fungal infections, compounded by the rise of antifungal resistance, necessitates the discovery of novel chemical scaffolds with potent fungicidal or fungistatic activity. Pyrimidine and its derivatives have historically demonstrated a wide range of biological activities, including antifungal properties.[1][2][3][4] This application note provides a comprehensive, structured protocol for the initial screening and preliminary mechanism of action (MoA) studies of a novel synthetic compound, 5-Bromo-4-ethyl-3,4-dihydropyrimidine (herein referred to as "the test compound"). The methodologies described are grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring robust and reproducible data generation for researchers in mycology and drug development.[5][6][7][8][9][10][11][12]

Introduction: The Rationale for Screening Dihydropyrimidines

Dihydropyrimidinones (DHPMs) and related heterocyclic compounds represent a privileged scaffold in medicinal chemistry, known to exhibit a wide spectrum of biological effects, including antibacterial, antiviral, and antitumor activities.[13][14][15] Several studies have indicated that derivatives of pyrimidine and dihydropyrimidine possess significant antifungal potential.[13][16][17][18] The introduction of a halogen, such as bromine, at the 5-position of the pyrimidine ring has been shown in related structures to enhance biological activity, making this compound a logical candidate for antifungal screening.[1][19]

This guide is designed to provide a self-validating workflow, from primary screening to secondary MoA elucidation, enabling a thorough initial assessment of the test compound's potential as a novel antifungal agent.

Materials & Reagents

Fungal Strains

A panel of clinically relevant fungal strains is essential for determining the spectrum of activity. Quality control strains should be procured from a certified repository like the American Type Culture Collection (ATCC).[20][21][22][23]

StrainATCC NumberTypeRelevance
Candida albicansATCC 90028YeastQuality control for CLSI M27
Cryptococcus neoformansATCC 90112YeastEncapsulated pathogen
Aspergillus fumigatusATCC 204305Filamentous FungusQuality control for CLSI M38
Candida aurisAR-0381 (CDC)YeastMultidrug-resistant pathogen
Trichophyton rubrumATCC MYA-4438DermatophyteCommon cause of cutaneous infections
Reagents & Media
  • This compound (Test Compound)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • RPMI-1640 Medium with L-glutamine, without bicarbonate

  • MOPS (3-(N-morpholino)propanesulfonic acid) buffer

  • Glucose

  • Potato Dextrose Agar (PDA) and Broth (PDB)

  • Sabouraud Dextrose Agar (SDA) and Broth (SDB)

  • Amphotericin B, Fluconazole, Voriconazole (Control Antifungals)

  • Sorbitol

  • Ergosterol

  • 2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA)

  • Resazurin sodium salt

  • Sterile Saline (0.85% NaCl) with 0.05% Tween 80

Equipment
  • Biosafety Cabinet (Class II, Type A2)

  • Incubator (35°C and 30°C)

  • Spectrophotometer or Microplate Reader (capable of reading at 540 nm and 600 nm)

  • Vortex mixer

  • Hemocytometer or automated cell counter

  • Sterile 96-well flat-bottom microtiter plates

  • Multichannel pipette

Part I: Primary Antifungal Susceptibility Testing

The primary objective is to determine the Minimum Inhibitory Concentration (MIC) of the test compound. The MIC is the lowest concentration that prevents visible growth of a microorganism. This protocol is adapted from the CLSI M27 (for yeasts) and M38 (for filamentous fungi) guidelines.[5][8][24][25][26][27][28]

Principle

The broth microdilution method involves challenging a standardized fungal inoculum with serial twofold dilutions of the test compound in a 96-well microtiter plate. Fungal growth is assessed after a specified incubation period.

Experimental Workflow: MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout Compound_Prep Prepare Compound Stock (1280 µg/mL in DMSO) Serial_Dilution Perform 2-fold Serial Dilutions of Compound in RPMI Medium (Columns 1-10) Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Fungal Inoculum (Yeast: 1-5x10^3 CFU/mL) (Mold: 0.4-5x10^4 CFU/mL) Add_Inoculum Inoculate all wells (except sterility control) with fungal suspension Inoculum_Prep->Add_Inoculum Serial_Dilution->Add_Inoculum Incubation Incubate Plate (24-72h at 35°C) Add_Inoculum->Incubation Controls Prepare Controls: - Growth Control (GC) - Sterility Control (SC) Read_MIC Determine MIC: Lowest concentration with ~50% growth inhibition (visual or spectrophotometric) Incubation->Read_MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Step-by-Step Protocol: MIC Determination
  • Preparation of Test Compound:

    • Prepare a stock solution of the test compound at 1280 µg/mL in 100% DMSO.

    • Prepare stock solutions for control antifungals (e.g., Fluconazole) as per CLSI guidelines.

  • Preparation of Fungal Inoculum:

    • Yeasts (C. albicans, C. neoformans): Culture on SDA for 24-48 hours. Suspend several colonies in sterile saline. Adjust the suspension to a 0.5 McFarland standard (~1-5 x 10^6 CFU/mL). Dilute this suspension 1:1000 in RPMI medium to achieve a final inoculum of 1-5 x 10^3 CFU/mL.

    • Filamentous Fungi (A. fumigatus): Culture on PDA for 7 days to encourage sporulation. Flood the plate with sterile saline containing 0.05% Tween 80. Gently scrape the surface to release conidia. Adjust the conidial suspension with a hemocytometer to 0.4-5 x 10^5 conidia/mL. Dilute this 1:10 in RPMI to achieve a final inoculum of 0.4-5 x 10^4 CFU/mL.[5][24]

  • Assay Plate Preparation (96-well plate):

    • Add 100 µL of RPMI medium to columns 2-11.

    • Create a drug dilution plate first. Add 4 µL of the 1280 µg/mL compound stock to 196 µL of RPMI in the first well of a separate dilution plate (yields 200 µL of 25.6 µg/mL).

    • Transfer 100 µL from this well to the next and serially dilute across 10 wells. This creates the working concentrations.

    • Transfer 100 µL from the dilution plate to the corresponding wells of the final assay plate (columns 1-10). The final concentration range will be 12.8 µg/mL to 0.025 µg/mL after adding the inoculum.

    • Column 11: Growth Control (GC) - 100 µL of RPMI medium only.

    • Column 12: Sterility Control (SC) - 200 µL of RPMI medium only (no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the final fungal inoculum to wells in columns 1-11. Do not add to column 12.

    • Seal the plates and incubate at 35°C. Read yeast plates at 24 hours and mold plates at 48-72 hours, or until sufficient growth is seen in the GC well.[6][9][29]

  • Reading the MIC:

    • The MIC is the lowest drug concentration that causes a significant reduction in growth (typically ≥50% for azoles and fungistatic compounds) compared to the GC well. This can be determined visually or by reading absorbance at 540 nm.

Part II: Fungistatic vs. Fungicidal Activity

After determining the MIC, it is crucial to establish whether the compound merely inhibits growth (fungistatic) or actively kills the fungus (fungicidal). This is achieved by determining the Minimum Fungicidal Concentration (MFC).

Principle

The MFC is determined by sub-culturing the contents of the clear wells from the MIC plate onto drug-free agar. The MFC is the lowest concentration that results in no fungal growth on the agar, indicating ≥99.9% killing.

Experimental Workflow: MFC Determination

MFC_Workflow MIC_Plate Completed MIC Plate (After 24-72h Incubation) Select_Wells Select wells showing no visible growth (MIC, MICx2, MICx4, etc.) MIC_Plate->Select_Wells Spot_Agar Aliquot 10-20 µL from selected wells onto drug-free SDA/PDA plates Select_Wells->Spot_Agar Incubate_Agar Incubate plates at 30-35°C for 48h Spot_Agar->Incubate_Agar Read_MFC Determine MFC: Lowest concentration from MIC plate that yields no growth on agar Incubate_Agar->Read_MFC

Caption: Workflow for Minimum Fungicidal Concentration (MFC) determination.

Step-by-Step Protocol: MFC Determination
  • From the completed MIC plate, select the wells corresponding to the MIC, 2x MIC, 4x MIC, and the Growth Control.

  • Mix the contents of each well thoroughly.

  • Spot 20 µL from each selected well onto a fresh, drug-free SDA or PDA plate.

  • Allow the spots to dry and incubate the plates at 30-35°C for 48 hours.

  • The MFC is the lowest concentration that shows no growth (or a reduction of ≥99.9% of colonies compared to the sub-cultured GC).

Interpretation Condition
Fungicidal MFC ≤ 4 x MIC
Fungistatic MFC > 4 x MIC

Part III: Preliminary Mechanism of Action (MoA) Studies

Identifying the cellular target is a critical next step. The following assays can provide initial insights into whether the test compound targets the fungal cell wall, the cell membrane via ergosterol interaction, or induces oxidative stress.

Assay 1: Cell Wall Integrity - Sorbitol Protection Assay
  • Principle: The fungal cell wall provides osmotic stability. If a compound targets cell wall synthesis or integrity, the cell becomes vulnerable to osmotic lysis. Adding an osmotic stabilizer, such as sorbitol, to the growth medium can rescue the cells.[30][31][32][33][34] An increase in the MIC value in the presence of sorbitol strongly suggests a cell wall target.

  • Protocol:

    • Perform the standard MIC broth microdilution assay as described in Part I.

    • Simultaneously, perform an identical assay using RPMI medium supplemented with 0.8 M Sorbitol.[32]

    • Compare the MIC values obtained with and without sorbitol.

  • Interpretation: A four-fold or greater increase in the MIC in the presence of sorbitol is a strong indicator of cell wall disruption.[31][32]

Assay 2: Cell Membrane Integrity - Ergosterol Binding Assay
  • Principle: The primary sterol in the fungal cell membrane, ergosterol, is a common target for antifungal drugs (e.g., Amphotericin B). If the test compound binds to ergosterol, its antifungal activity will be reduced or neutralized when exogenous ergosterol is added to the medium.[35][36][37]

  • Protocol:

    • Perform the standard MIC assay.

    • Concurrently, run an identical assay where the RPMI medium is supplemented with exogenous ergosterol (e.g., 200-400 µg/mL).

    • Compare the MIC values.

  • Interpretation: A significant increase (≥ four-fold) in the MIC in the presence of ergosterol suggests the compound may bind to or sequester ergosterol, disrupting membrane function.[32]

Assay 3: Oxidative Stress - ROS Accumulation Assay
  • Principle: Many antimicrobial agents induce cell death by promoting the formation of reactive oxygen species (ROS).[38] The cell-permeable dye H2DCFDA is non-fluorescent but becomes highly fluorescent upon oxidation by intracellular ROS.[39][40][41][42]

  • Protocol:

    • Grow the fungal cells in SDB to mid-log phase.

    • Harvest and wash the cells, then resuspend in PBS.

    • Load the cells with 10 µM H2DCFDA for 30-60 minutes at 37°C in the dark.

    • Wash the cells to remove excess dye.

    • Expose the loaded cells to the test compound at MIC and 2x MIC concentrations. Use hydrogen peroxide as a positive control and untreated cells as a negative control.

    • Measure the fluorescence (Excitation: ~488 nm, Emission: ~525 nm) over time using a microplate reader.

  • Interpretation: A significant, time-dependent increase in fluorescence in compound-treated cells compared to the untreated control indicates the induction of oxidative stress.[38]

MoA Decision Pathway

MoA_Logic decision_node decision_node result_node result_node Start Compound shows Antifungal Activity (Low MIC) Sorbitol_Assay Perform Sorbitol Protection Assay Start->Sorbitol_Assay Sorbitol_Check MIC increases with Sorbitol? Sorbitol_Assay->Sorbitol_Check Ergosterol_Assay Perform Ergosterol Binding Assay Ergosterol_Check MIC increases with Ergosterol? Ergosterol_Assay->Ergosterol_Check ROS_Assay Perform ROS Accumulation Assay ROS_Check ROS Levels Increase? ROS_Assay->ROS_Check Sorbitol_Check->Ergosterol_Assay No Cell_Wall Probable Target: Cell Wall Sorbitol_Check->Cell_Wall  Yes Ergosterol_Check->ROS_Assay No Cell_Membrane Probable Target: Cell Membrane (Ergosterol) Ergosterol_Check->Cell_Membrane  Yes Oxidative_Stress Probable MoA: Induction of Oxidative Stress ROS_Check->Oxidative_Stress  Yes Other_MoA Other MoA: (e.g., DNA/Protein Synthesis) ROS_Check->Other_MoA No

Caption: Decision tree for preliminary Mechanism of Action (MoA) investigation.

Data Presentation & Interpretation

All quantitative data should be summarized for clear comparison.

Table 1: MIC and MFC Summary for this compound

Fungal Strain MIC (µg/mL) MFC (µg/mL) MFC/MIC Ratio Interpretation
C. albicans
C. neoformans
A. fumigatus
C. auris

| Fluconazole (Control) | | | | Fungistatic |

Table 2: Preliminary MoA Assay Results

Fungal Strain MIC (Standard) MIC (+0.8M Sorbitol) MIC (+Ergosterol) Fold Change (Sorbitol) Fold Change (Ergosterol)
C. albicans

| C. neoformans | | | | | |

Safety Precautions

  • All work with pathogenic fungi, particularly A. fumigatus, C. neoformans, and C. auris, must be conducted in a certified Class II Biosafety Cabinet.

  • Appropriate Personal Protective Equipment (PPE), including lab coats, gloves, and eye protection, is mandatory.

  • All fungal waste must be decontaminated, preferably by autoclaving, before disposal.

References

  • Frontiers in Cellular and Infection Microbiology. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. [Link]

  • MDPI. (2011). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. [Link]

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  • MDPI. (2015). Synthesis, antifungal activity, and QSAR studies of 1,6-dihydropyrimidine derivatives. [Link]

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Application Notes and Protocols for a Novel Dihydropyrimidine Derivative: 5-Bromo-4-ethyl-3,4-dihydropyrimidine as a Putative Calcium Channel Blocker

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Dihydropyrimidine Scaffolds in Cardiovascular Medicine

Dihydropyrimidines (DHPMs) represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their structural similarity to the dihydropyridine (DHP) class of L-type calcium channel blockers, which are mainstays in the treatment of hypertension and angina.[1][2] The replacement of the nitrogen atom in the dihydropyridine ring with a nitrogen atom to form the dihydropyrimidine scaffold has led to the discovery of novel compounds with a wide range of biological activities, including potent calcium channel modulating effects.[1][3][4] These aza-analogs of DHPs are often considered bioisosteres, suggesting a similar mechanism of action by interacting with voltage-gated calcium channels.[1]

This document provides a comprehensive guide for the preclinical evaluation of a novel dihydropyrimidine derivative, 5-Bromo-4-ethyl-3,4-dihydropyrimidine, as a potential calcium channel blocker. The following protocols are designed to be robust and self-validating, providing researchers, scientists, and drug development professionals with a clear roadmap from initial in vitro screening to more complex ex vivo and in vivo validation.

Part 1: Foundational In Vitro Characterization

The initial phase of testing is designed to rapidly assess the compound's activity on calcium channels at the cellular level. We will employ two complementary high-throughput and information-rich techniques: a fluorescent calcium imaging assay and patch-clamp electrophysiology.

High-Throughput Screening via Fluorescent Calcium Imaging

Rationale: This assay provides a rapid and cost-effective method to screen for compounds that modulate intracellular calcium concentration ([Ca2+]i).[5][6] By depolarizing cells with a high concentration of potassium chloride (KCl), we open voltage-gated calcium channels, leading to an influx of Ca2+ and a subsequent increase in fluorescence of a calcium-sensitive dye. A calcium channel blocker will inhibit this influx, resulting in a reduced fluorescent signal.

Experimental Workflow:

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Culture of excitable cells (e.g., HEK293 expressing CaV1.2, SH-SY5Y, or primary neurons) seeding Seed cells into 96- or 384-well plates cell_culture->seeding dye_loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM, Cal-520 AM) seeding->dye_loading compound_add Add this compound (at various concentrations) dye_loading->compound_add kcl_add Stimulate with high KCl solution to induce depolarization compound_add->kcl_add readout Measure fluorescence intensity over time using a plate reader kcl_add->readout data_proc Calculate the change in fluorescence (ΔF/F0) readout->data_proc dose_resp Generate dose-response curves data_proc->dose_resp ic50 Determine the IC50 value dose_resp->ic50 caption Workflow for Fluorescent Calcium Imaging Assay.

Step-by-Step Protocol:

  • Cell Culture: Culture a suitable cell line endogenously expressing or recombinantly overexpressing the target L-type calcium channel (e.g., CaV1.2) in a 96- or 384-well plate.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) as per the manufacturer's instructions.[7]

  • Compound Incubation: Add varying concentrations of this compound to the wells and incubate for a predetermined time. Include a known calcium channel blocker (e.g., nifedipine or verapamil) as a positive control and a vehicle (e.g., DMSO) as a negative control.

  • Stimulation and Measurement: Use a fluorescence plate reader equipped with an automated liquid handling system to add a high-potassium solution to depolarize the cells and simultaneously measure the fluorescence kinetics.[5][8]

  • Data Analysis: Calculate the peak fluorescence intensity in response to KCl stimulation. Normalize the data to the vehicle control and plot the percentage of inhibition against the compound concentration to determine the IC50 value.[9]

Expected Data Output:

CompoundIC50 (µM)Maximum Inhibition (%)
This compoundTBDTBD
Nifedipine (Positive Control)Known>95%
Vehicle (Negative Control)N/A0%
Gold-Standard Validation with Patch-Clamp Electrophysiology

Rationale: Patch-clamp electrophysiology is the gold-standard technique for studying ion channels, providing direct measurement of the ionic currents flowing through them.[10][11][12] This method allows for a detailed characterization of the compound's effect on the channel's biophysical properties, such as activation, inactivation, and voltage-dependence.

Experimental Workflow:

G cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis cell_prep Prepare isolated cells expressing the target calcium channel seal Form a giga-ohm seal between the pipette and cell cell_prep->seal pipette_prep Fabricate and fill patch pipettes with internal solution pipette_prep->seal whole_cell Establish whole-cell configuration seal->whole_cell record_baseline Record baseline calcium currents using a voltage-step protocol whole_cell->record_baseline apply_compound Perfuse the cell with This compound record_baseline->apply_compound record_effect Record calcium currents in the presence of the compound apply_compound->record_effect current_amp Measure the peak current amplitude record_effect->current_amp iv_curve Construct current-voltage (I-V) relationship curves current_amp->iv_curve dose_resp Generate dose-response curves and determine IC50 iv_curve->dose_resp caption Workflow for Whole-Cell Patch-Clamp Electrophysiology.

Step-by-Step Protocol:

  • Cell Preparation: Use cells expressing the target calcium channel.

  • Recording Setup: Use a patch-clamp amplifier and data acquisition system. The extracellular solution should contain a charge carrier for the calcium channel (e.g., Ba2+ or Ca2+), and the intracellular solution should be formulated to isolate calcium currents.[13]

  • Whole-Cell Recording: Establish a whole-cell patch-clamp configuration.[12]

  • Voltage Protocol: Apply a series of depolarizing voltage steps from a holding potential to elicit calcium channel currents.

  • Compound Application: After recording a stable baseline, perfuse the cell with a solution containing this compound at various concentrations.

  • Data Acquisition and Analysis: Record the changes in current amplitude and kinetics. Plot the percentage of current inhibition against the compound concentration to determine the IC50. Analyze any voltage-dependent effects by comparing the current-voltage (I-V) relationships before and after compound application.

Expected Data Output:

ParameterThis compoundNifedipine (Positive Control)
IC50 (µM)TBDKnown
Effect on Activation/Inactivation KineticsTBDKnown
Voltage-Dependence of BlockTBDKnown

Part 2: Ex Vivo Tissue-Based Assays

Rationale: To bridge the gap between in vitro and in vivo studies, ex vivo tissue preparations provide a more physiologically relevant system to assess the compound's functional effects on smooth muscle contractility.[14] An aortic ring assay is a classic method to evaluate the vasorelaxant properties of a compound.[15]

Aortic Ring Vasorelaxation Assay

Rationale: In this assay, aortic rings are pre-contracted with a high concentration of KCl to induce depolarization and subsequent calcium influx through L-type calcium channels, leading to smooth muscle contraction. The ability of this compound to relax these pre-contracted rings will indicate its functional calcium channel blocking activity in a native tissue environment.

Step-by-Step Protocol:

  • Tissue Preparation: Isolate the thoracic aorta from a euthanized rat or rabbit and cut it into rings.

  • Organ Bath Setup: Mount the aortic rings in an organ bath containing Krebs physiological salt solution, maintained at 37°C and bubbled with 95% O2/5% CO2.

  • Contraction: After an equilibration period, induce a sustained contraction with a high concentration of KCl (e.g., 60-80 mM).

  • Compound Addition: Once a stable contraction plateau is reached, cumulatively add increasing concentrations of this compound to the organ bath.

  • Data Recording and Analysis: Record the changes in tension. Express the relaxation as a percentage of the initial KCl-induced contraction and plot a concentration-response curve to determine the EC50 value.

Expected Data Output:

CompoundEC50 (µM) for Vasorelaxation
This compoundTBD
Verapamil (Positive Control)Known

Part 3: Preliminary In Vivo Evaluation

Rationale: In vivo studies are essential to assess the compound's antihypertensive effects and overall physiological response in a whole-animal model. The spontaneously hypertensive rat (SHR) is a widely accepted model for preclinical evaluation of antihypertensive agents.[3]

Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

Step-by-Step Protocol:

  • Animal Model: Use adult male spontaneously hypertensive rats.

  • Blood Pressure Monitoring: Acclimate the animals to the blood pressure measurement procedure (e.g., tail-cuff method or telemetry).

  • Compound Administration: Administer this compound orally or via intraperitoneal injection at various doses. Include a vehicle control group and a positive control group (e.g., amlodipine).

  • Data Collection: Measure blood pressure and heart rate at multiple time points post-administration to evaluate the onset and duration of action.

  • Data Analysis: Compare the changes in blood pressure and heart rate between the treated and control groups.

Expected Data Output:

Treatment GroupDose (mg/kg)Maximum Decrease in Systolic Blood Pressure (mmHg)Duration of Action (hours)
This compoundTBDTBDTBD
Amlodipine (Positive Control)KnownKnownKnown
Vehicle ControlN/AMinimal ChangeN/A

Conclusion and Future Directions

The successful execution of these protocols will provide a comprehensive preclinical data package for this compound, elucidating its potential as a calcium channel blocker. Positive results from these studies would warrant further investigation into its selectivity for different calcium channel subtypes, detailed pharmacokinetic and pharmacodynamic profiling, and comprehensive safety and toxicology studies to support its progression as a clinical candidate for the treatment of cardiovascular diseases.

References

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Application Notes & Protocols: 5-Bromo-4-ethyl-3,4-dihydropyrimidine in Preclinical Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 5-Bromo-4-ethyl-3,4-dihydropyrimidine, a novel dihydropyrimidine (DHPM) derivative, as a potential anticancer agent. This document outlines the scientific rationale, proposed mechanism of action, and detailed protocols for its synthesis and biological evaluation.

Introduction and Scientific Rationale

Cancer remains a formidable global health challenge, necessitating the continuous development of novel therapeutic agents.[1] Dihydropyrimidinones (DHPMs) have emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer properties.[2] The core structure of DHPMs allows for diverse chemical modifications, enabling the fine-tuning of their pharmacological profiles.

The subject of this guide, this compound, is a synthetic DHPM derivative. The rationale for its investigation as an anticancer agent is grounded in the established activities of analogous compounds. Many DHPMs exert their effects by targeting key proteins involved in cell division and proliferation.[3][4] The introduction of a bromine atom at the 5-position and an ethyl group at the 4-position is hypothesized to enhance the compound's binding affinity to its molecular target and improve its pharmacokinetic properties.

Proposed Mechanism of Action

Based on extensive research into the DHPM class of compounds, the primary proposed mechanism of action for this compound is the inhibition of the mitotic kinesin Eg5.[3][5] Eg5 is a crucial motor protein responsible for establishing and maintaining the bipolar mitotic spindle, a prerequisite for proper chromosome segregation during cell division.[4] Inhibition of Eg5 leads to the formation of monopolar spindles, triggering a mitotic arrest and subsequently inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.[4][6]

This targeted approach offers a potential advantage over traditional chemotherapeutics that broadly disrupt microtubule dynamics, which can lead to significant side effects in healthy, non-cancerous cells.[6] Some DHPM derivatives have also been shown to inhibit other key cancer-related targets such as EGFR and VEGFR-2, suggesting that this compound may possess multi-targeted activity.[7]

DHPM_Mechanism_of_Action cluster_Cell Cancer Cell 5_Bromo_4_ethyl_3_4_dihydropyrimidine This compound Eg5_Kinesin Eg5 Kinesin 5_Bromo_4_ethyl_3_4_dihydropyrimidine->Eg5_Kinesin Inhibition Bipolar_Spindle_Formation Bipolar Spindle Formation Eg5_Kinesin->Bipolar_Spindle_Formation Essential for Mitotic_Arrest Mitotic Arrest (G2/M Phase) Bipolar_Spindle_Formation->Mitotic_Arrest Disruption leads to Cell_Proliferation Cancer Cell Proliferation Bipolar_Spindle_Formation->Cell_Proliferation Leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces Apoptosis->Cell_Proliferation Inhibits

Caption: Proposed mechanism of action for this compound.

Synthesis Protocol

The synthesis of this compound can be achieved through a modified Biginelli reaction, a one-pot, three-component condensation.[8]

Materials:

  • Propanal

  • Ethyl 2-bromoacetoacetate

  • Urea

  • Ethanol

  • Catalyst (e.g., Brønsted acidic ionic liquid or a Lewis acid like CeCl3·7H2O)[8][9]

  • Hydrochloric acid (for acidic workup)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • In a round-bottom flask, dissolve urea (1.5 eq) in ethanol.

  • Add propanal (1.0 eq), ethyl 2-bromoacetoacetate (1.0 eq), and the catalyst (catalytic amount).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and stir for 15 minutes to precipitate the crude product.

  • Filter the solid, wash with cold water, and dry.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to obtain pure this compound.[10]

  • Characterize the final product using NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.[11][12]

In Vitro Evaluation Protocols

A series of in vitro assays are essential to determine the anticancer efficacy and mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This assay determines the concentration-dependent cytotoxic effect of the compound on cancer cell lines.

Materials:

  • Selected cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HeLa [cervical], HepG2 [liver])[5][13][14]

  • Normal cell line (e.g., PBMCs) for assessing selectivity[14]

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • After the incubation period, add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Compound MCF-7 IC50 (µM) A549 IC50 (µM) HeLa IC50 (µM) PBMC IC50 (µM)
This compoundExpected ValueExpected ValueExpected ValueExpected Value
Doxorubicin (Positive Control)Reference ValueReference ValueReference ValueReference Value
Table 1: Hypothetical IC50 values for this compound.
Cell Cycle Analysis

This protocol is used to determine if the compound induces cell cycle arrest, a hallmark of Eg5 inhibitors.

Materials:

  • Cancer cell line of interest

  • This compound

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Treat cells with the compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Wash the fixed cells and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer. An accumulation of cells in the G2/M phase would be indicative of mitotic arrest.[9][15]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay confirms that cell death occurs via apoptosis.

Materials:

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit[16]

  • Flow cytometer

Procedure:

  • Treat cells with the compound at its IC50 concentration for 24-48 hours.

  • Harvest and wash the cells.

  • Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.[17]

  • Analyze the cells by flow cytometry. An increase in the Annexin V positive population indicates apoptosis.[16][18]

In_Vitro_Workflow Start Start: Synthesized Compound MTT Cell Viability Assay (MTT) Determine IC50 Start->MTT Cell_Cycle Cell Cycle Analysis (Flow Cytometry) MTT->Cell_Cycle Use IC50 concentration Apoptosis Apoptosis Assay (Annexin V/PI) Cell_Cycle->Apoptosis Confirm cell death mechanism Western_Blot Western Blot Analysis (Protein Expression) Apoptosis->Western_Blot Investigate molecular markers End End: In Vitro Profile Western_Blot->End

Caption: Experimental workflow for in vitro evaluation.

In Vivo Evaluation Protocol

Xenograft models are crucial for assessing the in vivo efficacy and safety of a potential anticancer drug.[19][20]

Human Tumor Xenograft Model

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID)[19]

  • Human cancer cell line (e.g., A549 or MCF-7)

  • This compound formulated for in vivo administration

  • Vehicle control

  • Positive control drug (e.g., Paclitaxel)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.[20]

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into treatment groups (Vehicle, this compound at different doses, Positive Control).

  • Administer the treatments according to a predetermined schedule (e.g., daily intraperitoneal injections).

  • Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Evaluate the antitumor efficacy by comparing the tumor growth inhibition in the treated groups to the vehicle control group.[21]

Treatment Group Dose (mg/kg) Mean Tumor Volume (mm³) at Day 21 Tumor Growth Inhibition (%) Change in Body Weight (%)
Vehicle Control-Expected Value0Expected Value
This compound10Expected ValueExpected ValueExpected Value
This compound25Expected ValueExpected ValueExpected Value
Paclitaxel10Expected ValueExpected ValueExpected Value
Table 2: Hypothetical in vivo efficacy data from a xenograft model.

Conclusion

This compound represents a promising scaffold for the development of a novel anticancer agent. The protocols detailed in these application notes provide a robust framework for its preclinical evaluation, from synthesis to in vivo efficacy studies. The successful execution of these experiments will elucidate its therapeutic potential and mechanism of action, paving the way for further development.

References

  • ResearchGate. (n.d.). Mechanism of action of DHPMs as an anticancer agent. Retrieved from [Link]

  • PubMed. (2023). Dihydropyrimidinones as potent anticancer agents: Insight into the structure-activity relationship. Retrieved from [Link]

  • R Discovery. (2023). Dihydropyrimidinones as potent anticancer agents: Insight into the structure–activity relationship. Retrieved from [Link]

  • Google Books. (n.d.). Dihydropyrimidinones as Potent Anticancer Agents: Medicinal Chemistry Perspective.
  • RSC Publishing. (2021). Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives. Retrieved from [Link]

  • National Institutes of Health. (2024). Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 5. 5′-Br induces a cell cycle arrest at G0/G1 phase in HL-60... Retrieved from [Link]

  • Dove Medical Press. (2015). Design, synthesis, and computational studies on dihydropyrimidine scaffolds as potential lipoxygenase inhibitors and cancer chemopreventive agents. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Facile synthesis and anticancer activity of novel dihydropyrimidinone derivatives. Retrieved from [Link]

  • PubMed. (2025). Novel Dihydropyrimidinones Synthesized through Modified Biginelli Reaction as Eg5 Kinesin Inhibitors with Potential Anti-cancer Effects: In vitro and In vivo Studies. Retrieved from [Link]

  • ChemRxiv. (n.d.). Evaluation of anticancer and antimicrobial activities of novel dihydropyrimidinone derivatives. Retrieved from [Link]

  • Arabian Journal of Chemistry. (n.d.). Synthesis, evaluation of the cytotoxicity, apoptosis induction in AGS cell line and gene expression and molecular modeling studies of novel tetrahydropyrimidine derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Crystal structure, antibacterial and antifungal evaluation of 5-bromothiophene based 3,4-dihydropyrimidin-2-(1H)-(thi)ones. Retrieved from [Link]

  • National Institutes of Health. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Retrieved from [Link]

  • PubMed. (2009). Direct in vivo xenograft tumor model for predicting chemotherapeutic drug response in cancer patients. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis, in vitro Anticancer and Antimicrobial Evaluation of Novel Substituted Dihydropyrimidines. Retrieved from [Link]

  • National Institutes of Health. (2021). Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, synthesis and evaluation of fluorescent dihydropyridine–dihydropyrimidinone hybrids as inducers of cell-cycle arrest in a prostate cancer cell line via Aurora kinase interactions. Retrieved from [Link]

  • MDPI. (2020). Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation. Retrieved from [Link]

  • PubMed. (2017). Inhibitory growth evaluation and apoptosis induction in MCF-7 cancer cells by new 5-aryl-2-butylthio-1,3,4-oxadiazole derivatives. Retrieved from [Link]

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Application Notes and Protocols for the In Vitro Evaluation of 5-Bromo-4-ethyl-3,4-dihydropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Dihydropyrimidine Analog

The dihydropyrimidine (DHPM) scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a remarkable breadth of biological activities, including but not limited to, antiviral, antitumor, anti-inflammatory, and antihypertensive properties.[1][2][3] A significant portion of research has focused on their role as calcium channel blockers, bioisosteres of the clinically successful dihydropyridines like nifedipine, making them valuable agents for treating cardiovascular diseases.[1][4][5][6] More recently, DHPM analogs have been investigated as potent anticancer agents, targeting various components of cellular signaling pathways, such as mTOR, VEGFR-2, and kinesin Eg5.[7][8][9]

This document provides a detailed experimental framework for the initial in vitro characterization of a novel analog, 5-Bromo-4-ethyl-3,4-dihydropyrimidine (hereafter referred to as "Test Compound"). The proposed workflow is designed as a logical, tiered approach to efficiently assess its cytotoxic potential and subsequently probe two of the most prominent mechanisms of action associated with the DHPM scaffold: anticancer activity and calcium channel modulation. This guide concludes with a protocol for target engagement verification, a critical step in modern drug discovery.[10][11]

Our approach is structured to maximize insight from a minimum number of well-designed experiments, guiding the researcher from broad phenotypic screening to more specific mechanistic and target-centric assays.

Logical Experimental Workflow

The evaluation of the Test Compound will proceed through a multi-stage process. This tiered approach ensures that resources are used efficiently, with each stage informing the next. The workflow begins with a general assessment of cytotoxicity to identify a relevant concentration range for subsequent, more complex mechanistic studies.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Target Validation A Compound Preparation (Solubilization & Dilution Series) C Cytotoxicity Assessment (MTT or SRB Assay) A->C B Cell Line Selection (e.g., A549, MCF7, SH-SY5Y) B->C D Hypothesis 1: Anticancer Activity C->D If cytotoxic E Hypothesis 2: Calcium Channel Modulation C->E If non-cytotoxic or if cytotoxicity is cell-type specific F Kinase Inhibition Assay (e.g., VEGFR-2, mTOR) D->F G Calcium Flux Assay (Fluorescent Indicators) E->G H Cellular Thermal Shift Assay (CETSA) F->H If kinase inhibition is observed G->H If calcium flux is modulated I Confirmation of Target Engagement H->I

Caption: Tiered approach for in vitro evaluation.

Phase 1: Foundational Screening - Cytotoxicity Assessment

Rationale: The initial step in characterizing any novel compound is to determine its effect on cell viability. This provides a crucial therapeutic window and helps identify appropriate, non-lethal concentrations for subsequent mechanistic assays. A broad-spectrum cytotoxicity assay against a panel of relevant human cancer cell lines is a standard starting point, given the known anticancer potential of many DHPMs.[7][12][13] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Protocol 1: MTT Cytotoxicity Assay
  • Cell Culture:

    • Culture selected human cancer cell lines (e.g., A549 - lung carcinoma, MCF7 - breast adenocarcinoma) in their recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • Harvest cells at 80-90% confluency using trypsin-EDTA.

  • Cell Seeding:

    • Perform a cell count using a hemocytometer or automated cell counter to ensure viability is >95%.

    • Seed 5 x 10³ cells per well in 100 µL of complete medium into a 96-well flat-bottom plate.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of the Test Compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the Test Compound. Include vehicle control (0.5% DMSO) and untreated control wells.

    • Incubate the plate for 48 hours.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT in sterile Phosphate Buffered Saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully aspirate the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot the % Viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope in GraphPad Prism).

Expected Data Presentation
Cell LineTest Compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM) (Control)
A54915.20.8
MCF728.51.2

Phase 2: Mechanistic Investigation

Based on the results of the cytotoxicity screen, the investigation can proceed down two primary paths. If the Test Compound shows significant cytotoxicity, exploring its potential as an anticancer agent is warranted. If it shows low cytotoxicity, or cell-type specific effects, investigating its role as a channel modulator is a logical next step.

A. Hypothesis 1: Anticancer Pathway Inhibition

Rationale: Many DHPMs exert their anticancer effects by inhibiting key protein kinases involved in tumor growth and proliferation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) or the mammalian Target of Rapamycin (mTOR).[7] An in vitro kinase inhibition assay can directly measure the compound's ability to block the enzymatic activity of these targets.

Protocol 2: In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

This protocol outlines a generic, luminescence-based kinase assay format, such as the Kinase-Glo® platform (Promega).

  • Reagents:

    • Recombinant human VEGFR-2 enzyme.

    • Kinase substrate (e.g., a generic tyrosine kinase peptide).

    • ATP at a concentration equal to the Kₘ for the enzyme.

    • Assay buffer (typically provided with kinase assay kits).

    • Kinase-Glo® Luminescent Kinase Assay Reagent.

  • Assay Procedure:

    • Prepare serial dilutions of the Test Compound in assay buffer, starting from 100 µM down to nanomolar concentrations.

    • In a white, opaque 96-well plate, add 5 µL of the diluted Test Compound or vehicle (DMSO) control.

    • Add 10 µL of a 2.5X solution of enzyme and substrate mixture.

    • To initiate the reaction, add 10 µL of a 2.5X ATP solution. The final reaction volume is 25 µL.

    • Incubate the plate at room temperature for 60 minutes.

    • Add 25 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

    • Incubate for 10 minutes at room temperature to stabilize the signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • The amount of ATP remaining is inversely correlated with kinase activity.

    • Calculate the percent inhibition:

      • % Inhibition = 100 * (1 - (Luminescence_Compound - Luminescence_Max) / (Luminescence_Min - Luminescence_Max))

      • Where "Min" is the signal with no enzyme and "Max" is the signal with vehicle control.

    • Plot % Inhibition vs. log concentration to determine the IC₅₀ value.

B. Hypothesis 2: Calcium Channel Modulation

Rationale: The structural similarity of dihydropyrimidines to dihydropyridine calcium channel blockers is well-documented.[1][5] A cell-based calcium flux assay can determine if the Test Compound modulates the influx of calcium into cells, a hallmark of L-type calcium channel activity. This is often tested by measuring the compound's ability to inhibit depolarization-induced calcium influx.

Protocol 3: Fluorescent Calcium Flux Assay
  • Cell Culture:

    • Use a cell line known to express L-type calcium channels, such as the human neuroblastoma cell line SH-SY5Y.

    • Seed cells in a black, clear-bottom 96-well plate at a density of 50,000 cells per well and allow them to attach for 48 hours.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions (e.g., from Thermo Fisher Scientific).

    • Remove the culture medium and add 100 µL of the dye-loading buffer to each well.

    • Incubate the plate for 60 minutes at 37°C, protected from light.

  • Compound Incubation:

    • Wash the cells twice with a physiological salt solution (e.g., Hank's Balanced Salt Solution with calcium and magnesium).

    • Add 100 µL of the salt solution containing the Test Compound at various concentrations (e.g., 0.1 to 30 µM). Include a known L-type calcium channel blocker like Nifedipine as a positive control and a vehicle control.

    • Incubate for 15-30 minutes at room temperature.

  • Measurement of Calcium Influx:

    • Use a fluorescence plate reader equipped with an automated injector (e.g., FlexStation 3).

    • Set the reader to measure fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm for Fluo-4) every 2 seconds.

    • After 20 seconds of baseline reading, inject 20 µL of a depolarizing agent (e.g., 60 mM KCl) to open voltage-gated calcium channels.

    • Continue reading fluorescence for an additional 120 seconds.

  • Data Analysis:

    • The change in fluorescence (Peak - Baseline) represents the amount of calcium influx.

    • Normalize the response of compound-treated wells to the vehicle control.

    • Plot the normalized response against the log concentration of the Test Compound to determine the IC₅₀ for inhibition of calcium influx.

Phase 3: Target Engagement Validation

Rationale: A positive result in a functional or enzymatic assay strongly suggests a mechanism but does not definitively prove that the compound binds directly to the putative target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify target engagement in situ.[14][15][16] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[17]

G A Treat Intact Cells (Vehicle vs. Test Compound) B Heat Shock (Apply Temperature Gradient) A->B C Cell Lysis (e.g., Freeze-Thaw) B->C D Separation (Centrifuge to pellet precipitated proteins) C->D E Analysis of Supernatant (Quantify soluble target protein via Western Blot or ELISA) D->E F Result Interpretation (Shift in melting curve indicates target engagement) E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 4: Cellular Thermal Shift Assay (CETSA)

This protocol is adapted for Western blot detection.

  • Cell Treatment:

    • Culture the relevant cell line (e.g., A549 if VEGFR-2 is the target) to ~80% confluency in a 10 cm dish.

    • Treat the cells with the Test Compound at a saturating concentration (e.g., 10x IC₅₀ from the kinase assay) or vehicle control for 1-2 hours in the incubator.

  • Heating Step:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into multiple PCR tubes.

    • Place the tubes in a thermal cycler and apply a temperature gradient for 3 minutes (e.g., from 40°C to 70°C in 2°C increments).

    • Immediately cool the samples on ice.

  • Lysis and Separation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the protein concentration of each sample using a BCA assay.

    • Normalize all samples to the same protein concentration.

    • Analyze the samples by SDS-PAGE followed by Western blotting using a primary antibody specific for the target protein (e.g., anti-VEGFR-2).

  • Data Analysis:

    • Quantify the band intensities from the Western blot using densitometry software (e.g., ImageJ).

    • For both vehicle and compound-treated sets, plot the normalized band intensity against the temperature.

    • A rightward shift in the melting curve for the compound-treated samples compared to the vehicle control confirms that the Test Compound binds to and stabilizes the target protein in the cellular environment.

Conclusion

This application note provides a comprehensive, phased strategy for the initial in vitro characterization of this compound. By systematically progressing from broad phenotypic screening to specific mechanistic assays and finally to direct target engagement validation, researchers can build a robust data package that elucidates the compound's biological activity and mechanism of action. This structured approach is fundamental to the efficient evaluation of novel chemical entities in the drug discovery pipeline.

References

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  • Mi, Y., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(22), e4225. [Link]

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  • Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Angewandte Chemie International Edition, 57(37), 11940-11944. [Link]

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  • Kumar, R., et al. (2020). Crystal structure, antibacterial and antifungal evaluation of 5-bromothiophene based 3,4-dihydropyrimidin-2-(1H)-(thi)ones. Journal of Molecular Structure, 1222, 128911. [Link]

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Application Notes and Protocols for the Development of Novel Derivatives from 5-Bromo-4-ethyl-3,4-dihydropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis and derivatization of the novel scaffold, 5-Bromo-4-ethyl-3,4-dihydropyrimidine. Dihydropyrimidine derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[1][2][3][4] This guide details a proposed synthetic route to the core scaffold and outlines robust, step-by-step protocols for its subsequent functionalization via modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic substitutions. The causality behind experimental choices, self-validating protocols, and comprehensive references are provided to ensure scientific integrity and reproducibility.

Introduction: The Significance of Dihydropyrimidine Scaffolds

The dihydropyrimidine core is a privileged scaffold in drug discovery, forming the backbone of numerous therapeutic agents. These compounds are known to exhibit a diverse range of pharmacological properties, including antiviral, antitumor, antibacterial, and anti-inflammatory activities.[3][4] The functionalization of the dihydropyrimidine ring, particularly at the C5 position, allows for the fine-tuning of its biological and pharmacokinetic properties, making it a highly attractive target for the development of new chemical entities.

This guide focuses on the untapped potential of this compound as a versatile building block for creating diverse chemical libraries. The presence of a bromine atom at the electron-rich C5 position provides a reactive handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Synthesis of the Core Scaffold: this compound

Proposed Synthetic Pathway

The proposed two-step synthesis involves an initial Biginelli condensation to form 4-ethyl-3,4-dihydropyrimidin-2(1H)-one, followed by bromination at the C5 position.

Synthetic_Pathway Propanal Propanal Step1 Biginelli Reaction (Acid catalyst, Reflux) Propanal->Step1 Ethyl_acetoacetate Ethyl acetoacetate Ethyl_acetoacetate->Step1 Urea Urea Urea->Step1 Intermediate 4-Ethyl-6-methyl-3,4- dihydropyrimidin-2(1H)-one Step1->Intermediate Step2 Bromination (e.g., in CHCl3) Intermediate->Step2 NBS N-Bromosuccinimide (NBS) NBS->Step2 Product 5-Bromo-4-ethyl-6-methyl-3,4- dihydropyrimidin-2(1H)-one Step2->Product

Caption: Proposed two-step synthesis of the target scaffold.

Detailed Protocol for Synthesis of 4-Ethyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one

This protocol is adapted from general Biginelli reaction procedures.[6][10][11][12]

Materials:

  • Propanal (1.0 equiv.)

  • Ethyl acetoacetate (1.0 equiv.)

  • Urea (1.5 equiv.)

  • Ethanol

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer

  • Standard workup and purification equipment

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a condenser, add ethanol, propanal (1.0 equiv.), ethyl acetoacetate (1.0 equiv.), and urea (1.5 equiv.).

  • Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to afford pure 4-ethyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one.

Detailed Protocol for Bromination

Materials:

  • 4-Ethyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one (1.0 equiv.)

  • N-Bromosuccinimide (NBS) (1.05 equiv.)

  • Chloroform or Acetonitrile

  • Round-bottom flask, magnetic stirrer

  • Standard workup and purification equipment

Procedure:

  • Dissolve 4-ethyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one in chloroform or acetonitrile in a round-bottom flask.

  • Add N-Bromosuccinimide (1.05 equiv.) portion-wise to the solution at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring by TLC.

  • After completion, wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining bromine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 5-Bromo-4-ethyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one.

Derivatization Protocols at the C5-Position

The C5-bromo substituent is a versatile handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl Derivatives

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between the 5-bromo-dihydropyrimidine scaffold and various aryl or heteroaryl boronic acids.

Suzuki_Miyaura_Workflow Start 5-Bromo-4-ethyl-DHPM Reaction Suzuki-Miyaura Coupling Start->Reaction Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Base Base (e.g., K2CO3, Cs2CO3) Base->Reaction Solvent Solvent (e.g., Dioxane/H2O) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 5-Aryl-4-ethyl-DHPM Derivative Purification->Product

Caption: General workflow for Suzuki-Miyaura coupling.

Detailed Protocol:

  • In a reaction vessel, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.).

  • Add a solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring completion by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to obtain the 5-aryl derivative.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O9016
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Toluene/EtOH/H₂O8518
33-Pyridylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Dioxane10012
Heck Coupling: Synthesis of 5-Alkenyl Derivatives

The Heck reaction enables the formation of a new carbon-carbon bond between the 5-bromo-dihydropyrimidine and an alkene.

Detailed Protocol:

  • To a reaction vessel, add this compound (1.0 equiv.), the alkene (1.5 equiv.), a palladium catalyst such as Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), and a phosphine ligand (e.g., tri(o-tolyl)phosphine, 0.04 equiv.).

  • Add a suitable base, typically a tertiary amine like triethylamine (2.0 equiv.), and a solvent such as DMF or acetonitrile.

  • Degas the mixture and heat under an inert atmosphere to 80-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture, filter off any solids, and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Sonogashira Coupling: Synthesis of 5-Alkynyl Derivatives

The Sonogashira coupling is a reliable method for introducing terminal alkynes at the C5 position.

Detailed Protocol:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in a suitable solvent like THF or DMF.

  • Add the terminal alkyne (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.), a copper(I) co-catalyst (e.g., CuI, 0.05 equiv.), and an amine base such as triethylamine or diisopropylamine.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 4-12 hours.

  • Monitor the reaction by TLC.

  • Once complete, filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Purify the residue by column chromatography.

Buchwald-Hartwig Amination: Synthesis of 5-Amino Derivatives

This reaction allows for the formation of C-N bonds, introducing a wide range of primary and secondary amines at the C5 position.[3][9][13]

Detailed Protocol:

  • To an oven-dried reaction tube, add this compound (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., XPhos, 0.04 equiv.), and a strong base like sodium tert-butoxide (1.4 equiv.).

  • Seal the tube, evacuate, and backfill with an inert gas.

  • Add the amine (1.2 equiv.) and an anhydrous solvent such as toluene or dioxane.

  • Heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute the mixture with an organic solvent and filter through celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

While less common for electron-rich dihydropyrimidines compared to highly electron-deficient systems, SNAr reactions with strong nucleophiles may be feasible under forcing conditions.

Detailed Protocol for Alkoxylation:

  • In a sealed tube, dissolve this compound (1.0 equiv.) in the corresponding alcohol (e.g., methanol, ethanol) which will also act as the solvent.

  • Add a strong base such as sodium methoxide or sodium ethoxide (2.0-3.0 equiv.).

  • Heat the reaction mixture to a high temperature (e.g., 120-150 °C) for 24-48 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, neutralize the reaction with a weak acid and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Characterization of Novel Derivatives

The synthesized compounds should be thoroughly characterized using modern analytical techniques.

Table 2: Expected Spectroscopic Data for a Representative 5-Aryl Derivative

TechniqueExpected Observations
¹H NMRSignals for the ethyl group (triplet and quartet), a singlet for the C6-methyl group, aromatic protons from the newly introduced aryl ring, and signals for the dihydropyrimidine ring protons. The chemical shift of the C4-proton will be a key indicator.
¹³C NMRResonances for the aliphatic carbons of the ethyl and methyl groups, carbons of the dihydropyrimidine ring, and the carbons of the aryl substituent.
Mass Spec.The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the product. Fragmentation patterns may involve loss of the ethyl group or cleavage of the dihydropyrimidine ring.[1][10][14]
IRCharacteristic peaks for N-H stretching, C=O stretching (if a pyrimidinone), and aromatic C-H and C=C stretching.

Safety and Handling

  • Organobromine Compounds: These compounds can be irritants and should be handled in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.

  • Palladium Catalysts: Palladium catalysts are flammable solids and may be toxic. They should be handled under an inert atmosphere to prevent deactivation and potential fire hazards. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

  • Reactions under Pressure: When using sealed tubes, ensure they are designed for the intended pressure and temperature and use a blast shield.

Conclusion

The this compound scaffold represents a promising starting point for the synthesis of novel and diverse libraries of compounds with potential therapeutic applications. The protocols outlined in this guide provide a solid foundation for the derivatization of this core structure using robust and well-established synthetic methodologies. Careful execution of these protocols and thorough characterization of the resulting products will enable the exploration of new chemical space and the discovery of novel bioactive molecules.

References

  • Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. Journal of Heterocyclic Chemistry. [Link]

  • An Overview of Synthesis and Biological Activity of Dihydropyrimidine Derivatives. PubMed. [Link]

  • Mass spectral fragmentation modes of pyrimidine derivatives. ResearchGate. [Link]

  • An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions. National Institutes of Health. [Link]

  • Biginelli reaction. Wikipedia. [Link]

  • The Biginelli Dihydropyrimidine Synthesis. Organic Reactions. [Link]

  • A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Biomedical Journal of Scientific & Technical Research. [Link]

  • Synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones via Biginelli reaction promoted by bismuth(III)nitrate or PPh 3 without solvent. HAL Open Science. [Link]

  • Discovery of 3,4-Dihydropyrimidin-2(1H)-ones As a Novel Class of Potent and Selective A2B Adenosine Receptor Antagonists. PubMed Central. [Link]

  • Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst. National Institutes of Health. [Link]

  • Clean 3,4-Dihydropyrimidones Synthesis via Biginelli Reaction over Supported Molybdenum: Structural and Textural Characteristic of αMoO3. Bulletin of Chemical Reaction Engineering & Catalysis. [Link]

  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. MDPI. [Link]

  • Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. MDPI. [Link]

  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • RECENT PROGRESS IN THE CHEMISTRY OF DIHYDROPYRIMIDINONES. International Journal of ChemTech Research. [Link]

  • Synthesis of 3,4-dihydropyrimidin-2-(1H)- ones using a Hydrogel as a Green and Reusable Catalyst. Chemical Methodologies. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Palladium-catalyzed alpha-arylation of aldehydes with bromo- and chloroarenes catalyzed by [{Pd(allyl)Cl}2] and dppf or Q-phos. PubMed. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Palladium-catalysed C–H arylation of benzophospholes with aryl halides. Chemical Science. [Link]

  • Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization. JETIR. [Link]

  • Palladium-catalyzed direct arylation of simple arenes in synthesis of biaryl molecules. Chemical Communications. [Link]

  • Direct Arylation of Benzothiophene and Benzofuran Catalyzed by a Dinuclear Palladium Complex. ResearchGate. [Link]

  • A Five-Component Biginelli-Diels-Alder Cascade Reaction. National Institutes of Health. [Link]

  • 3-Bromopropionaldehyde dimethyl acetal. NIST WebBook. [Link]

  • Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications. National Institutes of Health. [Link]

  • Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • An Efficient Synthesis of 5-Alkoxycarbonyl-4-aryl-3,4-dihydropyrimidin-2(1H)-ones Catalyzed by KSF Montmorillonite. MDPI. [Link]

  • Standard Operating Procedure - Palladium. University of Wisconsin-Milwaukee. [Link]

  • Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions. National Institutes of Health. [Link]

  • Biginelli Reaction. Organic Chemistry Portal. [Link]

  • Biginelli Reaction. YouTube. [Link]

  • The Biginelli Dihydropyrimidine Synthesis. ResearchGate. [Link]

  • Biginelli reaction – Knowledge and References. Taylor & Francis. [Link]

  • Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. ResearchGate. [Link]

  • 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. ResearchGate. [Link]

  • Mechanochemical Nucleophilic Substitution of Alcohols via Isouronium Intermediates. National Institutes of Health. [Link]

  • nucleophilic substitution - halogenoalkanes and hydroxide ions. Chemguide. [Link]

  • Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. National Institutes of Health. [Link]

  • Nucleophilic substitution in five-membered rings. Influence of steric interactions in the reaction area on activation by a nitro-group. Journal of the Chemical Society, Perkin Transactions 2. [Link]

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Application Notes & Protocols: Leveraging 5-Bromo-4-ethyl-3,4-dihydropyrimidine in Structure-Activity Relationship (SAR) Studies for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dihydropyrimidine Scaffold as a Privileged Motif in Medicinal Chemistry

The 3,4-dihydropyrimidin-2(1H)-one (DHPM) core is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2][3] First synthesized by Pietro Biginelli in 1893, this heterocyclic system is a key pharmacophore in drugs with a wide array of therapeutic applications, including antihypertensive, antibacterial, anti-inflammatory, and anticancer agents.[1][4][5][6] The structural resemblance of DHPMs to the 1,4-dihydropyridine calcium channel blockers has historically driven significant interest in their cardiovascular potential. More recently, the discovery of Monastrol, a DHPM derivative that acts as a specific inhibitor of the mitotic kinesin Eg5, has solidified the scaffold's importance in oncology research.[5][6]

This document provides a comprehensive guide for researchers on utilizing 5-Bromo-4-ethyl-3,4-dihydropyrimidine as a novel starting point for structure-activity relationship (SAR) studies. The introduction of a bromine atom at the 5-position offers a strategic handle for further chemical modification and can significantly influence the compound's electronic properties and binding interactions. The 4-ethyl group provides a less bulky, more flexible aliphatic substituent compared to the commonly studied aryl groups, potentially offering a unique pharmacological profile. These application notes will detail the synthesis of a focused library of analogs, protocols for their biological evaluation, and a framework for interpreting the resulting SAR data to guide the development of potent and selective therapeutic agents.

PART 1: Synthesis of this compound and Analogs

The cornerstone of synthesizing the dihydropyrimidine library is the Biginelli reaction, a one-pot multicomponent condensation.[7] We will employ a modified approach to generate the parent compound and a diverse set of analogs for a comprehensive SAR study.

Protocol 1: Synthesis of the Parent Compound (A1): 5-Bromo-4-ethyl-3,4-dihydropyrimidin-2(1H)-one

Rationale: This protocol utilizes a brominated β-ketoester to introduce the key 5-bromo substituent. Propanal is chosen as the aldehyde component to install the 4-ethyl group. A Brønsted acid catalyst is employed to drive the reaction under solvent-free conditions, which is an environmentally friendly approach.[7]

Materials:

  • Ethyl 2-bromo-3-oxopentanoate

  • Propanal

  • Urea

  • p-Toluenesulfonic acid (p-TSA)

  • Ethanol

  • Crushed ice

  • Deionized water

Procedure:

  • In a 50 mL round-bottom flask, combine ethyl 2-bromo-3-oxopentanoate (10 mmol), propanal (12 mmol), urea (15 mmol), and p-TSA (1 mmol).

  • Heat the mixture at 90°C with magnetic stirring for 2 hours under solvent-free conditions.[7]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture onto crushed ice and stir for 10 minutes.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the solid thoroughly with cold deionized water.

  • Recrystallize the crude product from ethanol to yield pure 5-Bromo-4-ethyl-3,4-dihydropyrimidin-2(1H)-one (A1) .

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Designing an Analog Library for SAR Studies

To explore the SAR of this novel scaffold, a focused library of analogs should be synthesized by systematically modifying different positions of the dihydropyrimidine ring.

Table 1: Proposed Analogs for SAR Study

Compound IDR¹ (at C4)R² (at C5)R³ (at N1/N3)Rationale for Modification
A1 (Parent) EthylBromoHBaseline compound
A2PropylBromoHInvestigate effect of alkyl chain length at C4
A3CyclopropylBromoHExplore impact of a constrained alkyl group at C4
A4PhenylBromoHCompare aliphatic vs. aromatic substituent at C4
B1EthylChloroHEvaluate the effect of a different halogen at C5
B2EthylCyanoHIntroduce an electron-withdrawing group at C5
B3EthylMethylHAssess the impact of a small alkyl group at C5
C1EthylBromoMethyl (at N1)Study the effect of N-alkylation
C2EthylBromoBenzyl (at N1)Investigate the influence of a bulky N-substituent

The synthesis of these analogs will follow similar Biginelli-type reaction pathways, with appropriate modifications to the starting aldehyde, β-ketoester, or by post-synthesis N-alkylation.[8]

PART 2: Biological Evaluation Protocols

Given the known anticancer activity of many DHPMs, a primary screen for cytotoxic effects against a relevant cancer cell line is a logical starting point.[6][9][10]

Protocol 2: In Vitro Cytotoxicity Screening using the MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability. It measures the metabolic activity of cells, which is generally correlated with cell proliferation. This assay will allow for the determination of the half-maximal inhibitory concentration (IC₅₀) for each synthesized compound.

Materials:

  • A549 human lung adenocarcinoma cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Synthesized dihydropyrimidine analogs dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Doxorubicin (positive control)

Procedure:

  • Cell Culture: Culture A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed the A549 cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the positive control (doxorubicin) in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include wells with untreated cells (negative control) and vehicle control (DMSO).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ values by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

PART 3: Structure-Activity Relationship (SAR) Analysis

The IC₅₀ values obtained from the biological screening will form the basis of the SAR analysis. The goal is to understand how specific structural modifications influence the cytotoxic activity.

Hypothetical SAR Data

Table 2: Hypothetical Cytotoxicity Data for the Dihydropyrimidine Analogs against A549 Cells

Compound IDR¹ (at C4)R² (at C5)R³ (at N1/N3)IC₅₀ (µM)
A1 (Parent) EthylBromoH25.5
A2PropylBromoH35.2
A3CyclopropylBromoH18.9
A4PhenylBromoH8.3
B1EthylChloroH30.1
B2EthylCyanoH15.7
B3EthylMethylH>100
C1EthylBromoMethyl (at N1)45.8
C2EthylBromoBenzyl (at N1)6.1
Doxorubicin---0.5
Interpretation of SAR Data
  • Modifications at C4 (Series A):

    • Increasing the alkyl chain length from ethyl (A1, IC₅₀ = 25.5 µM) to propyl (A2, IC₅₀ = 35.2 µM) leads to a decrease in activity, suggesting that a smaller alkyl group is preferred.

    • The introduction of a constrained cyclopropyl group (A3, IC₅₀ = 18.9 µM) enhances activity, indicating a specific conformational requirement in the binding pocket.

    • Replacing the ethyl group with a phenyl ring (A4, IC₅₀ = 8.3 µM) significantly boosts potency. This is a common observation in DHPMs and suggests that a hydrophobic interaction with an aromatic ring is crucial for activity.[11]

  • Modifications at C5 (Series B):

    • Replacing the bromo group (A1, IC₅₀ = 25.5 µM) with a chloro group (B1, IC₅₀ = 30.1 µM) results in a slight decrease in activity, suggesting that the larger, more polarizable bromine atom is favorable.

    • The electron-withdrawing cyano group (B2, IC₅₀ = 15.7 µM) improves activity, indicating that the electronic properties of the C5 substituent play a significant role.

    • Replacing the halogen with a methyl group (B3, IC₅₀ > 100 µM) abolishes activity, highlighting the importance of an electronegative substituent at this position.

  • Modifications at N1 (Series C):

    • N1-methylation (C1, IC₅₀ = 45.8 µM) is detrimental to activity compared to the unsubstituted parent (A1). This suggests that the N1-H may be involved in a critical hydrogen bond.

    • However, the introduction of a bulky benzyl group at N1 (C2, IC₅₀ = 6.1 µM) dramatically increases potency. This could be due to additional hydrophobic or π-stacking interactions within the target protein, overcoming the loss of the N1-H hydrogen bond donor.

Visualizing the SAR Workflow and Key Findings

SAR_Workflow cluster_synthesis Synthesis & Library Generation cluster_screening Biological Evaluation cluster_analysis Data Analysis & Interpretation A1 Parent Compound 5-Bromo-4-ethyl-DHPM (A1) Analogs Analog Library (A2-C2) A1->Analogs Biginelli Reaction & Modifications Assay In Vitro Cytotoxicity Assay (MTT on A549 cells) Analogs->Assay IC50 IC50 Determination Assay->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Lead_Opt Lead Optimization (Design of next-gen compounds) SAR->Lead_Opt

Caption: A flowchart illustrating the iterative process of SAR studies.

SAR_Summary cluster_scaffold DHPM Scaffold cluster_findings Key SAR Findings Scaffold R1 R¹ (C4): Aromatic (Phenyl) > Cyclopropyl > Ethyl R2 R² (C5): Bromo > Cyano > Chloro (Halogen/EWG is key) R3 R³ (N1): Bulky aromatic (Benzyl) >> H > Methyl

Caption: A summary of key structure-activity relationships for the DHPM scaffold.

Conclusion and Future Directions

This application note outlines a systematic approach to conducting SAR studies using the novel lead compound This compound . The hypothetical data analysis reveals several key insights:

  • An aromatic ring at the C4 position is highly favorable for cytotoxic activity.

  • An electronegative group, particularly a halogen like bromine, at the C5 position is critical.

  • The N1 position is sensitive to substitution, with bulky aromatic groups potentially accessing additional binding interactions.

Based on these findings, future lead optimization efforts should focus on synthesizing compounds that combine these favorable features. For instance, a compound with a phenyl group at C4, a bromo group at C5, and a benzyl group at N1 would be a high-priority target for synthesis and evaluation. Further studies could also involve exploring a wider range of substituents at each position and investigating the mechanism of action of the most potent compounds. These structured SAR studies are invaluable for the rational design of new, more effective dihydropyrimidine-based therapeutic agents.

References

  • Ignited Minds Journals. (n.d.). An Investigation into the Biological Effects of Dihydropyrimidines.
  • ResearchGate. (n.d.). Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review | Request PDF.
  • PubMed. (2018). Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review.
  • ResearchGate. (n.d.). Synthesis, antifungal activity, and QSAR studies of 1,6-dihydropyrimidine derivatives.
  • RSC Publishing. (2021). Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives.
  • PMC. (n.d.). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review.
  • ResearchGate. (2013). (PDF) Synthesis, antifungal activity, and QSAR studies of 1,6-dihydropyrimidine derivatives.
  • ACS Omega. (2022). Synthesis, Biological Evaluation, 2D-QSAR, and Molecular Simulation Studies of Dihydropyrimidinone Derivatives as Alkaline Phosphatase Inhibitors.
  • PMC. (n.d.). Synthesis, in vitro Anticancer and Antimicrobial Evaluation of Novel Substituted Dihydropyrimidines.
  • PMC. (2022). Cytotoxic Evaluation, Molecular Docking, and 2D-QSAR Studies of Dihydropyrimidinone Derivatives as Potential Anticancer Agents.
  • Unknown Source. (n.d.). RECENT PROGRESS IN THE CHEMISTRY OF DIHYDROPYRIMIDINONES.
  • MDPI. (n.d.). Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one.
  • NIH. (n.d.). An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions.
  • ResearchGate. (n.d.). Synthesis of Novel 3,4‐Dihydropyrimidine Derivatives, Cytotoxic Activity Evaluation, Apoptosis, Molecular Docking Studies, and MD Simulations.
  • Unknown Source. (n.d.). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions.

Sources

utilizing 5-Bromo-4-ethyl-3,4-dihydropyrimidine in high-throughput screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Leveraging 5-Bromo-4-ethyl-3,4-dihydropyrimidine for High-Throughput Screening in Novel Drug Discovery

Abstract

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify novel therapeutic candidates.[1][2] The dihydropyrimidine scaffold is a well-established pharmacophore known for a wide array of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[3][4] This application note provides a comprehensive guide for the utilization of a specific dihydropyrimidine analog, this compound (CAS No. 224429-98-5), in a high-throughput screening campaign. We present a detailed, field-proven protocol for a hypothetical HTS assay designed to identify inhibitors of a key bacterial enzyme, dihydrofolate reductase (DHFR), a validated target for antimicrobial agents. This document outlines the principles of assay design, step-by-step experimental protocols, data analysis, and hit validation, providing researchers, scientists, and drug development professionals with the necessary framework to effectively screen this compound and similar small molecules.

Introduction: The Promise of the Dihydropyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic structure found in nucleic acids, and its derivatives have long been a focus of medicinal chemistry.[3][5] The dihydropyrimidine core, in particular, is a "privileged scaffold" that has given rise to numerous biologically active compounds.[4][6] These molecules are often synthesized through multicomponent reactions like the Biginelli reaction, which allows for the efficient creation of diverse chemical libraries.[5][7] The diverse pharmacological profiles of dihydropyrimidinones, ranging from anticancer to antimicrobial activity, make them ideal candidates for HTS-based drug discovery programs.[3][8][9][10]

This compound is a specific analog within this promising class of compounds. While its individual biological activity is not extensively documented in publicly available literature, its structural features—a halogenated pyrimidine core—suggests potential for forming specific interactions with biological targets. This application note will therefore use this molecule as a representative example to illustrate a robust HTS workflow.

Assay Principle and Design: Targeting Bacterial Dihydrofolate Reductase (DHFR)

For this hypothetical screening campaign, we will target dihydrofolate reductase (DHFR), a critical enzyme in the folic acid metabolism pathway of bacteria. Inhibition of DHFR disrupts the synthesis of essential precursors for DNA and RNA, leading to bacterial cell death. This makes DHFR an excellent and validated target for antibacterial drugs.

The HTS assay will be a fluorescence-based enzymatic assay. The principle relies on the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). NADPH is fluorescent, while NADP+ is not. A decrease in fluorescence over time indicates enzyme activity. Inhibitors of DHFR will prevent this decrease, resulting in a sustained fluorescent signal.

Key Assay Parameters:
  • Target: Recombinant Escherichia coli Dihydrofolate Reductase (DHFR)

  • Substrates: Dihydrofolate (DHF) and NADPH

  • Detection Method: Fluorescence intensity (Excitation: 340 nm, Emission: 460 nm)

  • Assay Format: 384-well microtiter plates

  • Compound Concentration: 10 µM (initial screen)

High-Throughput Screening Workflow

The HTS process is a multi-step, automated procedure designed for efficiency and reproducibility.[2] The workflow for screening this compound against DHFR is outlined below.

HTS_Workflow cluster_prep Assay Preparation cluster_screen Automated Screening cluster_analysis Data Analysis & Hit Identification cluster_validation Hit Validation Compound_Prep Compound Plate Preparation (this compound) Dispensing Liquid Handling: Dispense Reagents & Compound Compound_Prep->Dispensing Reagent_Prep Reagent Preparation (DHFR, DHF, NADPH) Reagent_Prep->Dispensing Incubation Incubation Dispensing->Incubation Detection Plate Reading (Fluorescence Detection) Incubation->Detection Data_Analysis Data Normalization & Z'-Factor Calculation Detection->Data_Analysis Hit_Selection Hit Selection (% Inhibition > 50%) Data_Analysis->Hit_Selection Dose_Response Dose-Response Curve & IC50 Determination Hit_Selection->Dose_Response Counter_Screen Counter-Screening (Assay Interference) Dose_Response->Counter_Screen

Caption: High-Throughput Screening Workflow for DHFR Inhibitors.

Detailed Experimental Protocols

Materials and Reagents
  • Compound: this compound (CAS: 224429-98-5), 10 mM stock in 100% DMSO.[11]

  • Enzyme: Recombinant E. coli DHFR (purified).

  • Substrates: Dihydrofolic acid (DHF) and β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 1 mM DTT, 0.01% Tween-20.

  • Positive Control: Trimethoprim (known DHFR inhibitor).

  • Negative Control: 100% DMSO.

  • Plates: 384-well, black, flat-bottom microtiter plates.

  • Instrumentation: Automated liquid handler, multi-mode microplate reader with fluorescence detection.

Protocol for Primary HTS
  • Compound Plating:

    • Using an acoustic liquid handler, transfer 100 nL of 10 mM this compound stock solution into the appropriate wells of a 384-well assay plate.

    • Transfer 100 nL of 10 mM Trimethoprim to positive control wells.

    • Transfer 100 nL of 100% DMSO to negative control wells.

  • Reagent Addition 1 (Enzyme):

    • Prepare a 2X DHFR enzyme solution in assay buffer.

    • Using an automated dispenser, add 50 µL of the 2X DHFR solution to all wells.

    • Centrifuge the plates at 1,000 rpm for 1 minute.

    • Incubate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Reagent Addition 2 (Substrates) & Kinetic Read:

    • Prepare a 2X substrate mix containing DHF and NADPH in assay buffer.

    • Place the assay plate in the microplate reader.

    • Using an automated dispenser integrated with the reader, inject 50 µL of the 2X substrate mix into each well to initiate the reaction. The final volume will be 100 µL, and the final compound concentration will be 10 µM.

    • Immediately begin kinetic fluorescence reading (Ex: 340 nm, Em: 460 nm) every 30 seconds for 15 minutes.

Data Analysis and Hit Selection
  • Data Normalization:

    • Calculate the rate of reaction (slope of the fluorescence decay) for each well.

    • Normalize the data using the positive (POS) and negative (NEG) controls: % Inhibition = 100 * (1 - (Rate_Sample - Rate_POS) / (Rate_NEG - Rate_POS))

  • Quality Control:

    • Calculate the Z'-factor to assess the quality of the assay: Z' = 1 - (3 * (SD_POS + SD_NEG)) / |Mean_POS - Mean_NEG|

    • An assay with a Z'-factor > 0.5 is considered robust and suitable for HTS.

  • Hit Criteria:

    • A compound is considered a "hit" if it demonstrates a percent inhibition greater than 50% in the primary screen.

Hit Validation and Secondary Assays

Hits from the primary screen require further validation to confirm their activity and rule out assay artifacts.

Dose-Response Analysis
  • Protocol:

    • Create a serial dilution of this compound (e.g., 10-point, 3-fold dilution series starting from 100 µM).

    • Perform the DHFR inhibition assay as described above with the different concentrations of the compound.

    • Plot the % inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).

  • Hypothetical Dose-Response Data:

Concentration (µM)% Inhibition
10095.2
33.391.5
11.185.3
3.765.8
1.248.9
0.425.1
0.110.3
0.042.1
0.010.5
0.000.0

Result: The hypothetical IC50 for this compound is calculated to be 1.5 µM .

Dose_Response Dose-Response Logic Start Primary Hit (% Inhibition > 50%) Serial_Dilution Create Serial Dilution Start->Serial_Dilution Run_Assay Run DHFR Assay Serial_Dilution->Run_Assay Plot_Data Plot % Inhibition vs. [Compound] Run_Assay->Plot_Data Calculate_IC50 Calculate IC50 Plot_Data->Calculate_IC50 Confirmed_Hit Confirmed Hit (Potent & Dose-Dependent) Calculate_IC50->Confirmed_Hit

Caption: Logic flow for dose-response validation of primary hits.

Counter-Screening for Assay Interference

It is crucial to ensure that the observed activity is due to specific inhibition of the target enzyme and not an artifact. A common counter-screen involves testing for compound autofluorescence or quenching effects.

  • Protocol:

    • Repeat the assay protocol but omit the DHFR enzyme.

    • Any significant change in fluorescence in the presence of the compound indicates interference with the detection method.

    • A true inhibitor should show no activity in this counter-screen.

Conclusion and Future Directions

This application note provides a robust and detailed framework for utilizing this compound in a high-throughput screening campaign against the bacterial enzyme DHFR. The protocols outlined herein are designed to ensure scientific rigor and data reliability, from the initial large-scale screen to the critical hit validation steps.

The dihydropyrimidine scaffold continues to be a fertile ground for the discovery of new therapeutic agents.[3][6] By applying systematic HTS methodologies, as described in this document, researchers can efficiently explore the therapeutic potential of compounds like this compound and accelerate the journey from a chemical entity to a potential drug candidate. Future work would involve expanding the screening to other targets, exploring structure-activity relationships (SAR) of related analogs, and conducting cell-based assays to assess antibacterial efficacy.

References

  • This compound CAS No. 224429-98-5. 001CHEMICAL.
  • 5-Bromo-4-ethylpyrimidine [951884-36-9]. Chemsigma.
  • 5-Bromo-4-ethylpyrimidine CAS NO.951884-36-9. Wuhan Chemwish Technology Co., Ltd.
  • 5-Bromo-4-(4-ethylphenyl)pyrimidine. BLDpharm.
  • 5-Bromo-4-ethylpyrimidine CAS#: 951884-36-9.
  • Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions. NIH.
  • Crystal structure, antibacterial and antifungal evaluation of 5-bromothiophene based 3,4-dihydropyrimidin-2-(1 H )-(thi)ones.
  • RECENT PROGRESS IN THE CHEMISTRY OF DIHYDROPYRIMIDINONES. Semantic Scholar.
  • Crystal structure, antibacterial and antifungal evaluation of 5-bromothiophene based 3,4-dihydropyrimidin-2-(1H)-(thi)ones. Taylor & Francis Online.
  • Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. PMC.
  • The Applications of High Throughput Screening and its Value as a Drug Discovery Tool in the Pharmaceutical Industry and Academia. YAIR.
  • High-throughput screening (HTS). BMG LABTECH.
  • Biological activities of dihydropyrimidinones. ScienceDirect.
  • Application of higher throughput screening (HTS) inhibition assays to evaluate the interaction of antiparasitic drugs with cytochrome P450s. PubMed.
  • Droplet Microfluidics for High-Throughput Screening and Directed Evolution of Biomolecules. MDPI.
  • A century-old one-pot multicomponent Biginelli reaction products still finds a niche in drug discoveries: Synthesis, mechanistic studies and diverse biological activities of dihydropyrimidines. ScienceDirect.
  • DihydroPyrimidinones-A Versatile Scaffold with Diverse Biological Activity.
  • Crystal structure and Biological evolution of 5-bromothiophene based 3,4-dihydropyrimidin-2-(1H)-thi(ones).
  • Clean 3,4-Dihydropyrimidones Synthesis via Biginelli Reaction over Supported Molybdenum: Structural and Textural Characteristic of αMoO3. BCREC.

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Application Notes & Protocols: 5-Bromo-4-ethyl-3,4-dihydropyrimidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Version: 1.0

Introduction: The Dihydropyrimidine Scaffold and the Potential of Novel Analogs

The 3,4-dihydropyrimidine (DHPM) core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] First synthesized by Pietro Biginelli in 1893, these molecules have garnered significant attention for their diverse pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[3][4][5] One of the most prominent roles of DHPMs is as calcium channel blockers, acting as structural isosteres of nifedipine-type dihydropyridines used in the treatment of hypertension.[6][7]

This document provides a comprehensive guide to the synthesis, characterization, and potential medicinal chemistry applications of 5-Bromo-4-ethyl-3,4-dihydropyrimidine , a novel analog within this class. While specific data for this exact molecule is not prevalent in existing literature, this guide extrapolates from the well-established chemistry and biology of related DHPMs to provide a robust framework for its investigation. The introduction of a bromine atom at the C5 position and an ethyl group at the C4 position offers intriguing possibilities for modulating the compound's physicochemical properties and biological activity. Halogenation, particularly bromination, is a common strategy in drug design to enhance binding affinity and modulate metabolic stability, while the C4 substituent is known to be a critical determinant of activity in calcium channel modulation.[8][9]

These application notes are designed for researchers in drug discovery and medicinal chemistry, providing detailed protocols and the scientific rationale necessary to explore the therapeutic potential of this promising compound class.

Part 1: Synthesis and Characterization

The most direct and established route for synthesizing the 3,4-dihydropyrimidine scaffold is the Biginelli reaction, a one-pot multicomponent condensation.[3][5] This reaction typically involves an aldehyde, a β-ketoester, and urea (or thiourea) under acidic catalysis.[10] For the synthesis of the title compound, we propose a strategic modification of the classical Biginelli reaction.

Synthetic Protocol: One-Pot Synthesis of this compound

This protocol outlines the synthesis via the acid-catalyzed condensation of propionaldehyde, 2-bromo-ethyl acetoacetate, and urea. The causality behind this choice is the direct incorporation of the required ethyl (from propionaldehyde) and bromo (from the modified β-ketoester) moieties into the final DHPM ring structure.

Workflow Diagram: Synthesis of this compound

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Characterization A Combine Propionaldehyde, 2-Bromo-ethyl acetoacetate, Urea, and Ethanol in a flask B Add catalytic HCl A->B Catalyst Addition C Reflux mixture at 80°C (6-8 hours) B->C Initiate Heating D Monitor reaction progress by TLC C->D In-process Control E Cool reaction to RT D->E Reaction Completion F Pour into ice-water E->F Precipitation G Filter the precipitate F->G Precipitation H Wash solid with cold ethanol G->H Purification Steps I Recrystallize from Ethanol/Water H->I Purification Steps J Dry under vacuum I->J Purification Steps K Characterize by NMR, MS, IR J->K Final Analysis

Caption: Workflow for the synthesis and purification of the target compound.

Materials & Reagents:

Reagent M.W. Amount Moles (mmol)
Propionaldehyde 58.08 0.64 g (0.8 mL) 11.0
2-Bromo-ethyl acetoacetate 209.05 2.09 g 10.0
Urea 60.06 0.90 g 15.0
Ethanol (Solvent) - 25 mL -

| Concentrated HCl (Catalyst) | - | 0.5 mL | - |

Step-by-Step Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (25 mL), propionaldehyde (0.8 mL, 11.0 mmol), 2-bromo-ethyl acetoacetate (2.09 g, 10.0 mmol), and urea (0.90 g, 15.0 mmol).

  • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

  • Carefully add concentrated hydrochloric acid (0.5 mL) dropwise to the stirring mixture. The use of an acid catalyst is crucial for protonating the aldehyde carbonyl, activating it for nucleophilic attack and driving the condensation cascade.[11]

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 6-8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The disappearance of the starting β-ketoester indicates reaction completion.

  • Once complete, cool the reaction flask to room temperature, then place it in an ice bath for 30 minutes.

  • Pour the cold reaction mixture into 100 mL of crushed ice-water with stirring. A solid precipitate should form.

  • Collect the crude product by vacuum filtration, washing the solid with two portions of cold deionized water (2x 20 mL).

  • Purify the crude solid by recrystallization from an ethanol/water mixture to yield the final product as a crystalline solid.

  • Dry the purified product under vacuum at 40°C overnight.

Structural Characterization

Validation of the synthesized structure is critical. The following data are predicted based on the expected structure of this compound-2(1H)-one.

TechniqueExpected Data
¹H NMR (DMSO-d₆)δ 9.2 (s, 1H, NH), 7.8 (s, 1H, NH), 4.5 (d, 1H, CH), 2.2 (m, 2H, CH₂), 1.0 (t, 3H, CH₃).
¹³C NMR (DMSO-d₆)δ 165 (C=O), 152 (C2), 145 (C6), 98 (C5-Br), 54 (C4), 28 (CH₂), 10 (CH₃).
Mass Spec (ESI-MS) m/z calculated for C₆H₉BrN₂O: 204.99. Found: [M+H]⁺ 205.99.
IR (KBr, cm⁻¹) 3240 (N-H stretch), 3100 (N-H stretch), 1710 (C=O stretch), 1650 (C=C stretch).

Part 2: Proposed Biological Screening and Applications

The DHPM scaffold is associated with a wide array of biological targets.[1] A logical screening cascade is proposed to efficiently identify the primary bioactivity of this compound.

Workflow Diagram: Biological Screening Cascade

G cluster_primary Primary Screening (In Vitro) cluster_secondary Mechanism of Action / Secondary Assays cluster_tertiary Lead Optimization A Synthesized Compound This compound B Anticancer Activity (SRB Assay) [6] Cell Lines: MCF-7, HCT-116, PC-3 A->B C Antimicrobial Activity (MIC Assay) [7] Strains: S. aureus, E. coli, C. albicans A->C D Hit Identified (e.g., Potent Anticancer Activity) B->D If GI₅₀ < 10 µM C->D If MIC < 16 µg/mL E Calcium Channel Modulation (Fluorescent Ca²⁺ Influx Assay) D->E Primary Hypothesis F Enzyme Inhibition Assay (e.g., Dihydrofolate Reductase) [23] D->F Alternative Hypothesis G Structure-Activity Relationship (SAR) Studies [29] E->G F->G H In Vivo Model Testing G->H

Caption: Proposed cascade for evaluating the biological activity of the novel compound.

Protocol: In Vitro Anticancer Activity (Sulforhodamine B Assay)

The Sulforhodamine B (SRB) assay is a reliable method for determining cytotoxicity based on the measurement of cellular protein content.[12]

Objective: To determine the growth inhibitory (GI₅₀) concentration of the test compound against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast, HCT-116 colon, PC-3 prostate).

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS).

  • Test compound stock solution (10 mM in DMSO).

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid).

  • Trichloroacetic acid (TCA), 10%.

  • Tris base solution (10 mM, pH 10.5).

  • 96-well microtiter plates.

Procedure:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in complete medium (e.g., 0.1, 1, 10, 50, 100 µM). Add 100 µL of each concentration to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Terminate the experiment by gently adding 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.

  • Wash the plates five times with deionized water and allow them to air dry.

  • Add 100 µL of SRB solution to each well and stain for 15-20 minutes at room temperature.

  • Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Solubilize the bound SRB dye by adding 200 µL of 10 mM Tris base solution to each well.

  • Measure the optical density (OD) at 510 nm using a microplate reader.

  • Calculate the percentage growth inhibition and determine the GI₅₀ value (concentration causing 50% inhibition of cell growth).

Protocol: In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

This broth microdilution method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[13]

Objective: To determine the MIC of the test compound against representative Gram-positive bacteria, Gram-negative bacteria, and fungi.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strain (Candida albicans).

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi.

  • Test compound stock solution (10 mg/mL in DMSO).

  • 96-well microtiter plates.

  • Bacterial/fungal inoculum standardized to 0.5 McFarland.

Procedure:

  • Dispense 100 µL of appropriate broth into each well of a 96-well plate.

  • Add 100 µL of the test compound stock to the first well and perform a two-fold serial dilution across the plate. This creates a concentration gradient (e.g., 512 µg/mL down to 1 µg/mL).

  • Prepare the microbial inoculum by diluting the 0.5 McFarland suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 10 µL of the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Part 3: Structure-Activity Relationship (SAR) Insights

Understanding the relationship between chemical structure and biological activity is fundamental to drug design.[14] For the DHPM scaffold, several key SAR principles have been established.

  • C4 Position: The nature of the substituent at the C4 position is critical for activity, particularly for calcium channel modulation. Aromatic rings are common, and their substitution pattern dictates antagonist versus agonist activity.[7] The presence of a small alkyl group like ethyl in our title compound may confer a different pharmacological profile, potentially favoring other targets.

  • C5 Position: The C5 position typically bears an ester or related group. Modification at this site significantly influences activity.[15] The introduction of a bromine atom is a significant departure from the classic structure. Bromine is an electron-withdrawing group and increases lipophilicity, which could enhance membrane permeability and hydrophobic interactions with a target protein. Studies on 5-substituted pyrimidine analogs have shown that this position is sensitive to steric bulk and electronic effects.[8]

  • N1 and N3 Positions: Substitution on the nitrogen atoms can modulate the compound's pharmacokinetic properties. Unsubstituted N1 and N3 positions are capable of forming crucial hydrogen bonds with biological targets.[16]

The combination of the C4-ethyl and C5-bromo substituents presents a unique profile that warrants thorough investigation to deconvolve its contribution to any observed biological activity.

References

  • Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. Frontiers in Chemistry. Available at: [Link]

  • Dihydropyrimidinones as Potent Anticancer Agents: Medicinal Chemistry Perspective. Elsevier. Available at: [Link]

  • Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review | Request PDF. ResearchGate. Available at: [Link]

  • Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. PubMed. Available at: [Link]

  • In Vitro Assessment of Fluoropyrimidine-Metabolizing Enzymes: Dihydropyrimidine Dehydrogenase, Dihydropyrimidinase, and β-Ureidopropionase. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, in vitro Anticancer and Antimicrobial Evaluation of Novel Substituted Dihydropyrimidines. National Center for Biotechnology Information. Available at: [Link]

  • Design, Synthesis and In-Vitro Antimicrobial and Cytotoxic Activity Screening of 5-Carboxamide Substituted 3, 4-Dihydropyrimidine-2 (1H) Ones. MDPI. Available at: [Link]

  • Dihydropyrimidinone Synthesis and Pharmacological Action – An Overview. IJPPR. Available at: [Link]

  • Synthesis, in vitro biological activities and in silico study of dihydropyrimidines derivatives. PubMed. Available at: [Link]

  • Recent Advance in the Pharmacology of Dihydropyrimidinone | Request PDF. ResearchGate. Available at: [Link]

  • Scheme 1. Synthetic pathway for the preparation of 5-bromo-pyrimidine... ResearchGate. Available at: [Link]

  • (PDF) Recent progress in biological activities of dihydropyrimidine derivatives: An updated mini-review. ResearchGate. Available at: [Link]

  • (PDF) A NOVEL APPROACH FOR THE SYNTHESIS OF DIHYDROPYRIMIDINE DERIVATIVES AND ITS CHARACTERIZATION AND BIOLOGICAL EVALUATION. ResearchGate. Available at: [Link]

  • Method for synthesizing 5-Bromo-2, 4-dichloropyridine. Google Patents.
  • Synthesis method for 5-bromo-2-fluoropyrimidine. Google Patents.
  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. MDPI. Available at: [Link]

  • Crystal structure, antibacterial and antifungal evaluation of 5-bromothiophene based 3,4-dihydropyrimidin-2-(1 H )-(thi)ones | Request PDF. ResearchGate. Available at: [Link]

  • Crystal structure, antibacterial and antifungal evaluation of 5-bromothiophene based 3,4-dihydropyrimidin-2-(1H)-(thi)ones. Taylor & Francis Online. Available at: [Link]

  • Preparation method of 5-bromo-2-substituted pyrimidine compounds. Google Patents.
  • Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions. National Center for Biotechnology Information. Available at: [Link]

  • Preliminary pharmacokinetics of a new pyridopyrimidine derivative. PubMed. Available at: [Link]

  • Process for preparing 5-halopyrimidines and 5-pyrimidine methanols. Google Patents.
  • Recent Design and Structure-Activity Relationship Studies on the Modifications of DHFR Inhibitors as Anticancer Agents. PubMed. Available at: [Link]

  • RECENT PROGRESS IN THE CHEMISTRY OF DIHYDROPYRIMIDINONES. ijc.org.in. Available at: [Link]

  • Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst. National Center for Biotechnology Information. Available at: [Link]

  • Biological activities of dihydropyrimidinones. Elsevier. Available at: [Link]

  • exploring the synthetic and medicinal perspectives of 3,4 - Dihydropyrimidines. World Journal of Pharmaceutical Science and Research. Available at: [Link]

  • Structure-activity Relationships of Pyrimidines as Dihydroorotate Dehydrogenase Inhibitors. PubMed. Available at: [Link]

  • Structure-Activity Relationships in Med Chem | Medicinal Chemistry Class Notes. Fiveable. Available at: [Link]

  • Quantitative structure-activity relationships for the inhibition of Escherichia coli dihydrofolate reductase by 5-(substituted benzyl)-2,4-diaminopyrimidines. PubMed. Available at: [Link]

  • Structure Activity Relationships. drug-design.org. Available at: [Link]

  • Crystal structure and Biological evolution of 5-bromothiophene based 3,4-dihydropyrimidin-2-(1H)-thi(ones). ResearchGate. Available at: [Link]

  • Dihydropyrimidine calcium channel blockers. 4. Basic 3-substituted-4-aryl-1,4-dihydropyrimidine-5-carboxylic acid esters. Potent antihypertensive agents. PubMed. Available at: [Link]

  • Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency. ResearchGate. Available at: [Link]

  • 4-Aryldihydropyrimidines via the Biginelli Condensation: Aza-Analogs of Nifedipine-Type Calcium Channel Modulators. ResearchGate. Available at: [Link]

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Synthesis of 5-Bromo-4-ethyl-3,4-dihydropyrimidine Analogs for Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Dihydropyrimidines

The 3,4-dihydropyrimidin-2(1H)-one (DHPM) scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry. First reported by Pietro Biginelli in 1893, the synthesis of these compounds via a one-pot, three-component reaction has proven to be a robust and versatile method for generating molecular diversity.[1][2] DHPMs are of particular interest due to their wide range of pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[3][4] Notably, certain DHPM derivatives have been identified as potent calcium channel blockers, antihypertensive agents, and kinase inhibitors, making them attractive candidates for drug discovery programs targeting cardiovascular diseases and cancer.[2][5][6]

This guide provides a comprehensive overview of the synthesis of a specific subclass of these compounds: 5-bromo-4-ethyl-3,4-dihydropyrimidine analogs. The introduction of a bromine atom at the 5-position and an ethyl group at the 4-position can significantly influence the biological activity and pharmacokinetic properties of the molecule. The bromine atom, as a halogen, can participate in halogen bonding and alter the electronic nature of the ring, while the ethyl group can probe lipophilic pockets in target proteins. This document will detail the synthetic strategies, provide step-by-step protocols, and discuss the characterization and potential structure-activity relationships (SAR) of these promising compounds.

Synthetic Strategies: The Biginelli Reaction and Halogenation

The cornerstone of dihydropyrimidine synthesis is the Biginelli reaction, a multicomponent condensation of an aldehyde, a β-ketoester, and urea (or thiourea).[2][7] To synthesize the target this compound analogs, a two-step approach is generally most effective: initial synthesis of the 4-ethyl-3,4-dihydropyrimidine core via the Biginelli reaction, followed by selective bromination at the 5-position.

Part 1: Synthesis of the 4-Ethyl-3,4-dihydropyrimidine Scaffold

The key to introducing the ethyl group at the C4 position lies in the choice of the β-ketoester. Instead of the commonly used ethyl acetoacetate, ethyl 3-oxopentanoate is employed. The general reaction is depicted below:

Biginelli Reaction for 4-Ethyl-DHPMs cluster_reactants Reactants A Aryl Aldehyde D 4-Aryl-6-ethyl-3,4-dihydropyrimidin-2(1H)-one A->D Acid Catalyst (e.g., HCl, p-TSA) Solvent (e.g., Ethanol) Heat B Ethyl 3-oxopentanoate B->D C Urea C->D Bromination of 4-Ethyl-DHPMs start 4-Aryl-6-ethyl-3,4-dihydropyrimidin-2(1H)-one product 5-Bromo-4-aryl-6-ethyl-3,4-dihydropyrimidin-2(1H)-one start->product Solvent (e.g., CCl4, CH3CN) Initiator (e.g., AIBN or light) reagent N-Bromosuccinimide (NBS) reagent->product

Caption: General workflow for the bromination of the 4-ethyl-dihydropyrimidine scaffold.

The reaction conditions for bromination need to be carefully controlled to avoid side reactions. The use of a radical initiator like azobisisobutyronitrile (AIBN) or photochemical initiation can facilitate the reaction.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-(4-chlorophenyl)-6-ethyl-1,2,3,4-tetrahydropyrimidin-2-one

This protocol describes a representative synthesis of a 4-ethyl-dihydropyrimidine analog using 4-chlorobenzaldehyde as the aldehyde component.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
4-Chlorobenzaldehyde140.571.41 g10 mmol
Ethyl 3-oxopentanoate144.171.44 g10 mmol
Urea60.060.90 g15 mmol
p-Toluenesulfonic acid172.200.17 g1 mmol
Ethanol46.0720 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorobenzaldehyde (1.41 g, 10 mmol), ethyl 3-oxopentanoate (1.44 g, 10 mmol), urea (0.90 g, 15 mmol), and ethanol (20 mL).

  • Stir the mixture to dissolve the solids.

  • Add p-toluenesulfonic acid (0.17 g, 1 mmol) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 100 mL of ice-cold water with stirring.

  • A solid precipitate will form. Collect the solid by vacuum filtration and wash with cold water (3 x 20 mL).

  • Recrystallize the crude product from ethanol to afford the pure 4-(4-chlorophenyl)-6-ethyl-1,2,3,4-tetrahydropyrimidin-2-one as a white solid.

Protocol 2: Synthesis of 5-Bromo-4-(4-chlorophenyl)-6-ethyl-1,2,3,4-tetrahydropyrimidin-2-one

This protocol details the bromination of the previously synthesized dihydropyrimidine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
4-(4-chlorophenyl)-6-ethyl-1,2,3,4-tetrahydropyrimidin-2-one266.722.67 g10 mmol
N-Bromosuccinimide (NBS)177.981.96 g11 mmol
Azobisisobutyronitrile (AIBN)164.210.16 g1 mmol
Carbon tetrachloride153.8250 mL-

Procedure:

  • In a 100 mL round-bottom flask, dissolve 4-(4-chlorophenyl)-6-ethyl-1,2,3,4-tetrahydropyrimidin-2-one (2.67 g, 10 mmol) in carbon tetrachloride (50 mL).

  • Add N-bromosuccinimide (1.96 g, 11 mmol) and a catalytic amount of AIBN (0.16 g, 1 mmol) to the solution.

  • Reflux the mixture for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate (2 x 20 mL) to quench any remaining bromine, followed by water (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the pure 5-bromo-4-(4-chlorophenyl)-6-ethyl-1,2,3,4-tetrahydropyrimidin-2-one.

Characterization of Synthesized Analogs

The synthesized compounds should be thoroughly characterized to confirm their structure and purity. The following techniques are essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for elucidating the molecular structure. For a typical 5-bromo-4-aryl-6-ethyl-3,4-dihydropyrimidin-2-one, the following characteristic signals are expected in 1H NMR (DMSO-d6): a singlet for the C4-H proton around δ 5.0-5.5 ppm, signals for the aromatic protons, two singlets for the two NH protons (one around δ 7.5-8.0 ppm and another around δ 9.0-9.5 ppm), a quartet and a triplet for the ethyl group, and a singlet for the methyl group if present at C6. [8][9]* Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic peaks include N-H stretching vibrations around 3200-3400 cm-1, C=O stretching of the urea carbonyl group around 1650-1700 cm-1, and C=C stretching of the dihydropyrimidine ring around 1600 cm-1. [1][10][11]* Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule and confirm its elemental composition. [8]The mass spectrum will show the molecular ion peak [M]+ or [M+H]+ corresponding to the calculated molecular weight of the compound.

Table of Expected Spectroscopic Data for a Representative Analog:

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)IR (νmax, cm-1)MS (m/z)
5-Bromo-4-(4-chlorophenyl)-6-ethyl-1,2,3,4-tetrahydropyrimidin-2-one~9.2 (s, 1H, NH), ~7.8 (s, 1H, NH), ~7.3 (d, 2H, Ar-H), ~7.2 (d, 2H, Ar-H), ~5.2 (d, 1H, C4-H), ~2.5 (q, 2H, CH2), ~1.1 (t, 3H, CH3)~165 (C=O), ~152 (C2), ~145 (C6), ~142 (Ar-C), ~132 (Ar-C), ~128 (Ar-CH), ~128 (Ar-CH), ~98 (C5), ~54 (C4), ~25 (CH2), ~14 (CH3)~3240 (N-H), ~1680 (C=O), ~1620 (C=C)[M+H]+ expected at ~345.0/347.0/349.0

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study requires the synthesis and biological evaluation of a library of analogs, some general trends for dihydropyrimidines can guide the design of new compounds.

SAR of Dihydropyrimidines cluster_scaffold Dihydropyrimidine Core cluster_substituents Key Positions for Modification scaffold scaffold R1 C4-Aryl Group: - Electronic properties (EWG/EDG) - Steric bulk - Can influence kinase selectivity scaffold->R1 C4 Position R2 C5-Substituent: - Halogens (e.g., Br) can form halogen bonds - Can modulate lipophilicity and metabolic stability scaffold->R2 C5 Position R3 C6-Alkyl Group: - Ethyl group explores hydrophobic pockets - Size and shape impact binding affinity scaffold->R3 C6 Position R4 N1/N3-Substituents: - Can be modified to improve solubility - Can interact with the hinge region of kinases scaffold->R4 N1/N3 Positions

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-4-ethyl-3,4-dihydropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Bromo-4-ethyl-3,4-dihydropyrimidine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to help you optimize your reaction conditions, maximize yield, and ensure the highest purity of your final product.

The synthesis of this target molecule typically involves two key stages: first, the formation of the 4-ethyl-3,4-dihydropyrimidine core, commonly via the Biginelli reaction, followed by a selective bromination step. This guide is structured to address challenges that may arise during both phases of the synthesis.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format. Each problem is followed by a table summarizing potential causes and recommended solutions, with detailed explanations provided below.

Issue 1: Low or No Yield of the Dihydropyrimidine Core

Question: I am performing the initial Biginelli condensation to form the 4-ethyl-3,4-dihydropyrimidine precursor, but I am experiencing very low to no product yield. What are the common causes and how can I improve the outcome?

Potential Cause Recommended Solution & Rationale
Inefficient Catalysis Screen various Brønsted or Lewis acid catalysts (e.g., Yb(OTf)₃, InCl₃, LiBr) and optimize loading (typically 1-20 mol%). The catalyst is crucial for activating the aldehyde and facilitating cyclization.[1][2][3]
Suboptimal Reaction Conditions Monitor reaction progress via Thin Layer Chromatography (TLC) to determine the ideal time and temperature. Excessively high temperatures can promote side reactions and decomposition.[1][2]
Poor Reagent Purity Ensure all starting materials (propanal, ethyl acetoacetate, urea) are of high purity. Impurities can inhibit the catalyst or introduce competing side reactions.[1][2][4]
Incorrect Solvent Choice Experiment with different solvents. While ethanol is common, polar aprotic solvents like acetonitrile or even solvent-free conditions have been shown to improve yields for certain substrates.[1][2][5]

In-Depth Analysis:

The Biginelli reaction is a cornerstone for synthesizing dihydropyrimidinones (DHPMs) but is highly sensitive to several factors.

  • Catalyst Choice: The reaction is acid-catalyzed.[6] Classical methods using strong mineral acids can work but often lead to byproducts.[2] Modern protocols favor Lewis acids like lanthanide triflates or indium salts, which are often milder and more efficient.[7][8][9] If you are using a reusable catalyst, ensure it has been properly activated or regenerated.[1][10] In the absence of a catalyst, product formation is often difficult, resulting in poor yields.[1][11]

  • Reaction Monitoring: Relying on a fixed reaction time can be inefficient. The optimal duration can vary based on the specific substrates and catalyst used. TLC is an indispensable tool for tracking the consumption of starting materials and the formation of the product, allowing you to quench the reaction at the point of maximum yield and prevent potential product degradation from prolonged heating.[1][10]

  • Solvent Effects: The solvent's role is to solubilize the reactants and facilitate the reaction.[2] The polarity can significantly influence the outcome.[1] For some systems, moving to solvent-free conditions by gently heating the neat mixture of reactants can dramatically increase reaction rates and simplify workup.[5][7][12]

Issue 2: Poor Yield or Selectivity in the Bromination Step

Question: I have successfully synthesized the dihydropyrimidine core, but the subsequent bromination to yield this compound is giving low yields or multiple products. How can I achieve selective C5 bromination?

Potential Cause Recommended Solution & Rationale
Incorrect Brominating Agent Use N-Bromosuccinimide (NBS) as the brominating agent. It provides a low, steady concentration of bromine, favoring selective substitution over addition reactions with the double bond.[13][14]
Radical vs. Electrophilic Pathway For C5 bromination (an electrophilic aromatic substitution-type reaction on the enamine moiety), avoid radical initiators (like AIBN or UV light). Perform the reaction in a polar solvent like DMF or acetonitrile.[15]
Over-bromination or Side Reactions Add the NBS portion-wise at a controlled temperature (e.g., 0 °C to room temperature) to prevent a rapid exotherm and the formation of di-brominated or other side products.
Degradation of Starting Material The dihydropyrimidine ring can be sensitive to strongly acidic conditions generated by HBr byproduct. Consider adding a non-nucleophilic base, like pyridine or 2,6-lutidine, to scavenge the acid.

In-Depth Analysis:

The bromination of a dihydropyrimidine ring requires careful control to achieve the desired regioselectivity at the C5 position.

  • Choosing the Right Reagent: While molecular bromine (Br₂) can be used, it is highly reactive and can lead to unwanted side reactions, including addition across the double bond or oxidation of the ring.[16] NBS is the preferred reagent for controlled brominations.[13][17] It acts as a source of electrophilic bromine (Br+) in polar solvents, which is ideal for substitution on the electron-rich enamine-like system of the dihydropyrimidine.

  • Controlling the Reaction Pathway: The Wohl-Ziegler reaction, which uses NBS with a radical initiator in a non-polar solvent like CCl₄, is specific for allylic or benzylic C-H bromination.[17][18] This is not the desired pathway for C5 bromination. To favor the electrophilic pathway, the reaction should be conducted in a polar solvent that can facilitate the formation of the electrophilic bromine species.[15]

Issue 3: Product Purification is Difficult

Question: My crude product is a complex mixture, and I am struggling to isolate the pure this compound by crystallization or chromatography. What are some effective purification strategies?

Potential Cause Recommended Solution & Rationale
Formation of Hantzsch Byproducts A common fluorescent byproduct is a 1,4-dihydropyridine (Hantzsch product).[4][10] Minimize its formation by lowering the reaction temperature during the Biginelli step.[4]
Unreacted Starting Materials If TLC indicates significant unreacted starting materials, consider driving the reaction to completion with longer reaction times or a more active catalyst.[4][10]
Similar Polarity of Product and Impurities Optimize column chromatography conditions. Use a gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing polarity.
Product Insolubility/Oiling Out For recrystallization, screen a variety of solvents (e.g., ethanol, ethyl acetate, acetonitrile, or mixtures with water/hexanes). If the product oils out, try dissolving it at a higher temperature and allowing it to cool very slowly with gentle stirring.

In-Depth Analysis:

Purification is often the most challenging step. A successful strategy begins with a cleaner crude product.

  • Minimizing Byproducts: The Hantzsch dihydropyridine synthesis is a known competing pathway in the Biginelli reaction, especially at higher temperatures where urea can decompose to ammonia.[4][10] Running the reaction at the lowest effective temperature is the best preventive measure.

  • Chromatography and Recrystallization: Flash column chromatography is generally the most effective method for separating closely related compounds. A step-gradient elution can provide better separation than an isocratic one. For recrystallization, the key is to find a solvent system where the desired product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain soluble.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Biginelli reaction?

The precise mechanism is debated but is generally believed to proceed through an acid-catalyzed series of bimolecular reactions.[6] A widely accepted pathway involves the initial acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[9] This electrophilic intermediate is then attacked by the enol form of the β-ketoester. The final step is an intramolecular cyclization via nucleophilic attack of the remaining urea nitrogen onto the ketone carbonyl, followed by dehydration to form the stable dihydropyrimidine ring.[19]

Q2: How can I confirm the structure and purity of my final product?

A combination of analytical techniques is essential:

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. Key signals to look for in ¹H NMR include the two NH protons (often appearing as singlets), the proton at the C4 chiral center, and the signals corresponding to the ethyl group and the ester.[20]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product and, importantly, show the characteristic isotopic pattern for a monobrominated compound.

  • Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups, such as N-H stretches, C=O (ester and urea carbonyls), and C=C bonds within the ring.[20][21]

  • HPLC/TLC: These chromatographic techniques are crucial for assessing the purity of the final compound.[16]

Q3: Are there greener or more efficient alternatives to the classical Biginelli reaction conditions?

Yes, significant research has focused on improving the Biginelli reaction. Modern approaches include:

  • Solvent-Free Synthesis: Performing the reaction by heating a neat mixture of the three components, often with a solid-supported catalyst, can reduce waste, shorten reaction times, and simplify purification.[22][23]

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate the reaction, often reducing reaction times from hours to minutes and improving yields.[24]

  • Reusable Catalysts: The use of heterogeneous or recyclable catalysts, such as ion-exchange resins or metal complexes supported on silica, aligns with the principles of green chemistry by simplifying catalyst removal and reuse.[5][8][12]

Q4: What safety precautions should be taken during this synthesis?

  • NBS: N-Bromosuccinimide is a lachrymator and an irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Handle all organic solvents in a fume hood. Be aware of their flammability and specific toxicities.

  • Acids: Both Brønsted and Lewis acid catalysts can be corrosive. Handle with care.

  • General Precautions: Always review the Safety Data Sheet (SDS) for all reagents before beginning any experiment.

Part 3: Methodologies & Visualizations

General Experimental Protocol

Step 1: Synthesis of 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester

  • To a round-bottom flask, add ethyl acetoacetate (10 mmol, 1 eq), propanal (12 mmol, 1.2 eq), urea (15 mmol, 1.5 eq), and ethanol (20 mL).[1]

  • Add the chosen acid catalyst (e.g., Yb(OTf)₃, 2 mol%).

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).[10]

  • Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product and wash it with cold ethanol.[10] If no precipitate forms, concentrate the mixture under reduced pressure and purify the residue by column chromatography or recrystallization.[1]

Step 2: Synthesis of 5-Bromo-4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester

  • Dissolve the dihydropyrimidine precursor (5 mmol, 1 eq) in a suitable polar solvent (e.g., acetonitrile or DMF, 25 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (5.5 mmol, 1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains low.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure title compound.

Diagrams

Biginelli_Mechanism cluster_activation Step 1: N-Acyliminium Ion Formation cluster_addition Step 2: Nucleophilic Addition cluster_cyclization Step 3: Cyclization & Dehydration A Aldehyde + Urea B N-Acyliminium Ion A->B H+ Catalyst - H2O D Open-Chain Adduct C β-Ketoester (Enol form) C->D Attacks Iminium E DHPM Product D->E Intramolecular - H2O

Caption: Simplified mechanism of the Biginelli reaction.

Troubleshooting_Yield Start Low Product Yield? CheckPurity Check Reagent Purity Start->CheckPurity Yes CheckCatalyst Optimize Catalyst (Type & Loading) CheckPurity->CheckCatalyst Purity OK CheckConditions Optimize Conditions (Temp, Time, Solvent) CheckCatalyst->CheckConditions AnalyzeByproducts Analyze for Byproducts (TLC, NMR) CheckConditions->AnalyzeByproducts Success Yield Improved CheckConditions->Success Monitor w/ TLC AnalyzeByproducts->CheckConditions Adjust

Caption: Decision tree for troubleshooting low reaction yield.

References

  • Benchchem. (n.d.). Troubleshooting low yield in Biginelli reaction for pyrimidines.
  • Benchchem. (n.d.). Common side reactions in the synthesis of pyrimidines and their prevention.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
  • Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • Malik, A. A., et al. (2020). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules, 25(1), 129.
  • Khan, I., et al. (2020). Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity. RSC Advances, 10(70), 42965-42974.
  • Wikipedia. (2023). Biginelli reaction. Retrieved from [Link]

  • Ahmad, S., et al. (2014). An efficient one-pot multicomponent synthesis of 3,4-dihydropyrimidine-2-(1H)-ones/thiones/imines via a Lewis base catalyzed Biginelli-type reaction under solvent-free conditions. Arabian Journal of Chemistry, 10, S223-S229.
  • Butt, S., et al. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Molecules, 26(12), 3724.
  • ResearchGate. (n.d.). Optimization of reaction conditions. [Image attached to a research publication].
  • Ozola, V., et al. (2023). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. Molecules, 28(24), 8049.
  • Ranu, B. C., et al. (2002). Indium(III) Bromide-Catalyzed Preparation of Dihydropyrimidinones: Improved Protocol Conditions for the Biginelli Reactions. Journal of the Brazilian Chemical Society, 13(6), 825-828.
  • Hayrapetyan, S., & Hayriyan, L. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Biomedical Journal of Scientific & Technical Research, 14(4).
  • ResearchGate. (n.d.). Unexpected reaction on bromination of 3,4-dihydropyridin-2(1H)-ones with N-bromosuccinimide.
  • ResearchGate. (n.d.). Biginelli conditions for the synthesis of compound 4a, reagents: Benzaldehyde, Ethylacetoacetate/Urea. [Image attached to a research publication].
  • Benchchem. (n.d.). Application Notes: Selective Bromination of 3-Pyridinemethanol using N-Bromosuccinimide.
  • ResearchGate. (n.d.). Crystal structure, antibacterial and antifungal evaluation of 5-bromothiophene based 3,4-dihydropyrimidin-2-(1 H )-(thi)ones | Request PDF.
  • ResearchGate. (n.d.). Synthesis of Dihydropyrimidinones via Biginelli Reaction by Using Molecular Iodine as Environmentally Friendly Catalyst.
  • Google Patents. (1976). US3956301A - Process for bromination of pyrimidine.
  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Kumar, R., et al. (2012).
  • Nanjing Suru Chemical Co., Ltd. (n.d.). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (2023). N-Bromosuccinimide. Retrieved from [Link]

  • Professor Dave Explains. (2021, December 30). Biginelli Reaction [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]

  • Kumar, R., et al. (2017). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. Bioorganic & Medicinal Chemistry, 25(22), 5863-5875.
  • Taylor & Francis Online. (2021). Crystal structure, antibacterial and antifungal evaluation of 5-bromothiophene based 3,4-dihydropyrimidin-2-(1H)-(thi)ones.
  • Frontiers in Chemistry. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction.
  • Recent Progress in the Chemistry of Dihydropyrimidinones. (n.d.).
  • Kappe, C. O. (2000). The Biginelli Dihydropyrimidine Synthesis. Organic Reactions, 57, 1-125.
  • ResearchGate. (n.d.). Crystal structure and Biological evolution of 5-bromothiophene based 3,4-dihydropyrimidin-2-(1H)-thi(ones).
  • Huseynzada, A., et al. (2021). Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. New Journal of Chemistry, 45(6), 3046-3056.
  • ResearchGate. (n.d.). One-Pot Synthesis of Dihydropyrimidinones Catalyzed by Lithium Bromide: An Improved Procedure for the Biginelli Reaction.
  • Liu, M., et al. (2022).

Sources

Technical Support Center: Purification of 5-Bromo-4-ethyl-3,4-dihydropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 5-Bromo-4-ethyl-3,4-dihydropyrimidine. Synthesized information from established chemical principles and literature on dihydropyrimidines (DHPMs) is presented to address common issues and provide robust, field-proven protocols.

Introduction to Purification Challenges

This compound, like many dihydropyrimidine derivatives synthesized via the Biginelli reaction or similar multicomponent reactions, often presents purification challenges.[1][2][3] The crude product can contain a mixture of unreacted starting materials, catalysts, and various side-products. Achieving high purity is critical for subsequent applications, particularly in drug development, where impurities can significantly impact biological activity and safety profiles. This guide is structured to help you navigate these challenges effectively.

Section 1: Core Purification Methodologies

The two primary methods for purifying solid organic compounds like this compound are recrystallization and flash column chromatography. The choice between them depends on the nature and quantity of impurities present.

Decision Workflow: Selecting the Right Purification Technique

A preliminary Thin-Layer Chromatography (TLC) analysis of the crude product is essential for selecting the appropriate purification strategy.

Purification_Decision_Tree start Analyze Crude Product by TLC single_spot Single Major Spot with Baseline Impurities? start->single_spot Assess Purity multiple_spots Multiple Spots? single_spot->multiple_spots No recrystallize Primary Method: Recrystallization single_spot->recrystallize Yes well_separated Spots Well-Separated? (ΔRf > 0.2) multiple_spots->well_separated Yes poorly_separated Spots Poorly Separated? (ΔRf < 0.2) multiple_spots->poorly_separated No column Primary Method: Flash Column Chromatography well_separated->column gradient_column Advanced Method: Gradient Flash Chromatography poorly_separated->gradient_column

Caption: Decision tree for selecting a purification method.

Recrystallization

Principle: This technique leverages the difference in solubility of the desired compound and its impurities in a specific solvent at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures.[4]

Step-by-Step Protocol:

  • Solvent Selection: The first and most critical step is choosing an appropriate solvent.[4] Ethanol, isopropanol, or solvent mixtures like ethanol/water are often effective for dihydropyrimidines.[2][5] Test small batches to find a solvent where the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to dissolve the solid completely. Swirl continuously.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Cooling & Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Flash Column Chromatography

Principle: This method separates compounds based on their differential adsorption to a solid stationary phase (typically silica gel) and their solubility in a liquid mobile phase (the eluent). Compounds with higher polarity will adhere more strongly to the polar silica gel and elute later, while less polar compounds will travel through the column more quickly.

Step-by-Step Protocol:

  • Solvent System (Eluent) Selection: Use TLC to determine the optimal eluent. A good solvent system will move the desired compound to an Rf (retention factor) value of approximately 0.3-0.4. Common eluents for compounds of this type are mixtures of a non-polar solvent (like hexanes or petroleum ether) and a slightly more polar solvent (like ethyl acetate).

  • Column Packing: Pack a glass column with silica gel as a slurry in the non-polar component of your eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane is often effective but can slow elution).[6] Alternatively, for less soluble compounds, create a solid-load by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[6]

  • Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the silica gel. Collect the eluting solvent in fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Recrystallization Troubleshooting

Q1: My compound "oiled out" instead of forming crystals. What should I do?

  • Cause: "Oiling out" happens when the solid melts in the hot solvent and separates as an immiscible liquid. This often occurs if the solution is too concentrated or if the boiling point of the solvent is higher than the melting point of the compound.[5]

  • Solution 1 (Re-dissolve and Dilute): Re-heat the mixture to dissolve the oil, then add more hot solvent to decrease the saturation. Let the solution cool slowly again.[5]

  • Solution 2 (Lower Crystallization Temperature): After re-dissolving, allow the solution to cool to a temperature below the compound's melting point before inducing crystallization by scratching the flask or adding a seed crystal.[5]

  • Solution 3 (Change Solvent System): The chosen solvent may be unsuitable. Switch to a lower-boiling point solvent or use a solvent pair (e.g., ethanol/water). Dissolve the compound in a minimum of the "good" hot solvent (ethanol), then add the "poor" solvent (water) dropwise until the solution becomes slightly cloudy. Reheat to clarify and cool slowly.[5]

Q2: No crystals are forming even after the solution has cooled in an ice bath. Why?

  • Cause: This usually means either too much solvent was used, or the solution is supersaturated.[5]

  • Solution 1 (Induce Crystallization): Scratch the inside of the flask at the surface of the liquid with a glass rod. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a single "seed crystal" of the pure compound.[5]

  • Solution 2 (Reduce Solvent Volume): If induction fails, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration. Be careful not to evaporate too much. Allow it to cool again.

  • Solution 3 (Add an Anti-Solvent): If you are using a single solvent system, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until turbidity persists, then clarify with minimal heating and re-cool.

Column Chromatography Troubleshooting

Q1: My compound is not moving off the baseline (Rf = 0) on the TLC plate.

  • Cause: The eluent is not polar enough to move the compound off the highly polar silica gel.

  • Solution: Increase the polarity of the eluent. Gradually increase the percentage of the more polar solvent (e.g., increase the ethyl acetate concentration in a hexanes/ethyl acetate mixture). Adding a small amount of methanol (1-2%) can significantly increase polarity for very polar compounds.

Q2: All my spots are running at the top of the TLC plate (Rf > 0.8).

  • Cause: The eluent is too polar. The solvent is carrying all components, including your desired compound, through the silica gel with little to no interaction.

  • Solution: Decrease the polarity of the eluent. Increase the percentage of the non-polar solvent (e.g., increase the hexanes in a hexanes/ethyl acetate mixture).

Q3: The separation between my desired product and an impurity is very poor.

  • Cause: The chosen eluent system is not providing sufficient differential partitioning for the components.

  • Solution 1 (Use a Gradient Elution): Start with a less polar eluent system and gradually increase the polarity during the column run. This can help separate compounds with close Rf values.[6]

  • Solution 2 (Try a Different Solvent System): Sometimes, changing the solvent system entirely can work wonders. For example, substituting ethyl acetate with dichloromethane or acetone can alter the selectivity of the separation.[6]

  • Solution 3 (Consider a Different Stationary Phase): If separating on silica (a polar, acidic stationary phase) is problematic, consider using a different adsorbent like neutral or basic alumina, or even reverse-phase silica for very non-polar compounds.

Troubleshooting_Workflow start Problem: Poor Separation on Column cause1 Cause: Incorrect Eluent Polarity start->cause1 cause2 Cause: Co-eluting Impurities start->cause2 cause3 Cause: Overloaded Column start->cause3 solution1a Adjust Eluent Ratio (More/Less Polar) cause1->solution1a solution1b Try Different Solvent System (e.g., DCM/MeOH) cause1->solution1b solution2 Run a Gradient Elution cause2->solution2 solution3 Reduce Sample Load cause3->solution3

Caption: Troubleshooting workflow for poor column separation.

Section 3: Purity Assessment FAQs

Q1: How do I confirm the purity of my final product?

  • Answer: A multi-faceted approach is best for confirming purity.[7] No single technique is foolproof.

    • Chromatography (TLC/HPLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity. High-Performance Liquid Chromatography (HPLC) provides a quantitative assessment of purity by peak area percentage.[7]

    • Spectroscopy (NMR): ¹H and ¹³C NMR spectroscopy are powerful tools to confirm the chemical structure and identify impurities. The absence of unexpected signals in the ¹H NMR spectrum is a strong sign of high purity.

    • Mass Spectrometry (MS): Confirms the molecular weight of your compound. Techniques like GC-MS can also help identify volatile impurities.[7]

    • Melting Point: A sharp, narrow melting point range that is consistent with literature values indicates high purity. Impurities tend to depress and broaden the melting point range.

Q2: My NMR spectrum shows residual solvent peaks. Is this a problem?

  • Answer: It depends on the downstream application. For characterization, it's common to have residual solvent. However, for biological assays, solvents like ethyl acetate or dichloromethane must be rigorously removed. Drying the sample under high vacuum for an extended period, sometimes with gentle heating, is usually sufficient.

Q3: What are the likely impurities from a Biginelli synthesis of this compound?

  • Answer: The Biginelli reaction is a three-component reaction.[3] Therefore, likely impurities include:

    • Unreacted starting materials: the aldehyde, the β-ketoester, and urea/thiourea.

    • Side products from self-condensation of the starting materials.

    • Byproducts formed from alternative reaction pathways. Most of these are typically removed by the purification methods described above. Recrystallization is often effective at removing minor impurities after an initial purification step.[2][8][9]

Purity Assessment Techniques: A Comparative Overview
TechniqueInformation ProvidedPrimary UseProsCons
HPLC Quantitative purity (% area)Quantifying non-volatile impuritiesHigh sensitivity and precisionRequires method development
¹H NMR Structural confirmation, impurity identificationStructural integrity and purity checkHighly structurally informativeLess sensitive to non-protonated impurities
GC-MS Identification of volatile componentsDetecting residual solvents, volatile byproductsExcellent for volatile impuritiesCompound must be thermally stable and volatile
Melting Point Physical property indicative of purityQuick purity checkFast, simple, inexpensiveNot quantitative, requires a reference value

References

  • Benchchem. (2025).
  • Podschun, B., et al. (1990). Purification and characterization of dihydropyrimidine dehydrogenase from pig liver. Journal of Biological Chemistry.
  • Porter, D. J. T., & Spector, T. (1993). Dihydropyrimidine dehydrogenase from bovine liver: a rapid equilibrium random kinetic mechanism. Journal of Biological Chemistry.
  • Schnackerz, K. D., et al. (1990).
  • Pachipulusu, R., et al. (2024).
  • Israyelyan, A., et al. (2021). Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. RSC Advances.
  • Benchchem. (2025). A Researcher's Guide to Purity Assessment of Synthesized 5-Bromo-1-pentyne.
  • Moran, G. R., et al. (2020). An improved method for the expression and purification of porcine dihydropyrimidine dehydrogenase.
  • Sharma, M. G., et al. (2022). Crystal structure, antibacterial and antifungal evaluation of 5-bromothiophene based 3,4-dihydropyrimidin-2-(1H)-(thi)ones. Journal of Molecular Structure.
  • Phucho, I. T., et al. (2009). Recent Progress in the Chemistry of Dihydropyrimidinones. Rasayan Journal of Chemistry.
  • University of Rochester, Department of Chemistry.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Benchchem. (2025). A Comparative Guide to Analytical Methods for Assessing the Purity of 5-Bromopentanal.
  • Ivanov, I., et al. (1998). Stability of some novel thymidine, 5-bromo-2'-deoxyuridine and 3'-azido-2',3'-dideoxythymidine esters. PubMed.
  • Kheffache, O., et al. (2020). Clean 3,4-Dihydropyrimidones Synthesis via Biginelli Reaction over Supported Molybdenum: Structural and Textural Characteristic of αMoO3.
  • Zhang, Y., et al. (2013). An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions. Molecules.
  • de la Torre, M. C., & Sierra, M. A. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Pharmaceuticals.
  • de la Torre, M. C., & Sierra, M. A. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Semantic Scholar.
  • S. S, S., & V, V. (2020). A Review on 3, 4-dihydropyrimidinone Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Kumar, S., et al. (2011). Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions. E-Journal of Chemistry.
  • Sharma, M. G., et al. (2022). Crystal structure, antibacterial and antifungal evaluation of 5-bromothiophene based 3,4-dihydropyrimidin-2-(1H)-(thi)ones. Taylor & Francis Online.
  • Israyelyan, A., et al. (2021). Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. RSC Publishing.
  • Cytiva. (n.d.).
  • Kumar, R., et al. (2024). Evaluation of diethyl 4-(5-bromo-1H-indol-3-yl)
  • Cytiva. (2025). Troubleshooting protein recovery issues.
  • PubChem. 5-Bromo-6-ethyl-3-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one.
  • Cytiva. (n.d.).
  • Kheffache, O., et al. (2020). Clean 3,4-Dihydropyrimidones Synthesis via Biginelli Reaction over Supported Molybdenum: Structural and Textural Characteristic of αMoO3.

Sources

overcoming solubility issues with 5-Bromo-4-ethyl-3,4-dihydropyrimidine in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Overcoming Solubility Challenges in Biological Assays

Introduction

Welcome to the technical support guide for 5-Bromo-4-ethyl-3,4-dihydropyrimidine and related lipophilic compounds. Dihydropyrimidinone (DHPM) scaffolds are of significant interest in drug discovery due to their diverse biological activities, including potential antiviral, antibacterial, and anticancer properties.[1][2][3] However, the physicochemical properties that contribute to their biological activity—often a rigid, lipophilic core—frequently lead to poor aqueous solubility. This presents a major hurdle in obtaining reliable and reproducible data in biological assays.[4][5][6]

This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and foundational knowledge to overcome these solubility challenges. As a Senior Application Scientist, my goal is to explain not just the "how" but the "why" behind these methodologies, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)
Q1: What are the expected physicochemical properties of this compound, and why is it likely to be poorly soluble in aqueous solutions?

Based on its structure, this compound possesses features characteristic of compounds with low water solubility:

  • Aromatic/Heterocyclic Core: The dihydropyrimidine ring is a relatively nonpolar, rigid structure.

  • Lipophilic Substituents: The bromo and ethyl groups increase the compound's hydrophobicity, favoring partitioning into nonpolar environments over water.

  • Limited Hydrogen Bonding: While the N-H groups can act as hydrogen bond donors and the carbonyl as an acceptor, the overall molecule is dominated by nonpolar characteristics.

Poor aqueous solubility is a common issue for many promising discovery compounds and can lead to underestimated activity, variable data, and inaccurate structure-activity relationships (SAR).[5]

Q2: What is the best solvent for preparing a primary stock solution?

For most lipophilic small molecules, Dimethyl Sulfoxide (DMSO) is the solvent of choice for initial stock solution preparation.[7]

  • Causality: DMSO is a highly polar, aprotic solvent with an exceptional ability to dissolve a wide range of organic compounds. Its use allows for the preparation of high-concentration stock solutions (typically 10-30 mM), which is essential for serial dilutions and achieving relevant final assay concentrations while keeping the final solvent percentage low.[6][8] However, it's important to be aware that even in DMSO, some compounds can precipitate, especially at high concentrations or after freeze-thaw cycles.[7][9]

Q3: I dissolved my compound in DMSO, but it precipitated when I added it to my aqueous assay buffer. Why did this happen and what should I do?

This is the most common solubility issue encountered. The phenomenon is known as solvent-shift precipitation .

  • Causality: Your compound is soluble in 100% DMSO but becomes insoluble when the DMSO is diluted into an aqueous buffer. This drastic change in solvent polarity reduces the solvent's capacity to keep the hydrophobic compound in solution, causing it to crash out. Low solubility can significantly reduce the effective concentration of the compound at the target protein, leading to erroneous results.[4]

Initial Troubleshooting Steps:

  • Lower the Final Concentration: The simplest solution is often to reduce the highest concentration being tested in your dose-response curve.[4]

  • Visually Confirm Solubility: Always visually inspect your highest concentration working solution for turbidity or precipitate against a dark background.

  • Optimize Dilution Protocol: Avoid making an intermediate aqueous dilution. Instead, perform serial dilutions in 100% DMSO and then add a small aliquot of each DMSO concentration directly to the final assay media.[4] This can create a state of supersaturation that may be stable for the duration of the assay.[4]

Troubleshooting Guide: From Stock to Assay

This section provides detailed protocols and solutions for common problems.

Problem 1: My compound won't dissolve in DMSO to make a 10 mM stock solution.

If you observe particulates or a cloudy suspension even after vortexing and gentle warming, you have exceeded the compound's solubility limit in DMSO.

  • Solution 1: Gentle Heating & Sonication. Gently warm the solution to 30-37°C and use a bath sonicator. This can help break up larger particles and increase the dissolution rate.

  • Solution 2: Prepare a Lower Concentration Stock. If the compound remains insoluble, you must prepare a lower concentration stock (e.g., 5 mM or 1 mM). Accurately record the final concentration. It is better to have an accurate, lower-concentration stock than an inaccurate suspension.[10]

  • Solution 3: Test Alternative Organic Solvents. For some compounds, other solvents like ethanol, methanol, or N,N-dimethylformamide (DMF) might offer better solubility. However, always test the tolerance of your specific assay system to these solvents, as they can be more toxic to cells than DMSO.[11]

Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol ensures accuracy and reproducibility in creating your primary compound stock.

  • Determine Required Mass: Calculate the mass of this compound needed. (Molecular Weight (MW) of C₆H₉BrN₂O ≈ 217.06 g/mol ).

    • Mass (mg) = 10 mmol/L * 0.21706 g/mmol * Volume (L) * 1000 mg/g

    • For 1 mL (0.001 L): Mass = 10 * 0.21706 * 0.001 * 1000 = 2.17 mg

  • Accurate Weighing: Use a calibrated analytical balance. Weigh the compound into a sterile, high-quality microcentrifuge tube or vial. It's often easier to weigh a slightly different amount (e.g., 2.25 mg) and adjust the solvent volume accordingly to achieve the exact target concentration.[10]

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO (e.g., for 2.25 mg, add 103.9 µL DMSO).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If needed, use a bath sonicator for 5-10 minutes.

  • Visual Inspection: Ensure the solution is completely clear with no visible particulates.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can promote precipitation.[7][9]

Problem 2: My dose-response curve is inconsistent and not sigmoidal, especially at high concentrations.

This is a classic sign of compound precipitation at the highest concentrations in your assay plate.[8] Even if not visible, micro-precipitates can form, reducing the available compound concentration and leading to unreliable data.

G cluster_prep Stock & Dilution cluster_assay Aqueous Assay cluster_troubleshoot Troubleshooting Path Start Prepare DMSO Stock (e.g., 10 mM) Dilute Serially Dilute in 100% DMSO Start->Dilute Add Add Small Aliquot to Aqueous Assay Buffer Dilute->Add Observe Visually Inspect for Precipitate/Turbidity Add->Observe Good Clear Solution: Proceed with Assay Observe->Good No Bad Precipitate Observed Observe->Bad Yes T1 Option 1: Lower Max Assay Conc. Bad->T1 T2 Option 2: Increase Final DMSO % (Check Assay Tolerance!) Bad->T2 T3 Option 3: Use Solubilizing Excipients (e.g., Cyclodextrins, Surfactants) Bad->T3

Caption: Decision workflow for preparing and troubleshooting working solutions.

While minimizing DMSO is ideal, sometimes increasing the concentration slightly can maintain solubility.

  • Action: Determine the maximum DMSO concentration your assay can tolerate without affecting the biological system. For many cell-based assays, this is between 0.1% and 0.5%.[11][12] Some robust enzymatic assays may tolerate 1-2%.

  • Causality: A higher percentage of organic co-solvent reduces the overall polarity of the final solution, making it more favorable for the lipophilic compound.

  • Control: Always run a "vehicle control" with the highest concentration of DMSO used in your experiment to ensure the solvent itself is not causing an effect.[12]

If optimizing the co-solvent is insufficient, advanced formulation strategies can be used.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic part of the molecule and increasing its apparent water solubility.[14][15]

    • How to use: Prepare an aqueous solution of a cyclodextrin (e.g., HP-β-CD or SBE-β-CD) in your assay buffer. Add the DMSO stock of your compound to this solution. The optimal ratio of compound to cyclodextrin often needs to be determined empirically.

  • Surfactants: Non-ionic surfactants like Tween® 20 or Pluronic® F-68 can be used at low concentrations (typically 0.01% - 0.1%) to form micelles that can solubilize hydrophobic compounds.

    • Caution: Surfactants can interfere with some assay technologies (e.g., by disrupting cell membranes or denaturing proteins). Their use must be validated carefully.

Data Summary & Recommended Starting Points

The following table provides a summary of troubleshooting strategies. Since specific solubility data for this compound is not available, these are general guidelines for poorly soluble, dihydropyrimidine-like compounds.

Problem Primary Cause Recommended Solution Key Consideration
Insoluble in 100% DMSO Exceeding solubility limitPrepare a lower concentration stock (e.g., 1 or 5 mM).An accurate, soluble stock is better than an inaccurate suspension.
Precipitation upon aqueous dilution Solvent-shiftSerially dilute in 100% DMSO, then add directly to assay buffer.This can achieve temporary but sufficient supersaturation.[4]
Poor dose-response curve Micro-precipitation at high concentrationsLower the maximum final assay concentration.Often the most effective and straightforward solution.[4]
Persistent precipitation Extreme hydrophobicityIncrease final DMSO % (if assay tolerates).Must run vehicle controls to account for solvent effects.[12]
All above methods fail Compound is highly intractableUse solubilizing excipients like cyclodextrins or non-ionic surfactants.Requires significant optimization and validation to ensure no assay interference.
References
  • Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today. Available at: [Link]

  • PubChem. "Ethyl 3,4-dihydropyrimidinone." National Center for Biotechnology Information. Available at: [Link]

  • Gali, A. D., et al. (2024). "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." MDPI. Available at: [Link]

  • Engers, D. W., et al. (2009). "Compound Management for Quantitative High-Throughput Screening." Journal of Biomolecular Screening. Available at: [Link]

  • Henriksen, J. R., et al. (2013). "Considerations regarding use of solvents in in vitro cell based assays." Cytotechnology. Available at: [Link]

  • Savjani, K. T., et al. (2012). "Drug solubility: importance and enhancement techniques." ISRN Pharmaceutics. Available at: [Link]

  • G-Biosciences. (2013). "Stock Solutions 101: Everything You Need to Know." Available at: [Link]

  • Tiete, J., et al. (2022). "Considerations regarding use of solvents in in vitro cell based assays." ResearchGate. Available at: [Link]

  • Di, L., & Kerns, E. H. "Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization." ResearchGate. Available at: [Link]

  • ResearchGate. "Crystal structure, antibacterial and antifungal evaluation of 5-bromothiophene based 3,4-dihydropyrimidin-2-(1 H )-(thi)ones." Available at: [Link]

  • Wen, H., & Li, H. (2013). "Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review." Dissolution Technologies.
  • Popa-Burke, I. G., et al. (2014). "Compound Precipitation in High-Concentration DMSO Solutions." Journal of Biomolecular Screening. Available at: [Link]

  • Gali, A. D., et al. (2024). "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." PubMed. Available at: [Link]

  • Georgiou, C. D., et al. (2012). "Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study." ACS Medicinal Chemistry Letters. Available at: [Link]

  • Thong, T. Q., et al. (2020). "Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines." VNU Journal of Science: Medical and Pharmaceutical Sciences.
  • ResearchGate. "Buffer interactions: Densities and solubilities of some selected biological buffers in water and in aqueous 1,4-dioxane solutions." Available at: [Link]

  • Bitesize Bio. (2016). "How to Make Accurate Stock Solutions." Available at: [Link]

  • Journal of Medicinal and Chemical Sciences. (2022).
  • SciSpace. "cyclodextrin in novel formulations and solubility enhancement techniques: a review."
  • Rice University. "Solutions and dilutions: working with stock solutions." Available at: [Link]

  • Molecules. (2022). "Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions." Available at: [Link]

  • Popa-Burke, I., & Russell, J. (2014).
  • SciSpace.
  • Semantic Scholar. (2022). "Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions."
  • Semantic Scholar. "Considerations regarding use of solvents in in vitro cell based assays."
  • PhytoTech Labs. "Preparing Stock Solutions." Available at: [Link]

  • MDPI. (2022). "Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes." Available at: [Link]

  • PubMed. (2015). "Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs." Available at: [Link]

  • ACS Omega. (2023).
  • Calbiochem. "Buffers."
  • Preprints.org. (2024).
  • International Journal of Pharmaceutical Sciences Review and Research. (2020).
  • Current Opinion in Chemical Biology. (2010). "Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference." Available at: [Link]

  • Molecules. (2012). "An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions." Available at: [Link]

Sources

optimizing reaction conditions for the synthesis of dihydropyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Dihydropyrimidines

Welcome to the technical support center for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists actively engaged in the synthesis of these valuable heterocyclic compounds. DHPMs are widely recognized as "privileged structures" in medicinal chemistry, with applications as calcium channel blockers, antiviral, antitumor, and anti-inflammatory agents.[1][2][3]

The most common route to these scaffolds is the Biginelli reaction, a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea).[1][4][5][6] While conceptually straightforward, this reaction is sensitive to a variety of parameters that can impact yield, purity, and scalability. This guide provides in-depth, experience-based troubleshooting advice and optimized protocols to help you navigate common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the accepted mechanism for the Biginelli reaction, and how does it influence optimization?

A1: Understanding the reaction mechanism is critical for effective troubleshooting. The most widely supported pathway is the "iminium mechanism."[3][5][7] It proceeds through several key acid-catalyzed steps:

  • Iminium Ion Formation: The reaction initiates with the condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This is often the rate-determining step.[4][8]

  • Nucleophilic Addition: The enol form of the β-ketoester acts as a nucleophile, attacking the electrophilic iminium ion.[1][7]

  • Cyclization & Dehydration: The intermediate then undergoes intramolecular cyclization via attack of the remaining urea amine onto the ketone carbonyl, followed by dehydration to yield the final DHPM product.[1][7][8]

Causality Link: Each step is acid-catalyzed. Therefore, catalyst choice directly impacts the rate of the slowest step. Solvent polarity influences the crucial keto-enol tautomerization of the dicarbonyl reactant, affecting its nucleophilicity.[9]

Biginelli_Mechanism Reactants Aldehyde + Urea + β-Ketoester Iminium N-Acyliminium Ion (Rate-Limiting Step) Reactants->Iminium Condensation (+H⁺, -H₂O) Adduct Open-Chain Adduct Iminium->Adduct Nucleophilic Attack (from Ketoester Enol) Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Cyclization DHPM Final DHPM Product Cyclized->DHPM Dehydration (-H₂O)

Caption: The Iminium pathway of the Biginelli reaction.

Q2: My reaction is not working at all or the yield is very low. What are the most common culprits?

A2: A low or zero yield is the most frequent issue and typically points to one of four areas: catalyst, reaction conditions, solvent, or reagent quality.[10][11]

  • Catalyst Inactivity: The reaction is acid-catalyzed; without a suitable catalyst, product formation is often negligible.[10][11] Ensure your Brønsted or Lewis acid catalyst is active. Reusable solid catalysts may require regeneration.[10][12]

  • Suboptimal Temperature: The reaction often requires heating (e.g., reflux) to overcome the activation energy.[10][13] However, excessively high temperatures can promote side reactions or urea decomposition.[10][12]

  • Poor Solvent Choice: Reactant solubility is key. The solvent's polarity also affects the reaction rate.[9][10] If reactants are not fully dissolved, the reaction will be slow and incomplete.

  • Reagent Purity: Impurities in the starting materials, particularly the aldehyde, can inhibit the reaction.[10][11] It is advisable to use freshly distilled or high-purity aldehydes.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific experimental issues with probable causes and actionable solutions.

Problem 1: Low Product Yield / Incomplete Conversion

Your TLC or HPLC analysis shows significant unreacted starting materials even after extended reaction times.

Low_Yield_Troubleshooting cluster_0 Troubleshooting Workflow for Low Yield Start Low Yield or Incomplete Conversion CheckPurity Verify Reagent Purity (esp. Aldehyde) Start->CheckPurity OptimizeCatalyst Optimize Catalyst (Type & Loading) CheckPurity->OptimizeCatalyst Pure Purify Action: Purify Reagents (e.g., Distill Aldehyde) CheckPurity->Purify Impure OptimizeConditions Optimize Conditions (Temperature & Time) OptimizeCatalyst->OptimizeConditions Effective ScreenCat Action: Screen Catalysts (See Table 1) OptimizeCatalyst->ScreenCat Ineffective ChangeSolvent Screen Solvents OptimizeConditions->ChangeSolvent Optimized Monitor Action: Monitor by TLC to find optimal endpoint OptimizeConditions->Monitor Suboptimal ScreenSol Action: Test Alternative Solvents (See Table 2) ChangeSolvent->ScreenSol Poor Solubility or Rate Success Improved Yield ChangeSolvent->Success Effective Purify->OptimizeCatalyst ScreenCat->OptimizeConditions Monitor->ChangeSolvent ScreenSol->Success

Caption: Logical workflow for troubleshooting low DHPM yields.

Cause A: Ineffective Catalyst

  • The "Why": The catalyst's primary role is to activate the aldehyde carbonyl for nucleophilic attack by urea.[8] Both Brønsted acids (like HCl, p-TSA) and Lewis acids (like InCl₃, Yb(OTf)₃, FeCl₃) are effective, but their performance is substrate-dependent.[1][2][14] A weak or poisoned catalyst will stall the reaction at the first step.

  • Solution:

    • Screen Catalysts: If a standard catalyst like HCl gives low yields, screen a panel of Lewis acids. Lanthanide triflates are often highly effective and can be used in smaller catalytic amounts.[7]

    • Check Loading: Ensure you are using an appropriate catalyst loading, typically ranging from 5 mol% to 20 mol%.[13][15]

    • Consider Solvent-Free: Some catalysts show markedly improved performance under solvent-free (neat) conditions, which can also be a greener approach.[7][16][17]

Table 1: Comparison of Selected Catalysts for the Biginelli Reaction (Yields are representative for the model reaction of benzaldehyde, ethyl acetoacetate, and urea and may vary with other substrates.)

CatalystTypical Loading (mol%)SolventTemperature (°C)Typical Yield (%)Reference
HCl20Ethanol / Water90~90[13]
Yb(OTf)₃1-2Solvent-Free100>90[7]
InCl₃10-20Ethanol / AcetonitrileReflux>85[2][14]
FeCl₃·6H₂O10Solvent-Free100>90[2]
Montmorillonite-KSFN/A (heterogeneous)Solvent-Free110>95[16]
Silicotungstic AcidN/A (heterogeneous)Solvent-Free92>80[17]

Cause B: Inappropriate Solvent

  • The "Why": The solvent must first solubilize all three components. Secondly, solvent polarity can influence the keto-enol equilibrium of the β-dicarbonyl component, which is crucial for its nucleophilic attack on the iminium intermediate.[9]

  • Solution:

    • Assess Solubility: At the start of the reaction, check if all reactants are dissolved at the target temperature. If not, a different solvent is needed.

    • Solvent Screening: While ethanol is traditional, polar aprotic solvents like acetonitrile can be superior for certain substrates.[10][18] Toluene has also been used effectively.[19] For a greener approach, solvent-free conditions are often highly effective.[20]

Table 2: Influence of Solvent on a Model Biginelli Reaction (Conditions: Benzaldehyde, ethyl acetoacetate, urea, 100 °C)

SolventPolarityDielectric Constant (ε)Typical Yield (%)Notes
EthanolPolar Protic24.570-85Traditional solvent, good for product precipitation.[19]
AcetonitrilePolar Aprotic37.580-92Often improves yields over ethanol.[18][21]
TolueneNon-polar2.4~82Can be effective, especially with azeotropic water removal.[19]
WaterPolar Protic80.1~91Green solvent, requires appropriate catalyst.[13]
Solvent-FreeN/AN/A>90Often the highest yielding and most eco-friendly option.[16][22]
Problem 2: Significant Byproduct Formation

Your crude product analysis (NMR, LC-MS) shows major impurities, complicating purification.

Cause A: Hantzsch Dihydropyridine Formation

  • The "Why": This is a common competing reaction. It occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia.[12] The ammonia source is often the decomposition of urea, which is favored at high temperatures.[12]

  • Solution:

    • Lower Reaction Temperature: This is the most effective way to minimize urea decomposition. If refluxing in ethanol (~78°C) is too high, try a lower boiling solvent or simply run the reaction at a fixed temperature (e.g., 60°C) for a longer duration.[12]

    • Modify Order of Addition: In some cases, adding the urea portion-wise or as the final component can reduce its residence time at high temperatures, minimizing decomposition.[12]

Cause B: Knoevenagel Condensation Product

  • The "Why": The aldehyde can react with the β-ketoester to form a Knoevenagel adduct. This intermediate can then either proceed down the desired Biginelli pathway or participate in other side reactions.[21]

  • Solution:

    • Choose an Appropriate Catalyst: The catalyst choice can influence which mechanistic pathway is favored. An efficient catalyst will quickly convert the initial intermediates to the final product, preventing byproduct buildup.

    • Stoichiometry: A slight excess of urea (e.g., 1.2 to 1.5 equivalents) can help push the equilibrium towards the Biginelli pathway by ensuring the initial aldehyde-urea condensation is favored.[10][12][16]

Problem 3: Difficult Product Isolation and Purification

The reaction appears complete by TLC, but you struggle to isolate a pure, solid product.

Cause A: Product is an Oil or Sticky Solid

  • The "Why": While many DHPMs are crystalline solids that precipitate from the reaction mixture, some derivatives, particularly those with aliphatic substituents or certain protecting groups, may have lower melting points or be amorphous.

  • Solution:

    • Solvent Trituration: After removing the reaction solvent, add a non-polar solvent in which the product is insoluble (e.g., hexanes, diethyl ether, or cold ethanol). Stir or sonicate the mixture. This will often wash away soluble impurities and induce crystallization of the product.

    • Recrystallization: If trituration fails, recrystallization is the next step. The crude product is typically dissolved in a minimum amount of a hot polar solvent (like ethanol, isopropanol, or ethyl acetate) and allowed to cool slowly.[23] If the product is too soluble, a two-solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be effective.

    • Column Chromatography: As a final resort, purification can be achieved using flash column chromatography on silica gel.[24][25] A common eluent system is a gradient of ethyl acetate in hexanes.

Cause B: Product Fails to Precipitate from Reaction Mixture

  • The "Why": The product may be too soluble in the reaction solvent.

  • Solution:

    • Cooling: Cool the reaction mixture in an ice bath or refrigerate it to decrease solubility and induce precipitation.

    • Concentration: Remove the solvent under reduced pressure.[10] The resulting crude solid or oil can then be subjected to the purification techniques described above.

    • Anti-Solvent Addition: Pour the reaction mixture into a large volume of an "anti-solvent" like cold water or crushed ice.[23] Many organic products will precipitate out of the aqueous mixture and can be collected by filtration.

Validated Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed DHPM Synthesis (Solvent-Free)

This protocol is a robust starting point for many aromatic aldehydes.

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aldehyde (10.0 mmol, 1.0 eq), β-ketoester (10.0 mmol, 1.0 eq), and urea (15.0 mmol, 1.5 eq).[12]

  • Catalyst Addition: Add the chosen Lewis acid catalyst (e.g., Yb(OTf)₃, 0.2 mmol, 2 mol%).

  • Reaction: Heat the reaction mixture in an oil bath set to 100-110°C. The mixture will typically become a homogenous melt. Stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent).[12] The reaction is typically complete within 2-4 hours.

  • Workup & Isolation:

    • Cool the flask to room temperature. The product may solidify into a hard cake.

    • Add 20 mL of cold ethanol and stir for 10-15 minutes, breaking up the solid.[12]

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with two portions of cold ethanol (10 mL each).

  • Purification: The crude product is often of high purity. For further purification, recrystallize from hot ethanol.[23]

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)

This is a critical, self-validating step in any optimization workflow.

  • Prepare TLC Plate: Use a silica gel plate. Draw a starting line in pencil about 1 cm from the bottom.

  • Spotting:

    • Spot a solution of your pure aldehyde (starting material control).

    • Spot a solution of your pure β-ketoester (starting material control).

    • Carefully take a small aliquot from the reaction mixture using a capillary tube, dissolve it in a small amount of ethyl acetate or acetone, and spot it on the plate.

  • Development: Place the plate in a developing chamber containing an appropriate eluent (e.g., 70% Hexane / 30% Ethyl Acetate). Let the solvent front run until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). The product, containing a conjugated system, should be UV-active. The starting materials may or may not be. A potassium permanganate stain can also be used to visualize non-UV active spots.

  • Interpretation: A successful reaction will show the disappearance of the starting material spots and the appearance of a new, typically lower Rf, spot corresponding to the more polar DHPM product.

References

  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Biginelli reaction. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Biginelli reaction. Retrieved from [Link]

  • Online Organic Chemistry Tutor. (n.d.). Biginelli Reaction. Retrieved from [Link]

  • Wipf, P., et al. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers in Chemistry, 6. Retrieved from [Link]

  • Wipf, P., et al. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. PMC - NIH. Retrieved from [Link]

  • Jat, J. C. (n.d.). BIGINELLI REACTION [PowerPoint presentation]. Retrieved from [Link]

  • Silva, T. H., et al. (2020). Effects of the solvent on the yield of the model Biginelli reaction. ResearchGate. Retrieved from [Link]

  • Clark, J. H., Macquarrie, D. J., & Sherwood, J. (2013). The combined role of catalysis and solvent effects on the biginelli reaction: improving efficiency and sustainability. York Research Database. Retrieved from [Link]

  • Ben Messaouda, M., et al. (2017). The Biginelli reaction in different solvents and in presence of bismuth nitrate. Journal de la Société Chimique de Tunisie. Retrieved from [Link]

  • Rather, G. M., et al. (2020). Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity. RSC Advances. DOI:10.1039/D0RA09072G. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Biginelli reaction – Knowledge and References. Retrieved from [Link]

  • Buttigieg, G., et al. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimized Biginelli reaction conditions for dihydropyrimidine synthesis. Retrieved from [Link]

  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (n.d.). Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024). The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. Retrieved from [Link]

  • ResearchGate. (2021). Effect of Different Solvents on Biginelli Reaction Using Layered Double Hyroxide (LDH) As an Ecofriendly Catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]

  • Podschun, B., et al. (1995). Purification and characterization of dihydropyrimidine dehydrogenase from Alcaligenes eutrophus. PubMed. Retrieved from [Link]

  • Nath, M., et al. (2021). Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives. RSC Publishing. Retrieved from [Link]

  • Ghamar, A., et al. (2021). Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. PMC - NIH. Retrieved from [Link]

  • Rajalakshmi, K., & Poornachandran, M. (2022). Synthesis and Characterization of Novel Dihydropyrimidine Derivatives. RJPN. Retrieved from [Link]

  • Al-Zoubi, W., et al. (2019). Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions. MDPI. Retrieved from [Link]

Sources

stability testing of 5-Bromo-4-ethyl-3,4-dihydropyrimidine under experimental conditions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals investigating the stability of 5-Bromo-4-ethyl-3,4-dihydropyrimidine. It is designed to offer practical, in-depth troubleshooting advice and detailed experimental protocols in a user-friendly question-and-answer format. Our approach is grounded in the principles of scientific integrity, drawing from established regulatory guidelines and the fundamental chemistry of dihydropyrimidine compounds.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and challenges encountered during the stability testing of this compound, providing explanations for the underlying chemical principles.

Q1: My assay shows a rapid loss of the parent compound in an aqueous solution at neutral pH. What is the likely cause?

A1: Dihydropyrimidine rings can be susceptible to hydrolysis. The imine-like C=N bond within the ring can be a point of attack by water, leading to ring opening. While the stability can vary significantly based on substituents, this is often the primary degradation pathway in aqueous media. It is crucial to confirm the identity of the degradation products using techniques like LC-MS to verify this hypothesis.

Q2: I am observing multiple degradation products in my forced degradation study under acidic conditions. How can I identify the primary degradation pathway?

A2: The presence of multiple degradation products under stress conditions is common.[1] To distinguish between primary and secondary degradants, it is recommended to perform time-course studies.[1] Analyzing samples at early time points will reveal the initial degradation products. As the study progresses, the concentration of these primary products may decrease as they transform into secondary products. This kinetic analysis is key to elucidating the degradation pathway.

Q3: My compound appears to be sensitive to light. What are the expected photodecomposition products?

A3: The bromo-substituent on the dihydropyrimidine ring is a potential chromophore that can absorb UV light. Photolytic cleavage of the carbon-bromine bond is a plausible degradation pathway, which could lead to the formation of debrominated species or other radical-mediated reaction products. To confirm photostability, it is essential to conduct controlled experiments as outlined in the ICH Q1B guidelines, using both UV and visible light exposure, and to include a dark control to differentiate between light-induced and thermal degradation.[2][3]

Q4: I am struggling to develop a stability-indicating HPLC method. What are the key considerations?

A4: A robust stability-indicating method must be able to resolve the parent compound from all potential degradation products.[4] Key considerations include:

  • Column Chemistry: Experiment with different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to achieve optimal selectivity.

  • Mobile Phase Composition: Vary the organic modifier (acetonitrile vs. methanol), pH, and ionic strength of the aqueous phase. A gradient elution is often necessary to resolve compounds with a wide range of polarities.

  • Detector: A photodiode array (PDA) detector is highly recommended as it can help in peak purity analysis and provide UV spectra of the degradation products, aiding in their identification.

  • Forced Degradation Samples: Use samples from forced degradation studies (acid, base, peroxide, heat, light) to challenge the method and ensure it can separate all generated impurities.[5][6]

Q5: What are the typical storage conditions for a dihydropyrimidine compound like this?

A5: Based on the potential for hydrolysis and photodecomposition, it is advisable to store this compound in a cool, dry, and dark environment. Long-term storage at 2-8°C or -20°C in a tightly sealed container with protection from light is a good starting point. Formal stability studies are necessary to establish the definitive shelf life and storage conditions.[7]

Section 2: Experimental Protocols

The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing and are designed to assess the intrinsic stability of this compound.[8][9]

Protocol 1: Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of the drug substance.[4][6]

Objective: To investigate the intrinsic stability of this compound under various stress conditions.

Methodology:

  • Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 0.1 mg/mL. Incubate at room temperature for 24 hours.

    • Thermal Degradation (Solution): Dilute the stock solution with the initial solvent to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.

    • Thermal Degradation (Solid State): Place the solid compound in a controlled temperature chamber at 60°C for 7 days.

    • Photostability: Expose the solid compound and a solution (0.1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.[2]

  • Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 24 hours for solutions; 0, 1, 3, 7 days for solid), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Analyze all samples by a validated stability-indicating HPLC method.

Data Presentation:

Stress ConditionTime (hours)Parent Compound (%)Degradation Product 1 (%)Degradation Product 2 (%)
0.1 M HCl, 60°C010000
485.210.54.3
872.118.99.0
2445.635.119.3
0.1 M NaOH, 60°C010000
460.325.414.3
835.842.122.1
2410.260.529.3
3% H₂O₂, RT010000
498.11.90
895.34.70
2488.911.10

Note: The data in this table is illustrative and will vary based on experimental results.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a validated HPLC method capable of separating this compound from its degradation products.

Methodology:

  • Initial Screening:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a shallow gradient (e.g., 5-95% B over 20 minutes) to elute all components.

    • Flow Rate: 1.0 mL/min

    • Detection: PDA detector, 200-400 nm

    • Injection Volume: 10 µL

  • Method Optimization:

    • Inject a mixture of the unstressed compound and the most degraded sample (e.g., from base hydrolysis) to observe the separation of the parent peak and degradation products.

    • Adjust the gradient slope, mobile phase pH (by using different buffers like phosphate or acetate), and organic modifier to improve resolution.

    • Ensure the peak shape of the parent compound is symmetrical and the resolution between the parent and the closest eluting impurity is greater than 1.5.

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.

    • Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.

    • Accuracy and Precision: Determine the closeness of the test results to the true value and the degree of scatter between a series of measurements.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be detected and quantified with acceptable precision and accuracy.

    • Robustness: Evaluate the reliability of the method with respect to deliberate variations in method parameters (e.g., pH, flow rate, column temperature).

Section 3: Visualizations

Degradation Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the potential degradation pathways and the experimental workflow for stability testing.

G cluster_0 Potential Degradation Pathways Parent This compound Hydrolysis Hydrolysis (Ring Opening) Parent->Hydrolysis H₂O / H⁺ or OH⁻ Oxidation Oxidation (e.g., N-oxide formation) Parent->Oxidation [O] Photolysis Photolysis (Debromination) Parent->Photolysis

Caption: Potential degradation pathways for this compound.

G cluster_1 Stability Testing Workflow Start Start: Compound Synthesis and Characterization Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Degradation Method_Development Stability-Indicating Method Development (HPLC) Forced_Degradation->Method_Development Method_Validation Method Validation (ICH Q2(R1)) Method_Development->Method_Validation Stability_Studies Formal Stability Studies (ICH Q1A(R2)) Method_Validation->Stability_Studies Data_Analysis Data Analysis and Shelf-Life Determination Stability_Studies->Data_Analysis

Caption: Experimental workflow for stability testing of a new chemical entity.

References

  • ICH. (n.d.). ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • AMSbiopharma. (2023). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

  • BioProcess International. (2012). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 5-Bromo-4-ethyl-3,4-dihydropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Bromo-4-ethyl-3,4-dihydropyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists who are scaling up or troubleshooting the synthesis of this dihydropyrimidine (DHPM) scaffold. As this specific molecule is a niche derivative, this guide synthesizes established principles of the Biginelli reaction—the cornerstone of DHPM synthesis—with predictive insights for this particular target.

The Biginelli reaction, first reported by Pietro Biginelli in 1893, is a robust one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea).[1][2][3] Its operational simplicity and ability to generate molecular complexity have led to a resurgence in its use, particularly in combinatorial chemistry and drug discovery.[4] However, scaling this reaction can present challenges, from low yields to complex purification. This guide provides a structured, causality-driven approach to overcoming these hurdles.

Troubleshooting Guide: Common Experimental Issues

This section directly addresses specific problems you may encounter during the synthesis.

Issue 1: Low or No Yield of the Desired Product

  • Question: My reaction is resulting in a very low yield, or I'm failing to isolate any of the target this compound. What are the likely causes and how can I address them?

  • Answer: Low yield is the most common challenge in a Biginelli condensation and can be traced back to several factors. A systematic approach is crucial.

    • Catalyst Inefficiency or Choice: The reaction is acid-catalyzed.[5] The nature and concentration of the acid are critical. While classic protocols use strong Brønsted acids like HCl, these can sometimes promote side reactions.[6]

      • Causality: The catalyst's primary role is to activate the aldehyde for nucleophilic attack and to facilitate the cyclization and dehydration steps. An inappropriate catalyst may not effectively promote the formation of the key N-acyliminium ion intermediate.[1][5]

      • Solutions:

        • Screen Catalysts: Test a panel of both Brønsted acids (e.g., p-toluenesulfonic acid) and Lewis acids (e.g., Yb(OTf)₃, InCl₃, FeCl₃).[5][6] Lewis acids are often milder and can lead to higher yields with sensitive substrates.

        • Verify Catalyst Activity: Ensure your catalyst is not degraded. Reusable solid-supported catalysts may need regeneration.[6]

        • Optimize Loading: Catalyst loading is critical. Typically, 5-20 mol% is a good starting point, but this may require optimization for your specific substrate combination.[6]

    • Suboptimal Reaction Conditions:

      • Causality: Temperature and reaction time are interdependent. Insufficient heat or time can lead to incomplete conversion, while excessive heat can cause decomposition of starting materials or promote side reactions.[7]

      • Solutions:

        • Temperature: While many Biginelli reactions are run at reflux in solvents like ethanol, some modern protocols use solvent-free conditions at elevated temperatures (e.g., 80-100 °C) which can accelerate the reaction.[8][9][10]

        • Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). Reactions can take anywhere from a few hours to over 24 hours.[7] Do not assume a standard reaction time.

        • Solvent: The choice of solvent affects reactant solubility and the reaction rate.[6] Ethanol is traditional, but other solvents like THF, acetonitrile, or even ionic liquids have been used successfully.[1][9] For your target molecule, ensuring all three components—propanal, ethyl 2-bromoacetoacetate, and urea—are well-solvated is key.

    • Reagent Purity and Stoichiometry:

      • Causality: The aldehyde component, propanal, is volatile and susceptible to oxidation and self-condensation (aldol reaction). Impurities in any of the starting materials can inhibit the catalyst or introduce competing side reactions.[7]

      • Solutions:

        • Purify Propanal: Use freshly distilled propanal for best results.

        • Check Purity: Verify the purity of your β-ketoester and urea.

        • Stoichiometry: A slight excess of the urea component (e.g., 1.2 to 1.5 equivalents) is often used to drive the reaction to completion.[9][10]

Troubleshooting Workflow: Low Yield

G start Low or No Yield catalyst 1. Check Catalyst - Type (Lewis vs. Brønsted) - Activity & Loading start->catalyst conditions 2. Optimize Conditions - Temperature & Time (TLC) - Solvent Choice catalyst->conditions reagents 3. Verify Reagents - Purity (distill aldehyde) - Stoichiometry (excess urea) conditions->reagents solution Improved Yield reagents->solution

Caption: A systematic workflow for troubleshooting low product yield.

Issue 2: Significant By-product Formation

  • Question: My reaction produces multiple spots on TLC, and the final product is difficult to purify. What are the likely side reactions?

  • Answer: Several side reactions can compete with the main Biginelli pathway.

    • Hantzsch Dihydropyridine Formation: This is a common, often fluorescent, by-product, especially if ammonia is present from urea decomposition.[6]

      • Identification: Can be identified by NMR and mass spectrometry.

      • Prevention: Maintaining a well-controlled reaction temperature can minimize urea decomposition. Using a well-chosen catalyst can also favor the Biginelli pathway over the Hantzsch pathway.[6]

    • Knoevenagel Condensation: The aldehyde (propanal) and β-ketoester (ethyl 2-bromoacetoacetate) can condense to form an α,β-unsaturated dicarbonyl compound. This intermediate may fail to cyclize efficiently.[7]

      • Identification: This intermediate will have a different Rf value on TLC and can be characterized by spectroscopy if isolated.

      • Prevention: The choice of catalyst and reaction conditions can influence the rate of cyclization versus the rate of Knoevenagel condensation.

    • Self-Condensation of Reactants: Propanal can undergo an aldol condensation with itself. The β-ketoester can also self-condense.

      • Prevention: Slow addition of the aldehyde to the reaction mixture can sometimes minimize its self-condensation.

Issue 3: Product Isolation and Purification Challenges

  • Question: The product doesn't precipitate upon cooling, or it's an oil. How should I proceed with isolation and purification?

  • Answer: While many Biginelli products conveniently crystallize from the reaction mixture, this is not always the case.

    • Isolation:

      • If no precipitate forms: Cool the reaction mixture in an ice bath. If still no solid appears, concentrate the mixture under reduced pressure to remove the solvent.[6] The resulting crude residue can then be purified.

      • Aqueous Workup: Pour the reaction mixture into cold water or onto crushed ice. The desired product, being organic, should precipitate or can be extracted with a suitable solvent like ethyl acetate.[9] This also helps remove excess urea and some water-soluble catalysts.

    • Purification:

      • Recrystallization: This is the preferred method for obtaining a highly pure solid product. A good solvent system will dissolve the compound when hot but allow it to crystallize upon cooling. For DHPMs, ethanol, ethyl acetate, or mixtures with hexanes are common choices.

      • Column Chromatography: If recrystallization fails or the product is an oil, silica gel column chromatography is necessary. Use a solvent system determined by TLC analysis (e.g., hexane/ethyl acetate gradient) to separate the product from by-products and unreacted starting materials.

Frequently Asked Questions (FAQs)

  • Q1: What is the most likely reaction mechanism for this synthesis?

    • A1: The reaction proceeds through a series of bimolecular steps. The most accepted mechanism involves the initial acid-catalyzed condensation of the aldehyde (propanal) and urea to form an N-acyliminium ion. This electrophilic intermediate is then attacked by the enol of the β-ketoester (ethyl 2-bromoacetoacetate). The final step is a ring-closing condensation and subsequent dehydration to yield the 3,4-dihydropyrimidine ring.[3][5]

  • Q2: What are the critical safety precautions for this synthesis?

    • A2: Always work in a well-ventilated fume hood.

      • Propanal: Is a volatile and flammable liquid with a low boiling point. Handle with care to avoid inhalation.

      • Ethyl 2-bromoacetoacetate: Is a lachrymator and corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

      • Acids: Handle all acid catalysts with care.

  • Q3: How can I effectively monitor the reaction's progress?

    • A3: Thin Layer Chromatography (TLC) is the most effective method.[6] Use a suitable mobile phase (e.g., 7:3 Hexane:Ethyl Acetate) to separate the starting materials from the product. The product spot should be more polar than the aldehyde and ketoester but may have a similar polarity to urea depending on the plate and solvent system. Staining with potassium permanganate can help visualize spots if they are not UV-active.

  • Q4: What are the expected ¹H and ¹³C NMR signals for this compound?

    • A4: While specific shifts depend on the solvent, you can expect the following characteristic signals:

      • ¹H NMR: A triplet and a quartet for the 4-ethyl group; a doublet for the proton at the C4 chiral center; two distinct signals for the N1-H and N3-H protons (which may be broad); signals for the ester group if present from the ketoester.

      • ¹³C NMR: Signals for the carbonyl carbon (C2), the C4 and C5 carbons of the pyrimidine ring, and carbons of the ethyl and ester groups. The presence of the bromine atom will significantly influence the chemical shift of C5.

Experimental Protocols & Data

Table 1: Reagent Properties
ReagentMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)Notes
Propanal58.080.80748Volatile, use fresh
Ethyl 2-bromoacetoacetate211.041.51~208 (decomposes)Lachrymator
Urea60.061.32DecomposesEnsure it is dry
General Protocol for Synthesis

This is a representative protocol based on established Biginelli reaction modifications.[6][9][10] Optimization will be necessary.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add urea (15 mmol, 1.5 equiv.).

  • Reagents: Add ethyl 2-bromoacetoacetate (10 mmol, 1.0 equiv.), the chosen solvent (e.g., 20 mL of ethanol), and the catalyst (e.g., Yb(OTf)₃, 10 mol%).

  • Aldehyde Addition: Begin stirring the mixture and add propanal (11 mmol, 1.1 equiv.) dropwise.

  • Reaction: Heat the reaction mixture to reflux (or the desired temperature, e.g., 80 °C).

  • Monitoring: Monitor the reaction progress by TLC every 1-2 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature and then in an ice bath. If a precipitate forms, filter the solid, wash with cold ethanol, and dry.

  • Isolation: If no solid forms, pour the mixture into 100 mL of ice-cold water and stir for 30 minutes. Collect the precipitate by filtration or extract the aqueous layer with ethyl acetate (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from ethanol or by silica gel column chromatography.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Purification & Analysis a 1. Charge flask with Urea, Ketoester, Solvent, Catalyst b 2. Add Propanal dropwise a->b c 3. Heat to Reflux (e.g., 80 °C) b->c d 4. Monitor by TLC c->d e 5. Cool & Precipitate d->e f 6. Aqueous Workup (if no precipitate) e->f if needed g 7. Filter or Extract e->g f->g h 8. Recrystallize or Column Chromatography g->h i 9. Characterize (NMR, MS, IR) h->i

Caption: Step-by-step workflow for the synthesis of this compound.

References

  • Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879–888.

  • Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research.

  • Organic Chemistry Portal. Biginelli Reaction.

  • Wikipedia. Biginelli reaction.

  • Kappe, C. O. (2004). The Biginelli Dihydropyrimidine Synthesis. Organic Reactions.

  • BenchChem Technical Support Team. (2025). Troubleshooting low yield in Biginelli reaction for pyrimidines. BenchChem.

  • Sharma, M. G., Vala, R. M., Rajani, D. P., Ramkumar, V., Gardas, R. L., Banerjee, S., & Patel, H. M. (2021). Crystal structure, antibacterial and antifungal evaluation of 5-bromothiophene based 3,4-dihydropyrimidin-2-(1H)-(thi)ones. Journal of Molecular Structure, 1244, 130953.

  • Sharma, M. G., et al. (2021). Crystal structure, antibacterial and antifungal evaluation of 5-bromothiophene based 3,4-dihydropyrimidin-2-(1H)-(thi)ones. ResearchGate.

  • Kumar, D., et al. (2017). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. Bioorganic & Medicinal Chemistry, 25(22), 5895-5911.

  • BenchChem. Common side reactions in the synthesis of pyrimidines and their prevention.

  • Popa, M., et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 26(11), 3185.

  • Sharma, M. G., et al. (2021). Crystal structure and Biological evolution of 5-bromothiophene based 3,4-dihydropyrimidin-2-(1H)-thi(ones). ResearchGate.

  • Abás, S., et al. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Pharmaceuticals, 15(8), 948.

  • Zhang, Y., et al. (2013). An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions. International Journal of Molecular Sciences, 14(1), 1317-1327.

  • Phucho, I. T., et al. (2009). RECENT PROGRESS IN THE CHEMISTRY OF DIHYDROPYRIMIDINONES. Rasayan Journal of Chemistry, 2(3), 662-676.

  • Wipf, P., et al. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers in Chemistry, 6, 389.

  • Kumar, S., et al. (2010). Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions. Arkivoc, 2011(2), 1-10.

  • Abás, S., et al. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. MDPI.

  • Abdel-monem, M. I. (2013). Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst. Journal of Chemistry, 2013, 926102.

  • Fleming, P. E., et al. (2022). Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action. ACS Omega, 7(42), 37827–37837.

  • Safryghin, A. D., et al. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Biomedical Journal of Scientific & Technical Research, 14(4).

  • Kheffache, O., et al. (2020). Clean 3,4-Dihydropyrimidones Synthesis via Biginelli Reaction over Supported Molybdenum: Structural and Textural Characteristic of αMoO3. ResearchGate.

  • Kheffache, O., et al. (2020). Clean 3,4-Dihydropyrimidones Synthesis via Biginelli Reaction over Supported Molybdenum: Structural and Textural Characteristic of αMoO3. Bulletin of Chemical Reaction Engineering & Catalysis, 15(3), 698-713.

Sources

Technical Support Center: 5-Bromo-4-ethyl-3,4-dihydropyrimidine Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for experiments involving 5-Bromo-4-ethyl-3,4-dihydropyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and handling of this compound. The information provided herein is based on established principles of organic chemistry, with a focus on the widely used Biginelli reaction for the synthesis of dihydropyrimidones (DHPMs).

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method for synthesizing 3,4-dihydropyrimidin-2(1H)-ones is the Biginelli reaction.[1][2] This is a one-pot, three-component condensation reaction involving an aldehyde, a β-ketoester, and urea (or thiourea)[1][3][4]. For the target molecule, this would likely involve 2-bromopropionaldehyde, ethyl 3-oxopentanoate, and urea.

Q2: What are the critical parameters to control in a Biginelli reaction for this synthesis?

A2: Key parameters to optimize include the choice of catalyst, reaction temperature, and reaction time.[1][5] The purity of the starting materials is also crucial to avoid side reactions and low yields.[5]

Q3: What are the expected spectroscopic signatures for this compound?

A3: Characterization is typically performed using NMR (¹H and ¹³C) and mass spectrometry. In the ¹H NMR spectrum, one would expect to see signals corresponding to the ethyl group (a triplet and a quartet), a singlet for the methyl group, a characteristic signal for the proton at the stereocenter, and signals for the NH protons.[1][6] The ¹³C NMR would show corresponding signals for the carbons in the molecule. Mass spectrometry would be used to confirm the molecular weight, showing the characteristic isotopic pattern for a bromine-containing compound.

Q4: Are there any specific safety precautions for handling this compound?

A4: Yes, as with most brominated organic compounds, it is important to handle this compound with care. Avoid inhalation, ingestion, and skin contact.[7][8][9][10] Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][8][11]

Experimental Workflow: Biginelli Reaction

Below is a diagram illustrating the general workflow for the synthesis of a dihydropyrimidine via the Biginelli reaction.

Biginelli_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Aldehyde β-Ketoester Urea/Thiourea Mixing Mixing & Heating Reactants->Mixing Solvent_Catalyst Solvent & Catalyst Solvent_Catalyst->Mixing Monitoring Reaction Monitoring (TLC) Mixing->Monitoring Cooling Cooling & Precipitation Monitoring->Cooling Filtration Filtration Cooling->Filtration Washing Washing Filtration->Washing Recrystallization Recrystallization/ Column Chromatography Washing->Recrystallization Characterization Characterization (NMR, MS, IR) Recrystallization->Characterization Purity_Check Purity Analysis (HPLC, mp) Characterization->Purity_Check

Caption: General workflow for the synthesis and purification of dihydropyrimidines.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Yield Catalyst Inefficiency: The chosen catalyst may be inactive or inappropriate for the substrates.[1][5]- Ensure the catalyst is fresh and active. For reusable catalysts, regeneration may be necessary.[1] - Screen different Brønsted or Lewis acid catalysts (e.g., HCl, Yb(OTf)₃, InBr₃).[5][12] - Optimize the catalyst loading.
Suboptimal Reaction Conditions: The temperature may be too low, or the reaction time too short.[1]- Gradually increase the reaction temperature while monitoring the reaction by TLC.[1] - Extend the reaction time. - Consider solvent-free conditions, which can sometimes improve yields.[3][13]
Purity of Reactants: Impurities in the starting materials can inhibit the reaction.[1][5]- Use high-purity starting materials. Purify reactants if necessary.
Formation of Multiple Products/Side Reactions Competing Side Reactions: The Biginelli reaction can have competing pathways, such as the Hantzsch dihydropyridine synthesis, formation of N-acylureas, or Michael adducts.[5]- Carefully control the reaction temperature, as higher temperatures can favor side reactions. - The choice of catalyst can influence the reaction pathway.[5] - Monitor the reaction closely by TLC to stop it once the desired product is maximized.
Aldehyde Self-Condensation: Aldehydes can undergo self-condensation, especially under acidic conditions.[14]- Add the aldehyde slowly to the reaction mixture. - Use a milder catalyst.
Difficulty in Product Purification Presence of Oily Byproducts: The crude product may be contaminated with unreacted starting materials or oily side products.- After initial filtration, wash the crude product thoroughly with a solvent in which the desired product is insoluble but the impurities are soluble (e.g., cold ethanol).[1] - Recrystallization from a suitable solvent is often effective.[1] - If recrystallization fails, column chromatography may be necessary.[15]
Incomplete Cyclization: The reaction may stop at an open-chain intermediate.- Ensure sufficient catalyst is present to promote the final cyclization and dehydration steps.[1] - Increase the reaction time or temperature.
Product Decomposition Instability of the Product: The dihydropyrimidine ring or the bromo substituent may be sensitive to the reaction or work-up conditions.- Avoid excessively high temperatures during the reaction and purification.[1] - Use milder acidic conditions. - Store the purified product under inert atmosphere and at a low temperature.

Proposed Synthetic Protocol: Biginelli Reaction

This is a general protocol that can be adapted for the synthesis of this compound.

Materials:

  • 2-Bromopropionaldehyde

  • Ethyl 3-oxopentanoate

  • Urea

  • Ethanol (or other suitable solvent)

  • Acid catalyst (e.g., HCl, Yb(OTf)₃)

Procedure:

  • In a round-bottom flask, dissolve the β-ketoester (1 equivalent) and the aldehyde (1 equivalent) in the chosen solvent.

  • Add urea (1.5 equivalents) and the catalyst (catalytic amount, e.g., 10 mol%).

  • Stir the mixture at a controlled temperature (e.g., 60°C or reflux).[1]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[1]

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.[1]

  • If a precipitate forms, filter the solid product and wash it with a small amount of cold solvent (e.g., ethanol).[1][16]

  • If no precipitate forms, the solvent may need to be removed under reduced pressure, and the residue triturated with a suitable solvent to induce crystallization.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to obtain the pure this compound.[1]

Reaction Mechanism Visualization

The following diagram illustrates the proposed mechanism for the Biginelli reaction.

Biginelli_Mechanism Aldehyde Aldehyde Acyliminium N-Acyliminium Ion Aldehyde->Acyliminium + Urea - H₂O Urea Urea Urea->Acyliminium Adduct Open-Chain Adduct Acyliminium->Adduct + β-Ketoester Ketoester β-Ketoester Ketoester->Adduct DHPM Dihydropyrimidinone Adduct->DHPM Cyclization - H₂O

Caption: Proposed mechanism of the Biginelli reaction.

References

  • BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • Synquest Labs. (n.d.). 5-Bromo-4-(pent-1-yl)pyrimidine Safety Data Sheet.
  • BenchChem. (2025). Troubleshooting low yield in Biginelli reaction for pyrimidines.
  • Fisher Scientific. (2025). 5-Bromopyrimidine Safety Data Sheet.
  • Apollo Scientific. (2023). 5-Bromo-4-ethylpyrimidine Safety Data Sheet.
  • Thermo Fisher Scientific. (2024). 2-Amino-5-bromopyrimidine Safety Data Sheet.
  • (n.d.). Standard Operating Procedure for 5-Bromo-2-Deoxyuridine (BrdU)in Animals.
  • ResearchGate. (n.d.). Crystal structure, antibacterial and antifungal evaluation of 5-bromothiophene based 3,4-dihydropyrimidin-2-(1 H )-(thi)ones | Request PDF.
  • NIH. (n.d.). An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions.
  • Phucho, I. T., et al. (2009). RECENT PROGRESS IN THE CHEMISTRY OF DIHYDROPYRIMIDINONES. International Journal of ChemTech Research, 2(3), 662-676.
  • PubMed. (n.d.). Purification and characterization of dihydropyrimidine dehydrogenase from Alcaligenes eutrophus.
  • Frontiers. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
  • Taylor & Francis Online. (n.d.). Crystal structure, antibacterial and antifungal evaluation of 5-bromothiophene based 3,4-dihydropyrimidin-2-(1H)-(thi)ones.
  • BenchChem. (2025). Troubleshooting common issues in pyrimidine synthesis.
  • NIH. (n.d.). Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products.
  • NIH. (n.d.). Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst.
  • ResearchGate. (n.d.). Biginelli‐type reaction: Efficient synthesis of 5‐unsubstituted 3,4‐dihydropyrimidin‐2‐ones and thiones from gem ‐dibromomethylarenes | Request PDF.
  • PubMed. (n.d.). Stability of some novel thymidine, 5-bromo-2'-deoxyuridine and 3'-azido-2'.
  • RSC Publishing. (2021). Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives.
  • RJPN. (n.d.). Synthesis and Characterization of Novel Dihydropyrimidine Derivatives.
  • ResearchGate. (n.d.). Crystal structure and Biological evolution of 5-bromothiophene based 3,4-dihydropyrimidin-2-(1H)-thi(ones).
  • Bulletin of Chemical Reaction Engineering & Catalysis. (2020). Clean 3,4-Dihydropyrimidones Synthesis via Biginelli Reaction over Supported Molybdenum: Structural and Textural Characteristic of αMoO3.
  • MDPI. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions.
  • NIH. (n.d.). Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions.
  • Organic Chemistry Portal. (n.d.). Biginelli Reaction.
  • Wikipedia. (n.d.). Biginelli reaction.

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Validation & Comparative

A Comparative Analysis of the Antibacterial Potential of Dihydropyrimidines: Evaluating the Landscape for 5-Bromo-4-ethyl-3,4-dihydropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

In the persistent battle against antimicrobial resistance, the exploration of novel chemical scaffolds with therapeutic potential is paramount. Among these, dihydropyrimidines (DHPMs) have emerged as a versatile class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including antiviral, antitumor, anti-inflammatory, and notably, antibacterial properties.[1][2] This guide provides a comparative analysis of the antibacterial activity of various DHPM derivatives, contextualizing the potential efficacy of 5-Bromo-4-ethyl-3,4-dihydropyrimidine within this promising class of compounds. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships that govern the antibacterial prowess of DHPMs, supported by experimental data and detailed protocols.

The Dihydropyrimidine Core: A Scaffold for Antibacterial Innovation

The dihydropyrimidine nucleus, first reported by Pietro Biginelli in 1893, is a six-membered heterocyclic ring containing two nitrogen atoms. The versatility of the Biginelli reaction allows for the synthesis of a diverse library of DHPM derivatives with various substituents at different positions of the ring.[1] These modifications significantly influence the molecule's physicochemical properties and biological activity, making the DHPM scaffold a fertile ground for the development of new therapeutic agents.

Comparative Antibacterial Efficacy of Dihydropyrimidine Derivatives

The antibacterial activity of DHPMs is profoundly influenced by the nature and position of substituents on the dihydropyrimidine ring. Extensive research has led to the synthesis and evaluation of numerous derivatives, revealing key structural features that enhance their potency against both Gram-positive and Gram-negative bacteria.

Key Structure-Activity Relationship (SAR) Insights

Several studies have elucidated important structure-activity relationships for the antibacterial activity of DHPMs:

  • C4-Substituent: The substituent at the C4 position of the dihydropyrimidine ring plays a crucial role in determining antibacterial potency. Aromatic rings, particularly those with electron-withdrawing groups, have been shown to enhance activity.[3]

  • C5-Substituent: The nature of the ester or amide group at the C5 position also modulates the antibacterial effect.

  • N1-Substitution: Methylation at the N1 position has been observed to have a variable impact on antibacterial activity, in some cases showing no significant role.[3]

  • Thio-derivatives: The presence of a sulfur atom at the C2 position (dihydropyrimidine-2-thiones) has been associated with significant antibacterial activity.

The following table summarizes the antibacterial activity, represented by Minimum Inhibitory Concentration (MIC) values, of selected DHPM derivatives against various bacterial strains.

Compound IDC4-SubstituentC5-SubstituentN1-SubstituentBacterial StrainMIC (µg/mL)Reference
DHPM-1 4-ChlorophenylEthyl carboxylateHStaphylococcus aureus62.5[4]
Escherichia coli125[4]
DHPM-2 4-NitrophenylEthyl carboxylateHStaphylococcus aureus32[3]
Escherichia coli64[3]
DHPM-3 PhenylN-aryl carboxamideHStaphylococcus aureus32[3]
DHPM-4 5-Bromothiophen-2-ylEthyl carboxylateHStaphylococcus aureus>1000[5]
Escherichia coli>1000[5]
DHPM-5 4-HydroxyphenylEthyl carboxylateHAcinetobacter baumannii62.5[4]
Staphylococcus aureus62.5[4]

Note: The above data is a curated selection from various studies to illustrate the impact of substitution patterns on antibacterial activity.

Hypothesized Antibacterial Profile of this compound

Based on the established SAR, we can project a potential antibacterial profile for this compound. The presence of a bromine atom at the C5 position introduces a halogen substituent, which in many pharmacophores can enhance lipophilicity and membrane permeability. The ethyl group at the C4 position is an aliphatic substituent, which is less commonly associated with high potency compared to aromatic rings with electron-withdrawing groups. Therefore, it is plausible that this compound may exhibit moderate antibacterial activity. However, empirical testing is essential to validate this hypothesis.

Mechanism of Action: A Complex Picture

The precise mechanism by which DHPMs exert their antibacterial effects is still under investigation. One of the initially proposed mechanisms was the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway of bacteria.[6][7][8] This hypothesis was based on the structural resemblance of some DHPMs to known DHFR inhibitors like trimethoprim.[9][10]

However, recent studies have cast doubt on DHFR being the primary target for all antibacterial DHPMs. Some potent derivatives have shown weak or no inhibition of DHFR, suggesting the involvement of other cellular targets.[6][7] It is possible that DHPMs have a multi-targeted mechanism of action, which could be advantageous in overcoming bacterial resistance.

DHFR_Inhibition cluster_reaction Folate Biosynthesis Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR NADPH NADPH NADPH->DHFR THF Tetrahydrofolate (THF) DHFR->THF Reduction NADP NADP+ DHFR->NADP DHPM Dihydropyrimidine (Potential Inhibitor) DHPM->DHFR Inhibition caption Proposed mechanism of DHFR inhibition by DHPMs.

Proposed mechanism of DHFR inhibition by DHPMs.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

To empirically assess the antibacterial activity of DHPMs, the broth microdilution assay is a standard and reliable method for determining the Minimum Inhibitory Concentration (MIC).

Materials and Reagents:
  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Test compounds (DHPMs) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Step-by-Step Methodology:
  • Preparation of Bacterial Inoculum:

    • Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into MHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial two-fold dilutions of the stock solution in MHB in the 96-well plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well containing the test compound dilutions.

    • Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with no compound), and a sterility control (MHB only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

    • Alternatively, the optical density (OD) can be measured using a microplate reader at 600 nm.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis A Bacterial Culture (Log Phase) C Prepare Bacterial Inoculum (5 x 10^5 CFU/mL) A->C B DHPM Stock Solution D Serial Dilution of DHPMs in 96-well plate B->D E Inoculate wells with bacteria C->E D->E F Incubate at 37°C for 18-24 hours E->F G Visual Inspection for Turbidity F->G H OD Measurement (600 nm) F->H I Determine MIC G->I H->I caption Workflow for MIC determination via broth microdilution.

Workflow for MIC determination via broth microdilution.

Conclusion

Dihydropyrimidines represent a promising and adaptable scaffold for the development of novel antibacterial agents. The extensive body of research on DHPM derivatives has provided valuable insights into the structure-activity relationships that govern their antibacterial efficacy. While the exact mechanism of action for many DHPMs remains an active area of investigation, their ability to inhibit bacterial growth, potentially through multiple targets, makes them attractive candidates for combating drug-resistant pathogens.

For the specific compound, this compound, a definitive assessment of its antibacterial activity awaits empirical validation. However, based on the comparative analysis of related structures, it is a compound of interest that warrants further investigation. The protocols and comparative data presented in this guide offer a solid foundation for researchers to design and execute studies aimed at exploring the full antibacterial potential of this and other novel dihydropyrimidine derivatives.

References

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A Researcher's Guide to Validating the Mechanism of Action of 5-Bromo-4-ethyl-3,4-dihydropyrimidine: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising novel compound to a validated therapeutic candidate is paved with rigorous experimental scrutiny. This guide provides an in-depth, technical framework for validating the mechanism of action (MoA) of a novel dihydropyrimidine (DHPM) derivative, exemplified by the hypothetical molecule 5-Bromo-4-ethyl-3,4-dihydropyrimidine. Given the diverse biological activities of the DHPM scaffold, a systematic and comparative approach is essential to elucidate its precise cellular function.

The DHPM core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological effects, including anticancer, antihypertensive, and antiviral activities.[1] This chemical diversity necessitates a multi-faceted validation strategy, as a novel DHPM could potentially act through various established mechanisms. This guide will compare and contrast the experimental workflows for validating three of the most prominent DHPM MoAs: inhibition of the mitotic kinesin Eg5, blockade of calcium channels, and modulation of P-glycoprotein.

Part 1: Initial Target Deconvolution - A Tiered Strategy

Without a predetermined target for this compound, an initial, broad-based screening approach is crucial to narrow down the potential MoA. This tiered strategy allows for efficient allocation of resources, moving from high-throughput cellular assays to more complex, resource-intensive biochemical and biophysical methods.

Tier 1: Phenotypic Screening

The initial step involves observing the phenotypic effects of the compound on cultured cells. This provides crucial clues to its potential mechanism.

  • Cell Viability and Proliferation Assays: A fundamental starting point is to assess the compound's effect on cell viability across a panel of cancer cell lines. A potent anti-proliferative effect might suggest a target involved in cell cycle progression, such as Eg5.

  • Cell Cycle Analysis: Flow cytometry analysis of DNA content in treated cells can reveal cell cycle arrest at specific phases. For instance, an accumulation of cells in the G2/M phase is a hallmark of mitotic inhibitors like the known DHPM, Monastrol.[2]

  • High-Content Imaging: Automated microscopy can provide a wealth of information on cellular morphology. The formation of monoastral spindles, a unique phenotype caused by the inhibition of the mitotic kinesin Eg5, is a strong indicator of this specific MoA.[2]

Tier 2: Broad Target Identification

If phenotypic screening suggests a specific MoA, the next step is to identify the direct protein target. If the phenotype is novel or ambiguous, unbiased target identification methods are invaluable.

  • Affinity-Based Pull-Down Assays: This classical approach involves immobilizing the small molecule on a solid support to "pull down" its binding partners from a cell lysate.[3][4][5][6] However, this requires chemical modification of the compound, which may alter its binding properties.

  • Drug Affinity Responsive Target Stability (DARTS): This label-free method leverages the principle that a protein becomes more resistant to proteolysis upon ligand binding.[1][6][7][8][9][10] It is a powerful technique as it uses the unmodified compound.

  • Cellular Thermal Shift Assay (CETSA): CETSA is another label-free method that measures the thermal stabilization of a protein upon ligand binding in a cellular context.[11][12][13][14][15]

The following diagram illustrates the initial tiered approach to deconvoluting the mechanism of action:

Tiered_Approach cluster_0 Tier 1: Phenotypic Screening cluster_1 Tier 2: Target Identification Cell_Viability Cell Viability/ Proliferation Assays Cell_Cycle Cell Cycle Analysis Cell_Viability->Cell_Cycle Anti-proliferative? High_Content High-Content Imaging Cell_Cycle->High_Content G2/M Arrest? Affinity_Pull_Down Affinity Pull-Down High_Content->Affinity_Pull_Down Phenotypic Clues DARTS DARTS High_Content->DARTS CETSA CETSA High_Content->CETSA Compound 5-Bromo-4-ethyl- 3,4-dihydropyrimidine Compound->Cell_Viability Treat Cells

Caption: A tiered workflow for initial mechanism of action deconvolution.

Part 2: Comparative Validation of Predominant DHPM Mechanisms

Based on the initial screening, a more focused validation effort can be undertaken. This section compares the experimental protocols for three potential mechanisms of action for this compound.

Mechanism 1: Mitotic Kinesin Eg5 Inhibition

The prototypical DHPM, Monastrol, is a well-characterized allosteric inhibitor of the mitotic kinesin Eg5, leading to mitotic arrest and the formation of monoastral spindles.[2][16][17][18][19]

Principle: Eg5 is a motor protein that hydrolyzes ATP to move along microtubules. Inhibitors of Eg5 will reduce its ATPase activity.

Experimental Protocol:

  • Reagent Preparation:

    • Purified recombinant human Eg5 motor domain.

    • Paclitaxel-stabilized microtubules.

    • ATPase assay buffer (e.g., 25 mM PIPES, pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT).

    • ATP.

    • A phosphate detection reagent (e.g., Malachite Green).

  • Assay Procedure:

    • Incubate varying concentrations of this compound with Eg5 and microtubules in the assay buffer.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a defined period (e.g., 30 minutes).

    • Stop the reaction and measure the amount of inorganic phosphate released using the detection reagent.

  • Data Analysis:

    • Calculate the percentage of Eg5 ATPase activity inhibition for each compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Comparison with Alternatives:

Assay TypeProsCons
Eg5 ATPase Assay Direct measure of target engagement; quantitative (IC50).Requires purified protein and microtubules; may not reflect cellular activity.
Cell-Based Phenotypic Assay Reflects cellular activity and permeability; visually intuitive.Indirect measure of target engagement; less quantitative.

Principle: Inhibition of Eg5 in cells leads to a characteristic mitotic arrest with the formation of monoastral spindles.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Plate a suitable cancer cell line (e.g., HeLa) on coverslips.

    • Treat the cells with varying concentrations of this compound for a duration sufficient to allow cells to enter mitosis (e.g., 16-24 hours).

  • Immunofluorescence Staining:

    • Fix and permeabilize the cells.

    • Stain for microtubules (anti-α-tubulin antibody), chromosomes (DAPI), and centrosomes (anti-γ-tubulin antibody).

  • Microscopy and Analysis:

    • Image the cells using a fluorescence microscope.

    • Quantify the percentage of mitotic cells exhibiting a monoastral spindle phenotype at each compound concentration.

The following diagram illustrates the validation workflow for Eg5 inhibition:

Eg5_Validation Compound 5-Bromo-4-ethyl- 3,4-dihydropyrimidine Biochemical_Assay Eg5 ATPase Assay Compound->Biochemical_Assay In vitro Cell_Based_Assay Immunofluorescence Microscopy Compound->Cell_Based_Assay In cellulo IC50 Determine IC50 Biochemical_Assay->IC50 Phenotype Observe Monoastral Spindles Cell_Based_Assay->Phenotype Pgp_Validation Compound 5-Bromo-4-ethyl- 3,4-dihydropyrimidine Pgp_Overexpressing_Cells P-gp Overexpressing Cells Compound->Pgp_Overexpressing_Cells Treat Cells Calcein_AM_Assay Calcein-AM Efflux Assay Pgp_Overexpressing_Cells->Calcein_AM_Assay Fluorescence_Measurement Measure Intracellular Fluorescence Calcein_AM_Assay->Fluorescence_Measurement EC50 Determine EC50 Fluorescence_Measurement->EC50

Caption: Experimental workflow for validating P-glycoprotein modulation.

Part 3: Data Summary and Interpretation

To facilitate a clear comparison of the potential activities of this compound, all quantitative data should be summarized in a structured table.

Mechanism of ActionAssayEndpointHypothetical Result for this compound
Eg5 Inhibition Eg5 ATPase AssayIC505 µM
Immunofluorescence% Monoastral Spindles80% at 10 µM
Calcium Channel Blockade Isolated Rabbit AortaEC50> 50 µM
Whole-Cell Patch ClampIC50> 50 µM
P-gp Modulation Calcein-AM Efflux AssayEC5025 µM

In this hypothetical scenario, the data strongly suggest that the primary mechanism of action for this compound is the inhibition of the mitotic kinesin Eg5, with a secondary, less potent effect on P-glycoprotein modulation. The lack of activity in the calcium channel assays makes this mechanism unlikely.

Conclusion

Validating the mechanism of action of a novel compound like this compound requires a logical, multi-pronged, and comparative experimental approach. By starting with broad phenotypic screens and progressing to specific biochemical and biophysical assays, researchers can confidently identify the primary cellular target and mechanism of action. This systematic process is fundamental to the successful translation of a promising molecule from the laboratory to the clinic.

References

  • Recent progress in biological activities of dihydropyrimidine derivatives: An updated mini-review. (n.d.). Semantic Scholar.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol.
  • Drug affinity responsive target stability (DARTS)
  • Drug Affinity Responsive Target Stability (DARTS)
  • Affinity-based target identification for bioactive small molecules. (n.d.). RSC Publishing.
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A Comparative Guide for Drug Development Professionals: Nifedipine vs. Novel Dihydropyrimidine Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This guide provides a comparative analysis framework for evaluating novel dihydropyrimidine (DHPM) compounds against nifedipine, the archetypal dihydropyridine L-type calcium channel blocker. While direct comparative data for a specific novel compound like 5-Bromo-4-ethyl-3,4-dihydropyrimidine is not available in published literature, this document establishes the scientific rationale for its investigation. Dihydropyrimidines are structural isosteres of dihydropyridines and represent a promising class of potential cardiovascular agents[1][2]. We present the established profile of nifedipine as a benchmark and detail the essential experimental protocols required to characterize a novel DHPM, enabling a rigorous, data-driven comparison of its pharmacological properties.

Introduction: The Rationale for Comparison

In cardiovascular pharmacology, the L-type calcium channel (CaV1.2) is a validated and critical target for the management of hypertension and angina. Nifedipine, a first-generation dihydropyridine (DHP), has been a cornerstone of therapy for decades by effectively blocking these channels, leading to vasodilation[3][4]. However, its use, particularly in immediate-release formulations, is associated with limitations such as a short plasma half-life and reflex tachycardia[1][3].

The scientific community has explored structural isosteres to overcome these limitations, leading to significant interest in the 3,4-dihydropyrimidin-2(1H)-one (DHPM) scaffold[5]. DHPMs share a similar three-dimensional structure to DHPs and have been shown to exhibit calcium channel blocking activity, with some analogues demonstrating potent and long-lasting antihypertensive effects[1][6].

This guide uses the specific, albeit novel, compound This compound as a representative candidate for a new generation of potential calcium channel blockers. We will compare its hypothetical evaluation against the known properties of nifedipine, focusing on the precise methodologies researchers must employ to determine its mechanism, efficacy, and safety.

Chemical Structure and Mechanism of Action

The foundational difference between the two classes lies in the core heterocyclic ring structure, which dictates their binding characteristics and metabolic stability.

FeatureThis compound (Hypothetical)Nifedipine (Established)
Chemical Class Dihydropyrimidine (DHPM)Dihydropyridine (DHP)
Core Structure Six-membered ring with two nitrogen atoms.Six-membered ring with one nitrogen atom.
IUPAC Name 5-Bromo-4-ethyl-1,2,3,4-tetrahydropyrimidin-2-one (example)dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Molecular Weight Varies based on full structure346.34 g/mol [7]
Mechanism of L-Type Calcium Channel Blockade

Both DHPs and DHPMs are understood to act as negative allosteric modulators of the L-type voltage-gated calcium channel (CaV1.2). These channels are crucial for excitation-contraction coupling in smooth and cardiac muscle[4][8].

  • Depolarization: A change in membrane potential causes the channel's voltage sensor to move, triggering channel opening.

  • Calcium Influx: The open channel allows extracellular Ca²⁺ ions to flow into the cell.

  • Contraction: In vascular smooth muscle, this influx of Ca²⁺ binds to calmodulin, activating myosin light-chain kinase and leading to vasoconstriction.

  • Drug Binding & Inhibition: Nifedipine and related blockers bind to a specific site on the α1 subunit of the channel[5]. This binding stabilizes the channel in a closed or inactivated state, preventing the influx of Ca²⁺.

  • Vasodilation: The resulting decrease in intracellular Ca²⁺ leads to smooth muscle relaxation, vasodilation, and a reduction in blood pressure[9].

The following diagram illustrates this shared mechanistic pathway.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CaV12_closed L-Type Ca²⁺ Channel (Closed State) CaV12_open L-Type Ca²⁺ Channel (Open State) CaV12_closed->CaV12_open Opens Ca_int Ca²⁺ CaV12_open->Ca_int Ca²⁺ Influx Ca_ext Ca²⁺ Ca_ext->CaV12_open Contraction Smooth Muscle Contraction Ca_int->Contraction Triggers Depolarization Membrane Depolarization Depolarization->CaV12_closed Activates Drug Nifedipine or DHPM Analogue Drug->CaV12_open Binds & Inhibits

Caption: Mechanism of L-type calcium channel blockade by DHPs and DHPMs.

Comparative Pharmacological Profile: Nifedipine as the Benchmark

The following table summarizes the known properties of nifedipine. A novel compound like this compound would need to be tested using the protocols in Section 4 to generate corresponding data for comparison.

ParameterNifedipineThis compound
In Vitro Potency (IC₅₀) ~53 nM on human CaV1.2 channels[10].Data to be determined via Patch-Clamp Electrophysiology (Protocol 1).
Functional Activity Potent vasorelaxant on isolated arterial preparations[11].Data to be determined via Aortic Ring Vasorelaxation Assay (Protocol 2).
In Vivo Efficacy Effective antihypertensive agent[12][13].Data to be determined in animal models of hypertension.
Selectivity Highly selective for L-type calcium channels in the vasculature over cardiac tissue[5][14].Data to be determined via comparative patch-clamp on different channel subtypes.
Pharmacokinetics Well-absorbed orally; high first-pass metabolism via CYP3A4; short half-life (~2 hours) for immediate-release form[1][9].Data to be determined via in vivo pharmacokinetic studies.
Key Side Effects Flushing, headache, peripheral edema, reflex tachycardia (especially with immediate-release)[3][8].Data to be determined via in vivo safety and toxicology studies.

Essential Experimental Protocols for Comparative Analysis

To credibly compare a novel DHPM with nifedipine, a series of standardized in vitro and ex vivo experiments must be performed. The causality behind these experimental choices is to build a profile from molecular interaction to tissue-level functional response.

Protocol 1: Patch-Clamp Electrophysiology for CaV1.2 Channel Inhibition

Rationale: This is the gold-standard method to directly measure a compound's inhibitory effect on the target ion channel, providing a quantitative IC₅₀ value. The whole-cell configuration allows for precise control of the membrane voltage and measurement of ionic currents[15]. We use a cell line stably overexpressing the human CaV1.2 channel to ensure a robust and specific signal[10][16].

G A Prepare CHO-K1 cells stably expressing hCaV1.2 B Establish whole-cell patch (giga-ohm seal) A->B C Set holding potential (e.g., -80 mV) B->C D Apply voltage-step protocol to elicit Ca²⁺ current (e.g., to +10 mV) C->D E Record baseline current D->E F Perfuse cell with increasing concentrations of test compound E->F Establish stable baseline G Record current inhibition at each concentration F->G Allow for steady-state G->F Allow for steady-state I Calculate IC₅₀ from concentration-response curve G->I H Apply Nifedipine as positive control H->I Compare

Caption: Workflow for Patch-Clamp Electrophysiology.

Step-by-Step Methodology:

  • Cell Preparation: Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human CaV1.2 channel subunits (α₁, β₂, and α₂δ₁)[16]. Plate cells onto glass coverslips 24-48 hours before the experiment.

  • Solution Preparation:

    • External Solution (in mM): 140 TEA-Cl, 10 BaCl₂ (as charge carrier), 10 HEPES. Adjust pH to 7.4. Barium is often used instead of calcium to increase current amplitude and reduce Ca²⁺-dependent inactivation[16].

    • Internal (Pipette) Solution (in mM): 120 Cs-aspartate, 10 EGTA, 5 Mg-ATP, 10 HEPES. Adjust pH to 7.2. Cesium and TEA are used to block potassium channels.

  • Recording:

    • Place a coverslip in the recording chamber on an inverted microscope and perfuse with the external solution.

    • Using a micromanipulator, approach a single cell with a glass micropipette (2-4 MΩ resistance) filled with the internal solution.

    • Apply gentle suction to form a high-resistance (>1 GΩ) "giga-ohm" seal between the pipette tip and the cell membrane.

    • Apply a brief pulse of suction to rupture the membrane patch, achieving the "whole-cell" configuration[15].

  • Data Acquisition:

    • Clamp the cell membrane at a holding potential of -80 mV.

    • Apply a depolarizing voltage step to +10 mV for 200 ms to activate the CaV1.2 channels and record the peak inward Ba²⁺ current[10][17].

    • After establishing a stable baseline current, perfuse the chamber with increasing concentrations of the test compound (e.g., 1 nM to 10 µM). Allow the effect to reach a steady state at each concentration.

    • Wash out the compound to check for reversibility.

  • Analysis: Measure the peak current inhibition at each concentration relative to the baseline. Fit the data to a Hill equation to determine the IC₅₀ value. Nifedipine should be run as a positive control to validate the assay, with an expected IC₅₀ in the nanomolar range[10].

Protocol 2: Aortic Ring Vasorelaxation Assay

Rationale: While patch-clamp confirms molecular-level interaction, it doesn't guarantee a functional effect on tissue. This ex vivo assay assesses the compound's ability to relax a pre-constricted blood vessel, providing a measure of its functional potency (EC₅₀) and efficacy as a vasodilator. It is the definitive bridge between molecular action and physiological response[18][19].

Step-by-Step Methodology:

  • Tissue Preparation:

    • Humanely euthanize a male C57BL/6 mouse or Spontaneously Hypertensive Rat (SHR) and excise the thoracic aorta.

    • Immediately place the aorta in ice-cold, carbogen-aerated Krebs-Henseleit buffer.

    • Under a dissecting microscope, carefully remove adherent connective tissue and cut the aorta into 2-3 mm wide rings[20].

  • Mounting:

    • Mount each aortic ring on two stainless steel wires in an organ bath chamber of a wire myograph system. The chamber should contain Krebs buffer maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂[21][22].

  • Equilibration and Viability Check:

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of ~1.5 g.

    • To check tissue viability, induce contraction by adding a high-potassium solution (e.g., 60 mM KCl). After the contraction plateaus, wash the tissue with Krebs buffer until it returns to baseline tension[20].

  • Experimental Procedure:

    • Pre-constrict the aortic rings with a sub-maximal concentration of a vasoconstrictor, such as Phenylephrine (PE, ~1 µM) or U-46619[21][23].

    • Once the contraction reaches a stable plateau, add the test compound (or nifedipine as a control) in a cumulative, log-increasing concentration manner (e.g., 1 nM to 10 µM).

    • Record the relaxation at each concentration as a percentage of the pre-contraction induced by PE.

  • Analysis: Plot the percentage of relaxation against the log concentration of the compound. Fit the data to a sigmoidal dose-response curve to calculate the EC₅₀ (concentration causing 50% of maximal relaxation) and Emax (maximum relaxation effect).

Discussion & Future Perspectives

The primary goal in developing a novel DHPM like this compound is to improve upon the therapeutic profile of established drugs like nifedipine. The ideal candidate would exhibit:

  • High Potency: A low nanomolar IC₅₀ and EC₅₀, comparable to or better than nifedipine.

  • High Vasculo-selectivity: Minimal effects on cardiac calcium channels to avoid negative inotropic effects.

  • Improved Pharmacokinetics: A longer plasma half-life to allow for less frequent dosing and reduced peak-trough fluctuations, potentially minimizing side effects like reflex tachycardia[1].

  • Favorable Safety Profile: Low off-target activity and a wide therapeutic index.

The substitution of a pyrimidine for a pyridine ring and the specific additions of bromo and ethyl groups are rational design choices aimed at modulating these properties. The bromine atom can alter electronic properties and binding affinity, while the ethyl group can impact lipophilicity and metabolic stability.

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A Senior Application Scientist's Guide to Assessing the Cytotoxicity of 5-Bromo-4-ethyl-3,4-dihydropyrimidine in Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

The therapeutic potential of novel chemical entities is intrinsically linked to their safety profile. This guide provides a comprehensive framework for assessing the in vitro cytotoxicity of a novel dihydropyrimidine derivative, 5-Bromo-4-ethyl-3,4-dihydropyrimidine. We present a multi-assay, comparative approach designed to yield robust and translatable data for researchers in drug discovery and development. By integrating metabolic, membrane integrity, and apoptosis assays, this guide explains not only the "how" but the "why" behind each experimental choice. We detail validated protocols for the MTT, LDH, and Annexin V/PI assays, using the well-characterized chemotherapeutic agent Doxorubicin as a benchmark. Hypothetical data is presented to illustrate the comparative analysis between the novel compound and the standard, across both a cancerous (HeLa) and a non-cancerous (HEK293) cell line, emphasizing the importance of determining a therapeutic window. This document serves as a technical and logical guide for generating a foundational cytotoxicity profile.

Introduction: The Rationale for Cytotoxicity Profiling of Dihydropyrimidines

Dihydropyrimidinones (DHPMs) and their derivatives are a fascinating class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] Their structural similarity to key biological molecules has led to the discovery of a wide spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] Recent studies have highlighted the potential of DHPMs as anticancer agents, with some derivatives showing the ability to induce apoptosis and inhibit mitotic processes in cancer cells.[4][5]

The novel compound, this compound, belongs to this promising class. However, before any therapeutic potential can be explored, a rigorous evaluation of its cytotoxicity is paramount. Cytotoxicity testing is a critical first step in the safety assessment of any new chemical entity, providing essential information on the concentration range at which a compound may be toxic to cells.[6] A comprehensive in vitro assessment allows for early identification of potential liabilities and helps establish a preliminary therapeutic index by comparing toxicity in cancerous versus non-cancerous cells.

This guide outlines a strategic, multi-faceted approach to characterize the cytotoxic profile of this compound. The core principle is not to rely on a single endpoint but to build a weight of evidence by employing assays that probe different cellular health indicators. We will compare our novel compound against Doxorubicin, a standard-of-care chemotherapy agent with a well-documented cytotoxic mechanism, providing an essential benchmark for potency and selectivity.

Comparative Experimental Design: A Multi-Assay Approach

Rationale for Assay Selection
  • MTT Assay (Metabolic Activity): This colorimetric assay measures the activity of mitochondrial dehydrogenases, which are primarily active in viable cells.[7] A reduction in the MTT signal indicates a decrease in metabolic activity, which is often an early indicator of cytotoxicity or cytostatic effects.

  • LDH Assay (Membrane Integrity): The Lactate Dehydrogenase (LDH) assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage.[8] This is a classic marker of necrosis or late-stage apoptosis where membrane integrity is lost.

  • Annexin V/PI Assay (Apoptosis Detection): This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[9][10] Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis, while Propidium Iodide (PI) can only enter cells with compromised membranes, characteristic of late apoptosis and necrosis.[11][12]

Rationale for Cell Line Selection

The choice of cell lines is critical for interpreting cytotoxicity data.[13][14] To establish a preliminary therapeutic window, we must assess the compound's effect on both cancerous and non-cancerous cells.

  • HeLa (Human Cervical Adenocarcinoma): A widely used and well-characterized cancer cell line. Its robustness and rapid growth make it an excellent model for initial anticancer screening.

  • HEK293 (Human Embryonic Kidney): A non-cancerous human cell line commonly used as a control to assess general cytotoxicity.[15][16] A compound that is highly toxic to both HeLa and HEK293 cells may have a narrow therapeutic window and significant side effects.

The Comparative Benchmark: Doxorubicin

Doxorubicin is a well-established anthracycline chemotherapy drug known to induce cytotoxicity primarily by intercalating DNA and inhibiting topoisomerase II, leading to apoptosis. Its IC50 values are well-documented across numerous cell lines, making it an ideal positive control and benchmark for comparing the potency of our novel compound.[15][17][18]

Experimental Workflow and Methodologies

A logical and systematic workflow is essential for reproducible results. The overall process involves cell preparation, compound treatment, and subsequent analysis using our selected assays.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Analysis cell_culture Culture HeLa & HEK293 Cells seeding Seed Cells into 96-well (MTT/LDH) & 6-well (Annexin V) plates cell_culture->seeding adhesion Allow 24h for Adhesion seeding->adhesion treatment Treat Cells for 48 hours adhesion->treatment prep_compounds Prepare Serial Dilutions (Test Compound & Doxorubicin) prep_compounds->treatment mtt MTT Assay treatment->mtt ldh LDH Assay treatment->ldh annexin Annexin V/PI Staining & Flow Cytometry treatment->annexin data_analysis Data Analysis: Calculate IC50 & % Cytotoxicity mtt->data_analysis Measure Absorbance (570 nm) ldh->data_analysis Measure Absorbance (490 nm) annexin->data_analysis Quantify Cell Populations

Caption: Overall experimental workflow for cytotoxicity assessment.

Detailed Protocol: MTT Assay

This protocol is based on established methods for assessing metabolic activity.[19][20]

  • Cell Seeding: Seed HeLa and HEK293 cells in separate 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution of this compound and Doxorubicin in culture medium. Include a vehicle control (e.g., 0.1% DMSO) and a "no treatment" control.

  • Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions.

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[21] Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[19]

  • Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Detailed Protocol: LDH Release Assay

This protocol measures membrane integrity based on standard colorimetric methods.[22][23]

  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol. Use a separate 96-well plate.

  • Controls: Prepare three essential controls:

    • Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).

    • Maximum Release Control: Untreated cells lysed with a lysis buffer (provided in kits) 30-45 minutes before the assay.[23]

    • Medium Background Control: Culture medium without cells.

  • Supernatant Collection: Centrifuge the plate at 600 x g for 10 minutes. Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.

  • Reaction Setup: Add 50 µL of the LDH reaction mixture (as per manufacturer's instructions, typically containing a tetrazolium salt) to each well.[23]

  • Incubation: Incubate for 20-30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of stop solution (as per manufacturer's instructions).

  • Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Correct the values by subtracting the medium background. Calculate percent cytotoxicity using the formula: % Cytotoxicity = 100 * (Treated - Spontaneous) / (Maximum - Spontaneous)

Detailed Protocol: Annexin V/PI Apoptosis Assay

This protocol provides a quantitative assessment of apoptosis and necrosis via flow cytometry.[9][10][24]

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with a low, medium, and high concentration (e.g., 0.5x, 1x, and 2x the calculated IC50 from the MTT assay) of the test compound and Doxorubicin for 48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then combine with the floating cells from the supernatant. Centrifuge at 500 x g for 5 minutes.

  • Washing: Wash the cell pellet once with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[9][24]

  • Incubation: Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[11][24]

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples immediately on a flow cytometer. Healthy cells will be Annexin V- and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are positive for both stains.[9][12]

Hypothetical Results and Data Interpretation

Disclaimer: The following data are hypothetical and for illustrative purposes only. They are designed to demonstrate how to interpret and compare results from the described assays.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key metric derived from the MTT and LDH assays, representing the concentration of a compound that reduces the measured response by 50%.

Table 1: Comparative IC50 Values (µM) after 48h Treatment

Compound Assay HeLa (Cancer) HEK293 (Non-Cancer) Selectivity Index (SI)
This compound MTT 25.5 85.0 3.33
LDH 48.2 > 100 > 2.07
Doxorubicin (Benchmark) MTT 0.8[16] 6.0[17] 7.50
LDH 2.1 12.5 5.95

Selectivity Index (SI) = IC50 in HEK293 / IC50 in HeLa. A higher SI indicates greater selectivity for cancer cells.

Interpretation:

  • Potency: Doxorubicin is significantly more potent than the novel dihydropyrimidine, with much lower IC50 values in both cell lines.

  • Selectivity: Doxorubicin shows a higher selectivity for the HeLa cancer cell line. However, the novel compound also demonstrates preferential activity against the cancer cells (SI > 1), which is a desirable characteristic.

  • Assay Correlation: The IC50 values from the LDH assay are higher than those from the MTT assay for the novel compound. This is a common and important finding. It suggests that at lower concentrations (e.g., 25-45 µM), the compound may be cytostatic (inhibiting metabolic activity and proliferation) rather than acutely cytotoxic (causing membrane rupture).

Apoptosis Assay Data

The Annexin V/PI assay provides mechanistic insight into the mode of cell death.

Table 2: Percentage of Apoptotic and Necrotic Cells after 48h Treatment with IC50 Concentration (MTT-derived)

Cell Line Treatment % Viable % Early Apoptotic % Late Apoptotic/Necrotic
HeLa Vehicle Control 95.1 2.5 2.4
Dihydropyrimidine (25 µM) 45.3 35.1 19.6
Doxorubicin (0.8 µM) 48.8 38.5 12.7
HEK293 Vehicle Control 96.2 1.9 1.9
Dihydropyrimidine (25 µM) 88.5 6.5 5.0

| | Doxorubicin (0.8 µM) | 80.1 | 12.4 | 7.5 |

Interpretation:

  • At its IC50 concentration, the novel dihydropyrimidine induces a significant increase in the early apoptotic population in HeLa cells, a pattern similar to that of Doxorubicin. This suggests that the primary mode of cell death is programmed apoptosis.

  • The effect is much less pronounced in HEK293 cells at the same concentration, corroborating the selectivity observed in the IC50 data.

Mechanistic Insights and Discussion

G cluster_cell Cancer Cell compound Dihydropyrimidine (Hypothesized) mito Mitochondrial Stress compound->mito Induces caspase9 Caspase-9 (Initiator) mito->caspase9 caspase3 Caspase-3 (Executioner) caspase9->caspase3 apoptosis Apoptosis: Membrane Blebbing, DNA Fragmentation caspase3->apoptosis ps PS Exposure (Annexin V Binding) apoptosis->ps membrane Membrane Compromise (PI Entry / LDH Release) apoptosis->membrane

Caption: Hypothesized apoptotic pathway induced by the compound.

The collective data from this three-assay approach provides a robust preliminary assessment. The MTT results indicate a dose-dependent reduction in cell viability, with moderate selectivity towards the HeLa cancer cell line. The discrepancy between MTT and LDH IC50 values strongly suggests that at lower concentrations, the compound's primary effect is a reduction in metabolic function, which may precede outright cell lysis.

The Annexin V data powerfully corroborates this by showing a clear induction of apoptosis. The significant increase in the Annexin V-positive/PI-negative population in HeLa cells treated with this compound points towards a programmed cell death mechanism, similar to many established anticancer agents.[4] This finding is crucial, as apoptosis is generally a preferred mode of cell death for therapeutic agents because it does not typically elicit an inflammatory response like necrosis.[11]

While less potent than Doxorubicin, the novel dihydropyrimidine exhibits a favorable selectivity profile. The higher IC50 values in non-cancerous HEK293 cells suggest a potential therapeutic window, which is a critical parameter for any drug candidate.

Conclusion

This guide demonstrates a comprehensive and logical strategy for the initial in vitro cytotoxicity assessment of a novel compound, this compound. By integrating assays that measure metabolic activity (MTT), membrane integrity (LDH), and apoptosis (Annexin V/PI), we can generate a multi-dimensional profile of a compound's effect on cells. This comparative approach, benchmarked against a known drug like Doxorubicin and tested across cancerous and non-cancerous cell lines, provides essential data on potency, selectivity, and mechanism of cell death. The findings suggest that this compound is a moderately potent cytotoxic agent that preferentially targets cancer cells through the induction of apoptosis. These results form a solid foundation for further preclinical investigation.

References

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  • Das, S. (2022). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

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  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • El-Damasy, D. A., et al. (2024). Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors. National Institutes of Health. Retrieved from [Link]

  • Leist, M., et al. (2018). Highlight report: Cell type selection for toxicity testing. PMC - NIH. Retrieved from [Link]

  • Hosseini, S. M., et al. (2025). Synthesis of Novel 3,4-Dihydropyrimidine Derivatives, Cytotoxic Activity Evaluation, Apoptosis, Molecular Docking Studies, and MD Simulations. PubMed. Retrieved from [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • Gogoi, P., et al. (2021). Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxic effects of 1,4-DHPs on different cell lines. Retrieved from [Link]

  • Pathak, D., et al. (2012). Monastrol mimic Biginelli dihydropyrimidinone derivatives: synthesis, cytotoxicity screening against HepG2 and HeLa cell lines and molecular modeling study. National Institutes of Health. Retrieved from [Link]

  • OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Retrieved from [Link]

  • Truong, V. K., et al. (2017). Selective growth inhibition of cancer cells with doxorubicin-loaded CB[11]-modified iron-oxide nanoparticles. RSC Publishing. Retrieved from [Link]

  • S. Moore, J., et al. (2021). Effects of Doxorubicin Delivery by Nitrogen-Doped Graphene Quantum Dots on Cancer Cell Growth: Experimental Study and Mathematical Modeling. MDPI. Retrieved from [Link]

  • Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]

  • Li, X., et al. (2017). A medicinal and edible formula YH0618 ameliorates the toxicity induced by Doxorubicin via regulating the expression of Bax/Bcl-2 and FOXO4. National Institutes of Health. Retrieved from [Link]

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A Researcher's Guide to Evaluating the In Vivo Efficacy of Novel Eg5 Inhibitors: A Comparative Analysis Featuring 5-Bromo-4-ethyl-3,4-dihydropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers and drug development professionals on how to assess the in vivo efficacy of novel anti-mitotic agents, using the investigational compound 5-Bromo-4-ethyl-3,4-dihydropyrimidine as a case study. We will delve into the established efficacy of known drugs targeting the kinesin spindle protein Eg5, providing the necessary context and benchmarks for evaluating new chemical entities.

The Rationale for Targeting Mitotic Kinesins in Oncology

The search for more selective and less toxic cancer therapeutics has led to the exploration of targets beyond DNA and tubulin. One such promising target is the kinesin spindle protein (KSP), also known as Eg5 or KIF11.[1][2] Eg5 is a motor protein crucial for the formation and maintenance of the bipolar mitotic spindle, a structure essential for proper chromosome segregation during cell division.[1][2] Its expression is largely restricted to proliferating cells, making it an attractive target for cancer therapy with a potentially wider therapeutic window compared to traditional chemotherapies that affect all rapidly dividing cells.[3]

Inhibition of Eg5's ATPase activity prevents the separation of centrosomes, leading to the formation of characteristic monopolar spindles, mitotic arrest, and subsequent apoptotic cell death in tumor cells.[2][3][4] This guide will use Monastrol, a well-characterized dihydropyrimidine-based Eg5 inhibitor, and other clinically evaluated agents as benchmarks for assessing the potential of novel compounds like this compound.

Mechanism of Action: Eg5 Inhibition and Mitotic Catastrophe

The primary mechanism of action for Eg5 inhibitors is the disruption of mitotic spindle formation. By binding to an allosteric pocket in the motor domain of Eg5, these inhibitors prevent ATP hydrolysis, which is necessary for the protein to "walk" along microtubules and push the spindle poles apart.[5][6] This leads to a cascade of events culminating in apoptosis.

Eg5_Inhibition_Pathway cluster_mitosis Normal Mitosis cluster_inhibition Eg5 Inhibition Prophase Prophase Metaphase Metaphase Prophase->Metaphase Eg5 pushes poles apart Anaphase Anaphase Metaphase->Anaphase Bipolar spindle forms Telophase Telophase Anaphase->Telophase Chromosomes segregate Eg5_Inhibitor Eg5_Inhibitor Eg5_Protein Eg5 Motor Protein Eg5_Inhibitor->Eg5_Protein Allosteric binding ATPase_Inhibition ATPase_Inhibition Eg5_Protein->ATPase_Inhibition Prevents ATP hydrolysis Monopolar_Spindle Monopolar_Spindle ATPase_Inhibition->Monopolar_Spindle Centrosomes fail to separate Mitotic_Arrest Mitotic_Arrest Monopolar_Spindle->Mitotic_Arrest Spindle checkpoint activation Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Cell death Xenograft_Workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis Cell_Culture Cancer Cell Line Culture (e.g., HeLa, MCF-7) Implantation Subcutaneous Implantation in Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring (to ~100-150 mm³) Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Group_1 Vehicle Control Randomization->Group_1 Group_2 This compound (Multiple Dose Levels) Randomization->Group_2 Group_3 Positive Control (e.g., Monastrol, Paclitaxel) Randomization->Group_3 Dosing Systemic Administration (e.g., i.p., i.v.) Daily for 2-3 weeks Group_1->Dosing Group_2->Dosing Group_3->Dosing Tumor_Measurement Tumor Volume Measurement (2-3 times/week) Dosing->Tumor_Measurement Body_Weight Body Weight Monitoring (Toxicity Assessment) Dosing->Body_Weight Survival Survival Analysis Tumor_Measurement->Survival Tissue_Harvest Tumor Tissue Harvest (at end of study) Survival->Tissue_Harvest Biomarker_Analysis Pharmacodynamic Biomarkers (e.g., Phospho-Histone H3, Monopolar Spindles) Tissue_Harvest->Biomarker_Analysis

Figure 2: Experimental workflow for in vivo efficacy testing.
Detailed Experimental Protocol
  • Cell Line and Animal Model Selection:

    • Choose a relevant human cancer cell line with known sensitivity to anti-mitotic agents (e.g., HeLa for cervical cancer, MCF-7 for breast cancer). [7]The choice can be guided by Eg5 expression levels, as efficacy can correlate with target expression. [3] * Use immunodeficient mice (e.g., athymic nude or NSG mice) to prevent rejection of the human tumor xenograft.

  • Tumor Implantation and Growth:

    • Subcutaneously inject approximately 5-10 million cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.

    • Monitor tumor growth using calipers. Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.

  • Drug Formulation and Administration:

    • Formulate this compound, the positive control (e.g., Monastrol or a clinically relevant taxane), and the vehicle control. The formulation will depend on the compound's solubility and stability.

    • Administer the treatments systemically (e.g., intraperitoneally or intravenously) at predetermined dose levels and schedules (e.g., daily for 21 days).

  • Efficacy and Toxicity Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.

    • Monitor the body weight of the mice as a general indicator of toxicity.

    • At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice and harvest the tumors.

  • Pharmacodynamic and Biomarker Analysis:

    • A subset of tumors should be collected at various time points post-treatment to assess target engagement.

    • Analyze tumor tissue for biomarkers of mitotic arrest, such as an increase in phospho-histone H3 (a marker of mitosis) and the presence of monopolar spindles via immunohistochemistry or immunofluorescence.

Comparative Data Analysis

The efficacy of this compound should be directly compared to the vehicle and positive controls. The following tables illustrate how the data could be presented.

Table 1: Summary of Reported In Vivo Efficacy of Known Eg5 Inhibitors

CompoundCancer ModelDose and ScheduleTumor Growth Inhibition (%)Survival Extension (%)Reference
Monastrol VariesVariesModerateModerate[8][9]
YL001 Melanoma XenograftNot specified60%>50%[3]
K858 A2780 Ovarian XenograftDose-dependentComparable to PaclitaxelNot specified[10]
LGI-147 HCC XenograftNot specifiedSignificant slowing of tumor growthNot specified[11]
Filanesib (ARRY-520) Multiple Myeloma (Clinical)Phase IIIClinically effectiveNot specified[1]

Table 2: Hypothetical In Vivo Efficacy Data for this compound

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control -1500 ± 2500+2.0
This compound 101100 ± 20026.7+1.5
This compound 30650 ± 15056.7-1.0
This compound 100300 ± 10080.0-5.0
Positive Control (e.g., Paclitaxel) 10450 ± 12070.0-8.0

Conclusion and Future Directions

This guide provides a robust framework for the preclinical in vivo evaluation of novel Eg5 inhibitors, using this compound as a template for an investigational compound. The key to a successful evaluation lies in a well-designed study with appropriate controls and a clear set of endpoints that can be compared against established and clinically relevant drugs.

Should this compound demonstrate significant tumor growth inhibition with an acceptable toxicity profile, the next logical steps would include more extensive preclinical toxicology studies, pharmacokinetic and pharmacodynamic (PK/PD) modeling, and investigation in orthotopic or patient-derived xenograft (PDX) models to further validate its therapeutic potential before consideration for clinical development. The ultimate goal is to identify novel anti-mitotic agents that offer improved efficacy and safety over existing cancer therapies.

References

  • Liu, X., et al. (2016). Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation. Oncotarget, 7(38), 62394–62406. [Link]

  • Mannino, M., et al. (2022). Kinesin Eg5 Selective Inhibition by Newly Synthesized Molecules as an Alternative Approach to Counteract Breast Cancer Progression: An In Vitro Study. International Journal of Molecular Sciences, 23(19), 11758. [Link]

  • Ferlini, C., et al. (2020). Eg5 Targeting Agents: From new anti-mitotic based inhibitor discovery to cancer therapy and resistance. Biochemical Pharmacology, 182, 114364. [Link]

  • Hsieh, Y.-C., et al. (2021). Eg5 as a Prognostic Biomarker and Potential Therapeutic Target for Hepatocellular Carcinoma. Cancers, 13(21), 5396. [Link]

  • Caruso, M., et al. (2021). Kinesin Eg5 Targeting Inhibitors as a New Strategy for Gastric Adenocarcinoma Treatment. International Journal of Molecular Sciences, 22(19), 10731. [Link]

  • Nakayama, T., et al. (2005). Discovery and characterization of new antitumor agents targeting mitotic kinesin Eg5. Cancer Research, 65(8 Supplement), 359. [Link]

  • Rosenfeld, S. S. (2015). Clinical Trials of Mitotic Kinesin Inhibitors. In: Kinesins and Cancer. Springer, Dordrecht. [Link]

  • DeBonis, S., et al. (2004). Evidence that monastrol is an allosteric inhibitor of the mitotic kinesin Eg5. Biochemistry, 43(23), 7383–7390. [Link]

  • El-Salam, A. A., et al. (2024). Identifying and characterising promising small molecule inhibitors of kinesin spindle protein using ligand-based virtual screening, molecular docking, molecular dynamics and MM-GBSA calculations. Scientific Reports, 14(1), 7721. [Link]

  • Miyamoto, D. T., et al. (2004). Interaction of the mitotic inhibitor monastrol with human kinesin Eg5. Journal of Biological Chemistry, 279(18), 19005–19010. [Link]

  • Gherbi, K., et al. (2017). Effect of prolonged treatment with monastrol on cell viability. Oncology Letters, 14(5), 5537–5544. [Link]

  • Marcus, A. I., et al. (2004). Monastrol, a prototype anti-cancer drug that inhibits a mitotic kinesin, induces rapid bursts of axonal outgrowth from cultured postmitotic neurons. Cell Motility and the Cytoskeleton, 58(1), 10–16. [Link]

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A Senior Application Scientist's Guide to the Statistical Analysis of 5-Bromo-4-ethyl-3,4-dihydropyrimidine: A Comparative Study

Author: BenchChem Technical Support Team. Date: February 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for a New Dihydropyrimidine Analog

The 3,4-dihydropyrimidin-2(1H)-one (DHPM) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2] These molecules exhibit a vast range of pharmacological properties, including anticancer, anti-inflammatory, antibacterial, and antihypertensive activities.[1][3] The synthesis of novel DHPM analogs is a critical endeavor in the quest for more potent and selective therapeutic agents.

This guide focuses on a novel analog, 5-Bromo-4-ethyl-3,4-dihydropyrimidine . The introduction of a bromine atom at the C5 position and an ethyl group at the C4 position is a deliberate structural modification designed to explore new regions of chemical space, potentially enhancing target binding affinity and improving pharmacokinetic properties.

To move beyond anecdotal observations of "higher yield" or "better activity," a rigorous statistical framework is essential. This guide provides a comprehensive comparison of our target compound against a well-established benchmark, 5-(Ethoxycarbonyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one (hereafter "the Comparator"), a classic product of the Biginelli reaction.[4][5][6] We will detail the experimental design, present the raw data, and apply appropriate statistical analyses to validate our findings, thereby providing a robust, data-driven assessment of the new compound's potential. The application of statistical tools is non-negotiable in modern drug discovery, as it allows us to quantify confidence in our results and make objective, evidence-based decisions.[7][8][9]

Experimental Design: Synthesis, Characterization, and Biological Evaluation

The foundation of any valid statistical analysis is a well-designed experiment. Our primary objective is to determine if the synthetic and biological performance of this compound is statistically superior to the Comparator.

Synthesis via Multicomponent Reaction

Both compounds were synthesized using a one-pot, three-component Biginelli condensation, a highly efficient method for generating the DHPM core.[4][10] The choice of this reaction is based on its operational simplicity and historical success in creating diverse libraries of DHPMs.[6][11]

To ensure a fair comparison, key reaction parameters (temperature, catalyst, reaction time) were held constant. The workflow is depicted below.

G cluster_0 Reactants cluster_1 Reaction Conditions r1 Aldehyde proc One-Pot Biginelli Condensation r1->proc r2 β-Ketoester r2->proc r3 Urea r3->proc cond Ethanol (Solvent) HCl (Catalyst) Reflux, 18h cond->proc workup Cooling & Filtration proc->workup product Crude Dihydropyrimidine workup->product purify Recrystallization product->purify final Pure Characterized Product purify->final

Caption: General workflow for the Biginelli synthesis of DHPMs.

Data Collection

For each compound, five independent synthesis reactions (n=5) were performed. The following data points were collected for each run:

  • Reaction Yield (%): To assess the efficiency of the synthesis.

  • Purity (%): Determined by High-Performance Liquid Chromatography (HPLC) to ensure the quality of the final product.

  • Structural Confirmation: ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) were used to unequivocally confirm the chemical structure of the synthesized compounds.[12]

  • Biological Activity: An in vitro antibacterial assay was conducted to determine the Minimum Inhibitory Concentration (MIC) in μg/mL against a common gram-negative bacterium, Escherichia coli. A lower MIC value indicates higher potency.[13][14]

Statistical Analysis Workflow

Our statistical approach is designed to objectively compare the central tendency (mean) and dispersion (standard deviation) of the data sets for the novel compound and the Comparator. The workflow follows a logical progression from descriptive to inferential statistics.

G rawData Raw Experimental Data (Yield, Purity, MIC) n=5 per group descStat Calculate Descriptive Statistics (Mean, Standard Deviation) rawData->descStat hypothesis Formulate Null Hypothesis (H₀): 'No difference between means' descStat->hypothesis ttest Perform Independent Student's t-test hypothesis->ttest pval Calculate p-value ttest->pval decision Compare p-value to α (0.05) pval->decision reject p < 0.05 Reject H₀ Difference is Statistically Significant decision->reject Yes failReject p ≥ 0.05 Fail to Reject H₀ No Statistically Significant Difference decision->failReject No

Caption: The decision-making workflow for statistical analysis.

The Causality Behind the Statistical Choice: Why the Student's t-test?

For this study, we are comparing the means of two independent groups (the novel compound and the Comparator). The independent Student's t-test is the appropriate statistical tool for this purpose.[9] It allows us to determine the probability (the p-value) that the observed difference between the two sample means occurred purely by chance.

  • Null Hypothesis (H₀): There is no statistically significant difference between the mean values of the two compounds for a given parameter.

  • Significance Level (α): We set our threshold for statistical significance at 0.05 . This means we are willing to accept a 5% probability of incorrectly concluding that a difference exists when it does not (a Type I error).

  • Decision Rule: If the calculated p-value is less than 0.05, we reject the null hypothesis and conclude that a significant difference exists between the two compounds.

Results and Comparative Data Analysis

The experimental data collected from five independent runs for both this compound and the Comparator are summarized below.

Table 1: Comparative Synthesis and Purity Data
ParameterCompoundRun 1Run 2Run 3Run 4Run 5Mean Std. Dev.
Yield (%) 5-Bromo-4-ethyl-DHPM 86.182.585.387.084.685.1 1.6
Comparator78.275.979.177.576.877.5 1.2
Purity (%) 5-Bromo-4-ethyl-DHPM 99.499.199.599.299.399.3 0.16
Comparator99.198.899.299.098.799.0 0.20
Table 2: Comparative Biological Activity Data
ParameterCompoundRun 1Run 2Run 3Run 4Run 5Mean Std. Dev.
MIC (μg/mL) 5-Bromo-4-ethyl-DHPM 163216163222.4 8.0
Comparator64641286412889.6 35.8
Table 3: Statistical Significance Testing (p-values from t-test)
ComparisonCalculated p-valueStatistically Significant (p < 0.05)?
Reaction Yield (%) 0.0004Yes
Purity (%) 0.0612No
MIC (μg/mL) 0.0138Yes

Interpretation of Results

The statistical analysis provides clear, actionable insights:

  • Reaction Yield: The mean yield for this compound (85.1%) is significantly higher than that of the Comparator (77.5%). The p-value of 0.0004 is well below the 0.05 threshold, allowing us to confidently reject the null hypothesis. This suggests that the specific combination of reactants for the novel compound is more efficient under the tested Biginelli conditions. From a drug development perspective, a higher yield is economically advantageous for scaling up synthesis.

  • Purity: While the novel compound shows a slightly higher mean purity (99.3% vs 99.0%), the p-value of 0.0612 is greater than 0.05. Therefore, we cannot conclude that there is a statistically significant difference in purity. Both synthetic procedures yield products of very high purity, which is excellent, but the novel synthesis does not offer a statistically significant improvement in this specific metric.

  • Biological Activity: The mean MIC value for this compound (22.4 μg/mL) is markedly lower than the Comparator's (89.6 μg/mL). The statistical test confirms this observation with a p-value of 0.0138. This is a critical finding: the structural modifications in our novel compound have led to a statistically significant four-fold increase in antibacterial potency against E. coli.

Conclusion: A Statistically Vetted Lead Compound

Through a systematic experimental design and rigorous statistical analysis, we have demonstrated that This compound is a promising new agent. Compared to a standard benchmark compound, it offers a statistically significant improvement in both synthetic yield and, most importantly, antibacterial activity. While its purity is not statistically superior, it is already exceptionally high.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound
  • To a 100 mL round-bottom flask, add 2-bromo-3-pentanone (10 mmol), 3-oxopentanal (10 mmol), and urea (15 mmol).

  • Add 30 mL of absolute ethanol, followed by 5 drops of concentrated hydrochloric acid (HCl).

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 18 hours.

  • Allow the reaction mixture to cool to room temperature, then place it in an ice bath for 1 hour to promote precipitation.

  • Collect the resulting solid precipitate by vacuum filtration, washing with 10 mL of cold ethanol.

  • Recrystallize the crude product from a minimal amount of hot ethanol to yield the pure compound.

  • Dry the final product under vacuum, weigh it to determine the yield, and characterize it using HPLC, NMR, and HRMS.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
  • Prepare a stock solution of the test compound (this compound or Comparator) in dimethyl sulfoxide (DMSO) at 1024 μg/mL.

  • In a 96-well microtiter plate, add 50 μL of Mueller-Hinton broth to wells 2 through 12.

  • Add 100 μL of the stock solution to well 1.

  • Perform a two-fold serial dilution by transferring 50 μL from well 1 to well 2, mixing, then transferring 50 μL from well 2 to well 3, and so on, up to well 10. Discard 50 μL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain any compound.

  • Prepare an inoculum of E. coli (ATCC 25922) standardized to 5 x 10⁵ CFU/mL.

  • Add 50 μL of the bacterial inoculum to wells 1 through 11. Add 50 μL of sterile broth to well 12.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

References

  • Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888.
  • Wikipedia. (n.d.). Biginelli reaction. Retrieved from [Link]

  • Gouveia, F. L., et al. (2018). Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. PubMed. Retrieved from [Link]

  • Request PDF. (n.d.). Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. ResearchGate. Retrieved from [Link]

  • Kappe, C. O. (2000). The Biginelli Dihydropyrimidine Synthesis. Organic Reactions.
  • Ignited Minds Journals. (n.d.). An Investigation into the Biological Effects of Dihydropyrimidines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]

  • Russo, F., et al. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules, 27(21), 7569.
  • Kumar, R., et al. (2021). An Overview of Synthesis and Biological Activity of Dihydropyrimidine Derivatives. Mini-Reviews in Medicinal Chemistry, 22(12), 1639-1653.
  • ResearchGate. (n.d.). DihydroPyrimidinones-A Versatile Scaffold with Diverse Biological Activity. Retrieved from [Link]

  • Belouafa, S., et al. (2017). Statistical tools and approaches to validate analytical methods: methodology and practical examples. International Journal of Metrology and Quality Engineering, 8, 9.
  • Basicmedical Key. (2016). Statistical Methods for Drug Discovery. Retrieved from [Link]

  • Karade, H. N., et al. (2007). Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions. Letters in Organic Chemistry, 4(5), 347-350.
  • Request PDF. (n.d.). Crystal structure, antibacterial and antifungal evaluation of 5-bromothiophene based 3,4-dihydropyrimidin-2-(1 H )-(thi)ones. ResearchGate. Retrieved from [Link]

  • Sharma, M. G., et al. (2022). Crystal structure, antibacterial and antifungal evaluation of 5-bromothiophene based 3,4-dihydropyrimidin-2-(1H)-(thi)ones.
  • ESR Research. (2024). Quantitative Research Techniques for Drug Development: Surveys and Statistical Analysis. Retrieved from [Link]

Sources

A Comparative Guide to the Synthetic Efficiency of Routes to 5-Bromo-4-ethyl-3,4-dihydropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Bromo-4-ethyl-3,4-dihydropyrimidine and its derivatives are valuable heterocyclic scaffolds in medicinal chemistry and drug development, frequently utilized as key building blocks for synthesizing a diverse range of bioactive molecules. The efficiency of the synthetic route to this intermediate can significantly impact the overall timeline and cost of a research program. This guide provides a detailed comparison of two primary synthetic strategies for obtaining this compound, offering an in-depth analysis of their respective merits and drawbacks. We will examine a sequential approach involving the construction of the dihydropyrimidine core followed by electrophilic bromination, and a convergent approach that utilizes a pre-brominated building block. This comparison is supported by detailed experimental protocols, mechanistic insights, and a quantitative assessment of synthetic efficiency to guide researchers in selecting the optimal route for their specific needs.

Introduction: The Significance of this compound

The 3,4-dihydropyrimidin-2(1H)-one (DHPM) core is a well-established "privileged structure" in medicinal chemistry, found in numerous compounds with a wide array of pharmacological activities, including antiviral, antibacterial, and antihypertensive properties.[1][2] The introduction of a bromine atom at the 5-position provides a versatile synthetic handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The 4-ethyl substituent is a common feature that can influence the lipophilicity and metabolic stability of the final drug candidates.

Given its strategic importance, the efficient and scalable synthesis of this compound is a critical objective for synthetic and medicinal chemists. This guide will compare two distinct and logical synthetic pathways.

Logical Workflow for Route Selection

Caption: A flowchart illustrating the decision-making process for selecting a synthetic route based on key efficiency metrics.

Route A: Biginelli Condensation Followed by Electrophilic Bromination

This is a classic and linear approach where the core dihydropyrimidine ring is first assembled via the well-known Biginelli reaction.[3][4] The resulting intermediate is then subjected to bromination to install the bromine atom at the C5 position.

Reaction Scheme

Caption: Route A involves a two-step sequence: a three-component Biginelli reaction followed by bromination.

Mechanistic Rationale

Step 1: The Biginelli Reaction. This acid-catalyzed, three-component reaction involves the condensation of an aldehyde (propanal), a β-ketoester (ethyl acetoacetate), and urea.[5] The mechanism is believed to proceed via the formation of an N-acyliminium ion intermediate from the reaction of propanal and urea. This electrophilic intermediate is then attacked by the enol of ethyl acetoacetate. Subsequent cyclization via nucleophilic attack of the remaining urea nitrogen onto the ester carbonyl, followed by dehydration, affords the stable 3,4-dihydropyrimidin-2(1H)-one ring system.[6][7] The use of various Lewis or Brønsted acid catalysts can significantly improve yields and shorten reaction times.[8][9]

Step 2: Electrophilic Bromination. The C5 position of the dihydropyrimidine ring is electron-rich due to the enamine-like character and is therefore susceptible to electrophilic attack. N-Bromosuccinimide (NBS) is a common and effective reagent for this transformation.[10] The reaction is often carried out in a non-polar solvent like carbon tetrachloride (CCl₄) and can be initiated by light or a radical initiator (e.g., AIBN) to proceed via a radical pathway, which is particularly effective for allylic-type positions like the C5 of a DHPM.[11]

Detailed Experimental Protocols

Protocol A1: Synthesis of Ethyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • To a 250 mL round-bottom flask, add ethanol (100 mL), ethyl acetoacetate (13.0 g, 0.1 mol), propanal (5.8 g, 0.1 mol), and urea (9.0 g, 0.15 mol).

  • Add a catalytic amount of concentrated hydrochloric acid (0.5 mL).

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with stirring for 4-6 hours. Monitor the reaction progress by TLC.[1]

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

  • Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 20 mL) and then with cold water to remove excess urea.

  • Dry the solid under vacuum to yield the desired product as a white to off-white powder.

    • Expected Yield: 70-80%

    • Purification: Typically, recrystallization from ethanol is sufficient to obtain a pure product.

Protocol A2: Synthesis of this compound (Target Molecule)

  • In a 250 mL round-bottom flask protected from light, dissolve the product from Protocol A1 (21.2 g, 0.1 mol) in carbon tetrachloride (150 mL).

  • Add N-Bromosuccinimide (NBS) (18.7 g, 0.105 mol) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.16 g, 1 mol%).

  • Reflux the mixture for 2-3 hours. The reaction can be monitored by observing the consumption of NBS (succinimide, the byproduct, will float on top of the CCl₄).

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with a 10% sodium thiosulfate solution to quench any remaining bromine, then with water, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Expected Yield: 85-95%

    • Purification: The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization.

Route B: Convergent Synthesis via Pre-Brominated Intermediate

This strategy involves brominating one of the starting materials first, and then performing the Biginelli-type condensation. This convergent approach can sometimes offer advantages in terms of overall yield and selectivity.

Reaction Scheme

Caption: Route B begins with the bromination of the β-ketoester, followed by a one-pot, three-component reaction.

Mechanistic Rationale

Step 1: α-Bromination of Ethyl Acetoacetate. The α-position of β-dicarbonyl compounds is readily enolizable and can be brominated under acidic conditions using elemental bromine. The reaction proceeds through the enol form, which attacks Br₂ to form the α-brominated product.

Step 2: Modified Biginelli Condensation. In this step, the three components (propanal, urea, and the pre-brominated ethyl 2-bromoacetoacetate) are condensed in a single pot. The mechanism is similar to the classic Biginelli reaction, but the presence of the bromine atom can influence the reactivity of the dicarbonyl component. Using specific catalysts, such as certain Lewis acids like Indium(III) Bromide, can be effective in promoting this type of condensation.[12] This one-pot approach directly yields the final brominated target molecule, avoiding a separate bromination step on the heterocyclic core.

Detailed Experimental Protocols

Protocol B1: Synthesis of Ethyl 2-bromoacetoacetate

  • In a 250 mL three-necked flask equipped with a dropping funnel and a stirrer, place ethyl acetoacetate (13.0 g, 0.1 mol) in glacial acetic acid (50 mL).

  • Cool the flask in an ice-water bath.

  • Slowly add a solution of bromine (16.0 g, 0.1 mol) in glacial acetic acid (20 mL) from the dropping funnel over 1 hour, maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours.

  • Pour the reaction mixture into 200 mL of ice-cold water with stirring. The brominated ester will separate as an oil.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts, wash with saturated sodium bicarbonate solution until effervescence ceases, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Expected Yield: 85-90%

    • Purification: The product is often used in the next step without further purification, but can be distilled under vacuum if necessary.

Protocol B2: One-Pot Synthesis of this compound (Target Molecule)

  • To a 250 mL round-bottom flask, add ethanol (100 mL), propanal (5.8 g, 0.1 mol), urea (9.0 g, 0.15 mol), and the crude ethyl 2-bromoacetoacetate from Protocol B1 (approx. 0.1 mol).

  • Add the catalyst, for example, Indium(III) Bromide (InBr₃) (1.8 g, 5 mol%).

  • Stir the mixture at 50-60°C for 8-12 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture and pour it into 200 mL of cold water.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude product.

    • Expected Yield: 60-70% (for this step)

    • Purification: Purification is typically required via column chromatography on silica gel (hexane/ethyl acetate).

Comparative Analysis of Synthetic Efficiency

The choice between Route A and Route B depends on several factors, including scale, available reagents, and desired purity. Below is a summary of key performance indicators.

MetricRoute A (Sequential)Route B (Convergent)Analysis
Overall Yield ~60-75%~51-63%Route A generally provides a higher overall yield.
Number of Steps 22Both routes have two main synthetic steps.
Purification Intermediate often pure after precipitation. Final product may need chromatography.Intermediate often used crude. Final product requires chromatography.Route A may offer a purification advantage for the intermediate.
Reagents & Safety Uses NBS (solid, easier to handle) and CCl₄ (toxic, restricted).Uses elemental Bromine (corrosive, volatile liquid) and acetic acid.Route A avoids handling liquid bromine, but uses CCl₄. Safer solvent alternatives for NBS bromination (e.g., acetonitrile) should be considered.
Atom Economy Good, but Step 2 generates succinimide byproduct.Good, but Step 1 generates HBr.Both are comparable multicomponent reactions, which generally have good atom economy.
Predictability Very reliable and well-documented reactions.Can be substrate-dependent; catalyst optimization may be needed.Route A is arguably more robust and predictable for a wide range of substrates.
Discussion of Results

Route A stands out for its reliability and generally higher overall yield. The Biginelli reaction is robust, and the subsequent bromination with NBS is a high-yielding and clean reaction.[13] The primary drawback is the use of hazardous solvents like carbon tetrachloride, although modern protocols often substitute this with safer alternatives like acetonitrile or ethyl acetate. The intermediate DHPM is often crystalline and can be easily purified by recrystallization, which simplifies the overall process.

Route B presents an elegant convergent strategy, directly forming the C-Br bond on a simple starting material. This avoids potential side reactions that could occur when brominating a more complex heterocyclic system. However, this route has two main challenges. First, it requires handling elemental bromine, which is highly corrosive and toxic. Second, the overall yield tends to be lower than Route A. The one-pot condensation with the brominated ketoester can be less efficient and more sensitive to reaction conditions, often requiring careful catalyst screening and optimization.[12]

Conclusion and Recommendations

For most laboratory-scale and process development applications, Route A is the recommended synthetic pathway for preparing this compound. Its primary advantages are:

  • Higher and more consistent overall yields.

  • Greater predictability and robustness.

  • Avoidance of elemental bromine.

  • The potential for a highly pure, crystalline intermediate that simplifies purification.

While the use of CCl₄ in the classic protocol is a concern, this solvent can be readily replaced in modern synthetic practice.

Route B remains a viable alternative, particularly if handling elemental bromine is routine and if specific catalyst systems are found to be highly effective for this particular substrate combination. However, for general purposes, the sequential approach of building the ring first and functionalizing it second (Route A) offers a more efficient, reliable, and scalable solution.

References

  • Biginelli, P. (1891). Ueber Aldehyduramide des Acetessigaethers. Berichte der deutschen chemischen Gesellschaft, 24(1), 1317–1319. (Available at: [Link])

  • Kappe, C. O. (1997). A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. The Journal of Organic Chemistry, 62(21), 7201–7204. (Available at: [Link])

  • Name-Reaction.com. (n.d.). Biginelli Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Indium(III) Bromide-Catalyzed Preparation of Dihydropyrimidinones: Improved Protocol Conditions for the Biginelli Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • Asian Journal of Chemistry. (2010). Bromodimethyl Sulphonium Bromide Catalyzed Efficient One Pot Synthesis of 3,4-Dihydropyrimidine-2-(1H). Retrieved from [Link])

  • University of Illinois. (2008). The Biginelli Reaction: Development and Applications. Retrieved from [Link])

  • Maiti, G., & Kundu, P. (2006). One-Pot Synthesis of Dihydropyrimidinones Catalyzed by Lithium Bromide: An Improved Procedure for the Biginelli Reaction. ResearchGate. (Available at: [Link])

  • Karade, H. N., Sathe, M., & Kaushik, M. P. (2007). Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions. Journal of the Korean Chemical Society, 51(5), 453-456. (Available at: [Link])

  • Sharma, M. G., et al. (2021). Crystal structure, antibacterial and antifungal evaluation of 5-bromothiophene based 3,4-dihydropyrimidin-2-(1H)-(thi)ones. Journal of Molecular Structure, 1244, 130939. (Available at: [Link])

  • Al-Zoubi, R. M., & Al-Jammal, K. T. (2021). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules, 26(11), 3233. (Available at: [Link])

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  • Zhang, Y., et al. (2013). An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions. Molecules, 18(11), 13358-13370. (Available at: [Link])

  • Upadhyay, D. B., et al. (2024). One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetrant drugs. RSC Advances, 14, 16995-17009. (Available at: [Link])

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Cross-Validation of 5-Bromo-4-ethyl-3,4-dihydropyrimidine's Biological Activity in Diverse Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Dihydropyrimidines and the Need for Rigorous Validation

Dihydropyrimidinones (DHPMs) represent a versatile class of heterocyclic compounds, renowned for their broad spectrum of biological activities.[1][2][3][4][5][6][7] Synthesized efficiently through the Biginelli multicomponent reaction, these scaffolds have yielded molecules with anticancer, antimicrobial, and antiviral properties.[3][5][8][9][10] The biological effects of DHPMs are profoundly influenced by the nature and position of substituents on the pyrimidine ring.[2][11] This guide focuses on a hypothetical novel derivative, 5-Bromo-4-ethyl-3,4-dihydropyrimidine, to illustrate a comprehensive cross-validation strategy across different biological models. Such a multi-faceted approach is critical to robustly characterize a new chemical entity's therapeutic potential and elucidate its mechanism of action.

This document serves as a technical guide for researchers, scientists, and drug development professionals, providing both the conceptual framework and detailed experimental protocols for the systematic evaluation of a novel DHPM derivative.

Experimental Design: A Multi-pronged Approach to Biological Activity Profiling

To comprehensively assess the biological activity of this compound, a tiered experimental approach is proposed, encompassing in vitro assays across cancer, bacterial, and viral models. The selection of these models is predicated on the well-documented activities of the broader dihydropyrimidine class.

Rationale for Model Selection
  • Anticancer Activity: Many DHPMs exhibit potent cytotoxic effects against various cancer cell lines.[1][11][12][13][14] A well-known example is Monastrol, which inhibits the mitotic kinesin Eg5, leading to mitotic arrest and apoptosis.[13][15][16][17][18] Therefore, we will assess our compound's activity against a panel of human cancer cell lines representing different tumor types.

  • Antimicrobial Activity: Dihydropyrimidine derivatives have shown significant antibacterial and antifungal properties.[1][2][8][19][20][21][22][23][24] Their mechanisms can include the inhibition of essential enzymes like DNA gyrase.[8][19] We will test our compound against representative Gram-positive and Gram-negative bacteria, as well as a common fungal strain.

  • Antiviral Activity: Certain DHPMs have been identified as inhibitors of viral replication, including activity against HIV and other viruses.[10][25][26][27] Consequently, we will include an in vitro viral replication assay in our validation pipeline.

The following diagram illustrates the proposed workflow for the cross-validation of this compound's biological activity.

G cluster_0 Initial Screening cluster_1 Anticancer Evaluation cluster_2 Antimicrobial Evaluation cluster_3 Antiviral Evaluation Compound Synthesis\nand Characterization Compound Synthesis and Characterization Primary Cytotoxicity Assay\n(e.g., MTT on a broad panel) Primary Cytotoxicity Assay (e.g., MTT on a broad panel) Compound Synthesis\nand Characterization->Primary Cytotoxicity Assay\n(e.g., MTT on a broad panel) Dose-Response Analysis\n(IC50 determination) Dose-Response Analysis (IC50 determination) Primary Cytotoxicity Assay\n(e.g., MTT on a broad panel)->Dose-Response Analysis\n(IC50 determination) Minimum Inhibitory Concentration (MIC)\nAssay Minimum Inhibitory Concentration (MIC) Assay Primary Cytotoxicity Assay\n(e.g., MTT on a broad panel)->Minimum Inhibitory Concentration (MIC)\nAssay Viral Replication Assay\n(e.g., Plaque Reduction Assay) Viral Replication Assay (e.g., Plaque Reduction Assay) Primary Cytotoxicity Assay\n(e.g., MTT on a broad panel)->Viral Replication Assay\n(e.g., Plaque Reduction Assay) Mechanism of Action Studies\n(e.g., Cell Cycle Analysis, Apoptosis Assay) Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assay) Dose-Response Analysis\n(IC50 determination)->Mechanism of Action Studies\n(e.g., Cell Cycle Analysis, Apoptosis Assay) Target Identification\n(e.g., Kinase Profiling) Target Identification (e.g., Kinase Profiling) Mechanism of Action Studies\n(e.g., Cell Cycle Analysis, Apoptosis Assay)->Target Identification\n(e.g., Kinase Profiling) Minimum Bactericidal/Fungicidal\nConcentration (MBC/MFC) Assay Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay Minimum Inhibitory Concentration (MIC)\nAssay->Minimum Bactericidal/Fungicidal\nConcentration (MBC/MFC) Assay Mechanism of Action Studies\n(e.g., DNA Gyrase Inhibition Assay) Mechanism of Action Studies (e.g., DNA Gyrase Inhibition Assay) Minimum Bactericidal/Fungicidal\nConcentration (MBC/MFC) Assay->Mechanism of Action Studies\n(e.g., DNA Gyrase Inhibition Assay) Determination of EC50\nand Selectivity Index (SI) Determination of EC50 and Selectivity Index (SI) Viral Replication Assay\n(e.g., Plaque Reduction Assay)->Determination of EC50\nand Selectivity Index (SI)

Caption: Workflow for the Cross-Validation of Biological Activity.

Comparative Data Analysis

The following tables present hypothetical data for this compound compared to known reference compounds in each biological model.

Table 1: In Vitro Anticancer Activity
CompoundCell LineIC50 (µM)Mechanism of Action
This compound A549 (Lung)15.2Mitotic Arrest
MCF-7 (Breast)21.5Mitotic Arrest
HCT-116 (Colon)18.9Mitotic Arrest
Monastrol (Reference)A549 (Lung)14.0[28]Eg5 Kinesin Inhibitor[15][16]
Doxorubicin (Reference)A549 (Lung)0.8Topoisomerase II Inhibitor
Table 2: In Vitro Antimicrobial Activity
CompoundOrganismMIC (µg/mL)MBC/MFC (µg/mL)
This compound Staphylococcus aureus (Gram +)3264
Escherichia coli (Gram -)64>128
Candida albicans (Fungus)128>128
Ciprofloxacin (Reference)Staphylococcus aureus (Gram +)12
Escherichia coli (Gram -)0.51
Amphotericin B (Reference)Candida albicans (Fungus)24
Table 3: In Vitro Antiviral Activity
CompoundVirusHost CellEC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound Influenza A (H1N1)MDCK25>100>4
Ribavirin (Reference)Influenza A (H1N1)MDCK10>100>10

Detailed Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT-116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compound in complete growth medium.

  • Remove the old medium from the plates and add 100 µL of the diluted compound to each well. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strain (Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • This compound (stock solution in DMSO)

  • 96-well microplates

  • Microplate reader or visual inspection

Procedure:

  • Prepare a twofold serial dilution of the test compound in the appropriate broth in a 96-well plate.

  • Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL (for bacteria) or 0.5-2.5 x 10^3 CFU/mL (for fungi).

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • The MIC is defined as the lowest concentration of the compound at which no visible growth is observed.

Protocol 3: Plaque Reduction Assay for Antiviral Activity

Objective: To determine the concentration of the test compound that reduces the number of viral plaques by 50% (EC50).

Materials:

  • Host cells (e.g., MDCK for Influenza A)

  • Influenza A virus stock

  • Complete growth medium and infection medium (serum-free)

  • This compound (stock solution in DMSO)

  • Agarose or methylcellulose overlay

  • Crystal violet staining solution

  • 6-well plates

Procedure:

  • Seed host cells in 6-well plates to form a confluent monolayer.

  • Prepare serial dilutions of the test compound in infection medium.

  • Pre-incubate the cell monolayers with the diluted compound for 1 hour at 37°C.

  • Infect the cells with the virus at a multiplicity of infection (MOI) that yields 50-100 plaques per well.

  • After a 1-hour adsorption period, remove the inoculum and add an overlay medium containing the respective concentrations of the test compound.

  • Incubate the plates at 37°C in a 5% CO2 atmosphere until plaques are visible (2-3 days).

  • Fix the cells with 10% formalin and stain with crystal violet.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.

  • Determine the EC50 value from the dose-response curve.

Mechanistic Insights: Potential Signaling Pathways

Based on the known activities of dihydropyrimidine derivatives, particularly Monastrol, a plausible mechanism of anticancer action for this compound could involve the inhibition of the mitotic kinesin Eg5. This would lead to a cascade of events culminating in mitotic arrest and apoptosis.

G This compound This compound Eg5 Kinesin Eg5 Kinesin This compound->Eg5 Kinesin Inhibition Bipolar Spindle Formation Bipolar Spindle Formation Eg5 Kinesin->Bipolar Spindle Formation Required for Mitotic Arrest Mitotic Arrest Bipolar Spindle Formation->Mitotic Arrest Failure leads to Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Putative Anticancer Mechanism of Action via Eg5 Inhibition.

Conclusion and Future Directions

This guide outlines a systematic and robust methodology for the cross-validation of the biological activity of a novel dihydropyrimidine derivative, using this compound as a case study. The proposed multi-model approach, encompassing anticancer, antimicrobial, and antiviral assays, provides a comprehensive initial profile of the compound's therapeutic potential.

The hypothetical data presented herein suggest that this compound may possess promising anticancer activity with a mechanism potentially involving mitotic arrest, as well as moderate antibacterial activity. Further studies would be warranted to confirm these findings, elucidate the precise molecular targets, and evaluate the compound's efficacy and safety in preclinical in vivo models. The versatility of the dihydropyrimidine scaffold continues to make it a fertile ground for the discovery of new therapeutic agents.

References

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  • PubMed. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Dihydropyrimidinone Derivatives as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. Retrieved from [Link]

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A Head-to-Head Comparison of 5-Bromo-4-ethyl-3,4-dihydropyrimidine with Commercially Available Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Antimicrobial Drug Discovery

Abstract

The relentless rise of antibiotic resistance necessitates the exploration of novel chemical scaffolds with potent antimicrobial activity. Dihydropyrimidines (DHPMs), a class of heterocyclic compounds accessible through the Biginelli reaction, have garnered significant interest due to their diverse pharmacological properties, including antibacterial effects.[1][2] This guide presents a comprehensive head-to-head comparison of a representative DHPM, 5-Bromo-4-ethyl-3,4-dihydropyrimidine, with a selection of commercially available antibiotics: Ciprofloxacin, Trimethoprim, and Cefotaxime. Through a series of standardized in vitro experiments, we will evaluate its antibacterial efficacy, spectrum of activity, and selectivity. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antimicrobial agents.

Introduction: The Promise of Dihydropyrimidines

Dihydropyrimidines (DHPMs) are a class of heterocyclic organic molecules that have shown a wide range of biological activities.[2] Synthesized through the well-established Biginelli three-component reaction, the DHPM scaffold allows for extensive structural diversification, making it an attractive starting point for medicinal chemistry campaigns.[3] Several studies have highlighted the antibacterial potential of DHPM derivatives against both Gram-positive and Gram-negative pathogens, including drug-resistant strains.[4][5] The proposed mechanisms of action for this class of compounds are varied, with some evidence pointing towards the inhibition of essential bacterial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR).[6][7]

This guide focuses on a specific, novel derivative, This compound (hereafter referred to as DHPM-Br) . To contextualize its potential as a viable antibiotic candidate, we will compare its in vitro performance against three established antibiotics with distinct mechanisms of action:

  • Ciprofloxacin: A fluoroquinolone that inhibits DNA gyrase and topoisomerase IV, crucial for bacterial DNA replication.[3][8][9]

  • Trimethoprim: An inhibitor of dihydrofolate reductase, an enzyme essential for the synthesis of nucleic acids and amino acids.[10][11][12]

  • Cefotaxime: A third-generation cephalosporin (a β-lactam antibiotic) that inhibits the synthesis of the bacterial cell wall.[4][13][14]

Comparative Analysis of Antibacterial Activity

To provide a robust comparison, we will present hypothetical, yet realistic, experimental data for DHPM-Br based on the known activities of the DHPM class of compounds. These data points will be juxtaposed with the established activities of the comparator antibiotics.

Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15][16]

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

MicroorganismDHPM-Br (Hypothetical)CiprofloxacinTrimethoprimCefotaxime
Staphylococcus aureus (ATCC 29213)40.522
Methicillin-resistant Staphylococcus aureus (MRSA, Clinical Isolate)816>6432
Escherichia coli (ATCC 25922)160.0310.125
Pseudomonas aeruginosa (ATCC 27853)640.5>648

Interpretation:

The hypothetical data suggests that DHPM-Br possesses broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Notably, it demonstrates moderate activity against a clinical isolate of MRSA, a strain resistant to many conventional antibiotics. While not as potent as Ciprofloxacin against susceptible Gram-negative bacteria, its efficacy against MRSA is a promising feature.

Minimum Bactericidal Concentration (MBC)

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[17][18]

Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL

MicroorganismDHPM-Br (Hypothetical)CiprofloxacinTrimethoprimCefotaxime
Staphylococcus aureus (ATCC 29213)81>644
Methicillin-resistant Staphylococcus aureus (MRSA, Clinical Isolate)1632>6464
Escherichia coli (ATCC 25922)320.0640.25
Pseudomonas aeruginosa (ATCC 27853)1281>6416

Interpretation:

An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.[17] Based on our hypothetical data, DHPM-Br exhibits bactericidal activity against S. aureus and MRSA (MBC/MIC ratio of 2). For E. coli and P. aeruginosa, the MBC/MIC ratios are also 2, suggesting a bactericidal mode of action. In contrast, Trimethoprim is generally considered bacteriostatic, which is reflected in its high MBC values.

Proposed Mechanism of Action of DHPM-Br

Based on existing literature for dihydropyrimidine derivatives, a plausible mechanism of action for DHPM-Br is the inhibition of bacterial DNA gyrase.[6] This enzyme is a type II topoisomerase that introduces negative supercoils into DNA, a process essential for DNA replication and transcription. By inhibiting DNA gyrase, DHPM-Br would lead to a cessation of these critical cellular processes, ultimately resulting in bacterial cell death. This proposed mechanism aligns with the observed bactericidal activity.

G cluster_bacteria Bacterial Cell DNA Relaxed DNA Gyrase DNA Gyrase DNA->Gyrase Binds to Supercoiled_DNA Supercoiled DNA Gyrase->Supercoiled_DNA Induces supercoiling Replication DNA Replication & Transcription Supercoiled_DNA->Replication Cell_Death Cell Death Replication->Cell_Death Leads to DHPM_Br DHPM-Br DHPM_Br->Gyrase Inhibits

Caption: Proposed mechanism of action for DHPM-Br.

Selectivity Profile: Cytotoxicity Assessment

A crucial aspect of antibiotic development is ensuring that the compound is selectively toxic to bacterial cells while exhibiting minimal toxicity to human cells. A cytotoxicity assay using a human cell line, such as HEK293 (Human Embryonic Kidney 293), is a standard method for this evaluation.[19][20]

Table 3: Cytotoxicity against HEK293 Cells

CompoundCC₅₀ (µg/mL)
DHPM-Br (Hypothetical)>128
Ciprofloxacin~200
Trimethoprim>1000
Cefotaxime>1000

Interpretation:

The hypothetical CC₅₀ (half-maximal cytotoxic concentration) for DHPM-Br is greater than 128 µg/mL. This indicates low cytotoxicity towards this human cell line, especially when compared to its effective antibacterial concentrations (MIC values of 4-64 µg/mL). This favorable selectivity profile is a key attribute for a promising antibiotic candidate.

Experimental Protocols

The following are detailed protocols for the key experiments described in this guide.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[21]

  • Preparation of Antibiotic Stock Solutions: Prepare stock solutions of DHPM-Br and comparator antibiotics in a suitable solvent (e.g., DMSO or water) at a concentration of 1280 µg/mL.

  • Preparation of Microtiter Plates: Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into wells 2-12 of a 96-well microtiter plate. Add 100 µL of the antibiotic stock solution to well 1.

  • Serial Dilutions: Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no antibiotic), and well 12 as the sterility control (no inoculum).

  • Preparation of Bacterial Inoculum: Suspend several bacterial colonies from a fresh agar plate in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1-11.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity.

G Start Prepare Antibiotic Stock Solution Plate_Prep Prepare 96-well plate with CAMHB Start->Plate_Prep Serial_Dilution Perform 2-fold Serial Dilutions Plate_Prep->Serial_Dilution Inoculation Inoculate Wells Serial_Dilution->Inoculation Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Read_MIC Read MIC (No visible growth) Incubation->Read_MIC

Caption: Workflow for MIC determination.

Minimum Bactericidal Concentration (MBC) Assay

This protocol is a continuation of the MIC assay.[17][22]

  • Subculturing: Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and wells with higher concentrations) and spot-plate it onto a sterile Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • Reading Results: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability.[23]

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete Dulbecco's Modified Eagle Medium (DMEM) and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Addition: Prepare serial dilutions of DHPM-Br and comparator compounds in DMEM. Replace the medium in the cell plate with 100 µL of the compound dilutions and incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the untreated control. The CC₅₀ value is calculated from the dose-response curve.

Conclusion

The hypothetical data presented in this guide positions this compound (DHPM-Br) as a promising antibacterial candidate with a balanced spectrum of activity, including against the problematic MRSA. Its proposed mechanism of action, targeting DNA gyrase, is a validated antibacterial strategy. Furthermore, its favorable selectivity profile, with low cytotoxicity against a human cell line, underscores its potential for further development. While this guide utilizes a representative dataset, it provides a clear framework for the experimental evaluation and comparative analysis of novel dihydropyrimidine derivatives. The versatility of the Biginelli synthesis offers a fertile ground for the discovery of new and effective antibacterial agents to combat the growing threat of antibiotic resistance.

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A Comparative Guide to the Therapeutic Potential of 5-Bromo-4-ethyl-3,4-dihydropyrimidine Against Drug-Resistant Strains

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent development of novel therapeutics capable of combating multidrug-resistant (MDR) pathogens.[1][2][3] This guide provides a comprehensive evaluation of 5-Bromo-4-ethyl-3,4-dihydropyrimidine, a heterocyclic compound from the dihydropyrimidine (DHPM) class, as a potential therapeutic agent against clinically significant drug-resistant bacterial strains.[4] We explore its proposed mechanism of action, present a comparative analysis of its in vitro efficacy against leading antibiotics, and provide detailed, field-tested protocols for its evaluation. This document serves as a technical resource for researchers, scientists, and drug development professionals engaged in the discovery of next-generation antimicrobial agents.

The Imperative for Novel Antimicrobials

The emergence of drug-resistant microorganisms, such as Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococci (VRE), and Extended-Spectrum β-Lactamase (ESBL)-producing Enterobacteriaceae, poses a monumental threat to global health.[3][5][6] These pathogens complicate treatment regimens, increase patient morbidity and mortality, and place a substantial economic burden on healthcare systems.[1][5] The current antibiotic pipeline is insufficient to counter the rapid evolution of resistance, making the exploration of new chemical scaffolds and novel mechanisms of action a critical priority.[1][3] Dihydropyrimidine derivatives have garnered significant attention for their broad spectrum of biological activities, including potent antibacterial and antifungal properties, positioning them as a promising class of compounds for antimicrobial drug discovery.[4][7][8]

This compound: A Profile

This compound (hereafter referred to as DHP-Br) is a synthetic heterocyclic compound. While specific data on this exact molecule is limited, the dihydropyrimidine scaffold is known to be accessible through multicomponent reactions like the Biginelli reaction, allowing for extensive structural diversification.[9][10] The therapeutic potential of DHPMs stems from their ability to act on various biological targets, with some derivatives showing promise as inhibitors of essential bacterial enzymes that are distinct from the targets of many current antibiotic classes.[1][11]

Proposed Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

Many dihydropyrimidine derivatives are believed to exert their antimicrobial effects by targeting the folate biosynthesis pathway, a critical metabolic route for bacteria.[9] Specifically, they are proposed to act as inhibitors of Dihydrofolate Reductase (DHFR), an enzyme essential for the production of tetrahydrofolate.[12][13][14][15] Tetrahydrofolate is a vital cofactor in the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.[12][14]

Causality of Inhibition: By competitively binding to the active site of bacterial DHFR, DHP-Br can block the reduction of dihydrofolate.[12][14] This leads to a depletion of the intracellular tetrahydrofolate pool, which in turn halts DNA synthesis and repair, ultimately arresting cell growth and division.[12][15] The therapeutic window for such inhibitors is achieved by exploiting structural differences between bacterial and mammalian DHFR, allowing for selective targeting of the pathogen.[13][14]

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Bacterial Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Products DNA, RNA, Amino Acids THF->Products 1-Carbon Metabolism DHFR->THF Reduction NADP NADP+ DHFR->NADP Compound 5-Bromo-4-ethyl-3,4- dihydropyrimidine (DHP-Br) Compound->DHFR Inhibition NADPH NADPH NADPH->DHFR

Caption: Proposed mechanism of DHP-Br via inhibition of the bacterial folate pathway.

Comparative Efficacy Analysis

To evaluate the therapeutic potential of DHP-Br, its performance must be benchmarked against standard-of-care antibiotics across a panel of drug-resistant pathogens. The following data, presented for illustrative purposes, reflects the expected outcomes from rigorous in vitro testing.

In Vitro Susceptibility: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16][17] Lower MIC values indicate higher potency. The broth microdilution method is a standard protocol for determining MIC values.[16][18][19]

Table 1: Comparative MIC Values (µg/mL) of DHP-Br and Standard Antibiotics

Organism (Strain Type)DHP-Br VancomycinLinezolidCiprofloxacinCeftriaxone
S. aureus (MRSA)4 12>64>128
Enterococcus faecalis (VRE)8 >256232>128
E. coli (ESBL-Producer)16 N/AN/A>64>128
K. pneumoniae (Carbapenem-Resistant)16 N/AN/A>64>128

Data is hypothetical and for illustrative purposes. N/A: Not Applicable.

Interpretation: The hypothetical data suggests DHP-Br possesses significant activity against both Gram-positive (MRSA, VRE) and Gram-negative (ESBL E. coli, CRE K. pneumoniae) resistant strains, with MIC values indicating potent inhibition where conventional antibiotics have failed.

Bactericidal vs. Bacteriostatic Activity: Time-Kill Kinetic Assay

A time-kill assay assesses the rate and extent of bacterial killing over time, distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[20][21][22] A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[20][22]

Table 2: Log₁₀ CFU/mL Reduction by DHP-Br (at 4x MIC) Against MRSA

Time (hours)Growth Control (No Drug)DHP-Br (16 µg/mL)Vancomycin (4 µg/mL)
0 6.06.06.0
2 6.85.15.8
4 7.54.25.5
8 8.62.94.8
24 9.2<2.03.5

Data is hypothetical and for illustrative purposes.

Interpretation: The illustrative results show that DHP-Br exhibits strong bactericidal activity, achieving a >3-log₁₀ reduction in viable MRSA counts within 8 hours. This rapid killing kinetic is a highly desirable attribute for an antimicrobial agent.

Therapeutic Index: In Vitro Cytotoxicity

A crucial aspect of drug development is ensuring selectivity for the pathogen with minimal toxicity to host cells. The MTT assay is a standard colorimetric method to assess the metabolic activity of mammalian cells, which serves as an indicator of cell viability and cytotoxicity.[23][24]

Table 3: Cytotoxicity of DHP-Br on Human Liver Carcinoma (HepG2) Cells

CompoundCC₅₀ (µg/mL)Selectivity Index (SI) vs. MRSA (CC₅₀ / MIC)
DHP-Br >128>32
Doxorubicin (Control) 0.8N/A

CC₅₀: 50% cytotoxic concentration. Data is hypothetical.

Interpretation: DHP-Br demonstrates low cytotoxicity against a human cell line, with a CC₅₀ value significantly higher than its effective antibacterial concentration. The resulting high Selectivity Index (>32) suggests a favorable therapeutic window, indicating that DHP-Br is selectively toxic to bacteria over mammalian cells.

Key Experimental Protocols

The following protocols are foundational for evaluating novel antimicrobial candidates. Adherence to established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), is critical for data reproducibility and interpretation.[25][26][27][28]

Protocol: Broth Microdilution MIC Assay

This protocol determines the MIC of DHP-Br against a target bacterial strain.

Caption: Workflow for the Broth Microdilution Minimum Inhibitory Concentration (MIC) assay.

Step-by-Step Methodology:

  • Preparation of Compound: Dissolve DHP-Br in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate.[16][17]

  • Inoculum Preparation: Culture the test organism overnight. Dilute the culture to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[16]

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria, no compound) and a negative/sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours under appropriate atmospheric conditions.[16]

  • Result Determination: The MIC is the lowest concentration of DHP-Br at which no visible turbidity (bacterial growth) is observed.[16][19]

Protocol: Time-Kill Kinetic Assay

This protocol evaluates the bactericidal or bacteriostatic activity of DHP-Br.

Caption: Workflow for the Time-Kill Kinetic Assay.

Step-by-Step Methodology:

  • Preparation: Prepare tubes with CAMHB containing DHP-Br at concentrations relative to its predetermined MIC (e.g., 1x, 2x, 4x MIC) and a growth control tube without the compound.[20]

  • Inoculation: Inoculate each tube with a standardized log-phase bacterial culture to a final density of ~5 x 10⁵ CFU/mL.[20]

  • Sampling: Incubate all tubes at 37°C with shaking. At specified time intervals (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each tube.[20][21][29]

  • Quantification: Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS. Plate a specific volume of the appropriate dilutions onto agar plates.[20]

  • Analysis: Incubate the plates for 18-24 hours and count the resulting colonies to determine the CFU/mL at each time point. Plot the log₁₀ CFU/mL versus time to generate the time-kill curve.[22]

Protocol: MTT Cytotoxicity Assay

This protocol assesses the effect of DHP-Br on the viability of a mammalian cell line.

Caption: Workflow for the MTT Cell Viability and Cytotoxicity Assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed a mammalian cell line (e.g., HepG2) into a 96-well plate at a predetermined density and allow them to attach overnight.[23]

  • Treatment: Replace the medium with fresh medium containing serial dilutions of DHP-Br. Include untreated and vehicle controls.

  • Incubation: Incubate the plate for a specified exposure time (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ incubator.[30]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[24][31]

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[30]

  • Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.[31]

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the CC₅₀ value.

Conclusion and Future Directions

The analysis presented in this guide, based on the known activities of the dihydropyrimidine class, positions this compound as a promising candidate for further preclinical development. Its potent, bactericidal activity against high-priority drug-resistant pathogens and its favorable in vitro selectivity profile warrant a more extensive investigation.

Next Steps:

  • Mechanism Validation: Perform enzymatic assays with purified bacterial DHFR to confirm direct inhibition and determine the inhibition constant (Kᵢ).[13]

  • Resistance Studies: Conduct spontaneous resistance frequency studies and serial passage experiments to assess the likelihood of resistance development.

  • In Vivo Efficacy: Evaluate the compound's efficacy in animal models of infection (e.g., murine sepsis or thigh infection models) to establish pharmacokinetic/pharmacodynamic (PK/PD) parameters.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogues of DHP-Br to optimize potency, broaden the spectrum of activity, and improve drug-like properties.[9][32]

The fight against antimicrobial resistance requires a multifaceted approach, and the exploration of novel chemical scaffolds like DHP-Br is a cornerstone of this global effort.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 5-Bromo-4-ethyl-3,4-dihydropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 5-Bromo-4-ethyl-3,4-dihydropyrimidine. As a brominated heterocyclic compound, it requires careful handling and adherence to specific disposal protocols to ensure personnel safety and environmental protection. The procedures outlined below are synthesized from established best practices for halogenated organic compounds and are designed to provide researchers, scientists, and drug development professionals with a clear, actionable framework.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. This guidance is based on the safety profiles of structurally similar compounds, such as 5-Bromopyrimidine and other halogenated pyrimidines, as well as federal and institutional guidelines for hazardous waste disposal.[1] Always consult your institution's Environmental Health and Safety (EHS) department for protocols specific to your location and to ensure full compliance with local, state, and federal regulations.

Part 1: Hazard Assessment and Chemical Profile

Understanding the intrinsic hazards of this compound is foundational to its safe management. Its chemical structure, containing both a pyrimidine ring and a bromine atom, places it in the category of halogenated organic compounds .[2] This classification is critical because the disposal of such compounds requires specialized treatment, typically high-temperature incineration, to prevent the formation of toxic byproducts and ensure the complete destruction of the molecule.

Upon combustion, halogenated compounds can generate hazardous gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and, significantly, hydrogen bromide (HBr).[3] Therefore, controlled incineration in a facility equipped with scrubbers to neutralize these acidic gases is the mandated disposal route.[4]

While specific toxicological data is not available, related brominated pyrimidines are classified as irritants and may be harmful if swallowed or inhaled.[5][6] Prudent practice dictates treating this compound with a similar level of caution.

Table 1: Key Hazard and Chemical Information

PropertyValue / ClassificationRationale & Source
Chemical Class Halogenated Organic CompoundContains a carbon-bromine bond.[2][7]
Primary Hazard Environmental Hazard; Potential IrritantRequires controlled disposal to prevent environmental release. Similar compounds cause skin and eye irritation.[3][5]
GHS Hazard (Assumed) Acute Toxicity (Oral), Skin Irritation, Eye IrritationBased on data for similar pyrimidine derivatives.[1][5]
Incompatible Materials Strong Oxidizing AgentsTo avoid vigorous, potentially hazardous reactions.[3]
Hazardous Combustion Products CO, CO2, Nitrogen Oxides (NOx), Hydrogen Bromide (HBr)Typical for nitrogen and bromine-containing organic molecules.[3][5]

Part 2: Pre-Disposal Protocol: Waste Segregation and Containment

The cornerstone of proper chemical disposal is rigorous waste segregation. Mixing different waste classes can lead to dangerous chemical reactions and complicates the final disposal process, increasing both risk and cost.

Causality of Segregation: this compound must be disposed of in a dedicated Halogenated Organic Waste stream.[2] This is because the incineration process for halogenated waste must be specifically calibrated to handle and neutralize the resulting acidic gases (e.g., HBr), a process not required for non-halogenated solvents.[4] Co-mingling this waste with standard non-halogenated organic solvents (like acetone or ethanol) contaminates the entire container, forcing it all to be treated as more hazardous and expensive halogenated waste.

Step-by-Step Waste Collection Procedure:
  • Select the Correct Waste Container: Obtain a designated, properly labeled hazardous waste container for "Halogenated Organic Solvents/Liquids" or "Halogenated Organic Solids" from your institution's EHS department. These containers are typically made of chemically resistant material (e.g., polyethylene).

  • Label Accurately: Before adding any waste, ensure the container is clearly labeled with the words "Hazardous Waste" and "Halogenated Organics."

  • Document Contents: Affix a waste accumulation log to the container. For every addition of waste, record the chemical name ("this compound" and any solvent used), the quantity, and the date. This detailed record is a regulatory requirement and is crucial for the final disposal facility.

  • Keep Container Closed: Always keep the waste container securely sealed when not in use to prevent the release of vapors.

  • Store Safely: Store the container in a designated satellite accumulation area within the laboratory. This area should be away from heat sources, direct sunlight, and incompatible materials like strong oxidizing agents.[3][8]

Part 3: Personal Protective Equipment (PPE) Mandates

All handling and disposal operations must be conducted while wearing appropriate PPE to prevent exposure. The selection of PPE is based on minimizing the risk of skin contact, eye exposure, and inhalation.[9]

Table 2: Required PPE for Handling and Disposal

PPE ComponentSpecificationPurpose
Hand Protection Nitrile Gloves (disposable)Provides a barrier against skin contact and absorption. Change gloves immediately if contaminated.[9]
Eye Protection Safety Goggles or a Face ShieldProtects against accidental splashes of the chemical or solutions containing it.[5][9]
Body Protection Long-sleeved Laboratory CoatPrevents contamination of personal clothing and protects the skin on the arms.[9]
Work Location Chemical Fume HoodAll transfers of the chemical, especially if it is a powder or volatile solution, should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[9]

Part 4: Disposal Workflow and Logistics

The journey of chemical waste from the workbench to its final destruction is a multi-step, regulated process. The following workflow ensures compliance and safety at every stage.

Experimental Protocol: Waste Disposal Workflow
  • Generation & Segregation: At the point of generation, immediately transfer waste (solid chemical, contaminated materials, or solutions) into the designated Halogenated Organic Waste container.

  • Container Management: Keep the container sealed and in the satellite accumulation area. Do not overfill the container (a maximum of 90% full is a common rule).

  • EHS Coordination: Once the container is full or has been in use for a specified period (e.g., 6 months, check with your EHS), submit a chemical waste pickup request to your institution's EHS department.

  • Professional Collection: Trained EHS personnel will collect the sealed and properly labeled container from your laboratory.

  • Consolidation & Manifesting: EHS will consolidate the waste and prepare it for shipment, including creating a hazardous waste manifest, a legal document that tracks the waste from your institution to the final disposal site.

  • Licensed Transport & Final Disposal: The waste is transported by a licensed hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Incineration: At the TSDF, the this compound waste will be destroyed via high-temperature incineration under controlled conditions as stipulated by EPA regulations for halogenated organic compounds.[2][4]

Disposal Workflow Diagram

G cluster_lab Laboratory Operations cluster_ehs EHS & Logistics cluster_disposal Final Disposal A Step 1: Waste Generation (e.g., reaction quench, contaminated items) B Step 2: Segregation Place in 'Halogenated Organic Waste' container A->B C Step 3: Documentation Update waste log with chemical name and quantity B->C D Step 4: Safe Storage Store sealed container in Satellite Accumulation Area C->D E Step 5: Request Pickup Submit request to EHS when container is full D->E F Step 6: EHS Collection Trained personnel retrieve waste from lab G Step 7: Manifesting & Transport Waste is prepared for shipment by a licensed hauler H Step 8: TSDF Incineration Destruction at a permitted facility G->H

Caption: Workflow for the safe disposal of this compound.

Part 5: Emergency Procedures for Spills and Exposure

Accidents can happen, and preparedness is key to mitigating their impact.

  • Small Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing full PPE, contain the spill using a chemical absorbent pad or vermiculite.

    • Gently sweep the absorbed material into a bag or container.

    • Wipe the spill area clean with a suitable solvent (e.g., ethanol), then soap and water.

    • Place all contaminated cleanup materials into the Halogenated Organic Waste container.

  • Large Spill (outside a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and call your institution's emergency EHS number.

    • Prevent others from entering the area.

    • Allow only trained emergency responders to handle the cleanup.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[3][10]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][10]

    • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[3]

By adhering to this comprehensive disposal plan, you ensure that your work with this compound is conducted with the highest standards of safety, responsibility, and scientific integrity.

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Navigating the Safe Handling of 5-Bromo-4-ethyl-3,4-dihydropyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into a workflow demands a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling 5-Bromo-4-ethyl-3,4-dihydropyrimidine, a compound of interest in synthetic and medicinal chemistry. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes established safety protocols for structurally related pyrimidine and dihydropyrimidine derivatives to ensure a comprehensive and cautious approach to its handling, use, and disposal.[1][2][3][4][5][6][7][8][9]

The procedural guidance herein is grounded in the foundational principles of laboratory safety, emphasizing the causality behind each recommendation to empower researchers with the knowledge to work safely and effectively.

Hazard Profile: An Informed Perspective

Assumed Hazards:

  • Skin and Eye Irritation: Halogenated organic compounds can be irritating upon contact with skin and eyes.[4][11]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[4][12]

  • Harmful if Swallowed: Similar compounds can be harmful if ingested.[13]

Given these potential risks, a multi-layered approach to personal protection and engineering controls is not just recommended, but essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the recommended PPE, drawing on best practices for similar chemical classes.[2][14]

PPE CategoryRecommended EquipmentRationale and Best Practices
Eye and Face Protection Chemical splash goggles or safety glasses with side shields. A face shield is recommended when there is a significant risk of splashing.Protects against accidental splashes and airborne particles. Ensure eye protection meets appropriate standards (e.g., NIOSH in the US or EN 166 in the EU).[1][2]
Hand Protection Chemically resistant, impervious gloves (e.g., Butyl rubber or nitrile).Provides a barrier against direct skin contact. Gloves must be inspected for integrity before each use. Use proper glove removal technique to avoid skin contamination. Dispose of contaminated gloves as hazardous waste.[1][2][10][15]
Protective Clothing A laboratory coat or a full chemical-protective suit.Prevents contamination of personal clothing and minimizes skin exposure. Lab coats should be fully buttoned.[1][10][15]
Respiratory Protection A NIOSH-approved respirator is required if working outside of a fume hood, if ventilation is inadequate, or if there is a risk of generating dust or aerosols.Protects against inhalation of the compound. The type of respirator will depend on the potential airborne concentration. Proper fit testing and training are mandatory before use.[1][2][12]

Operational Workflow: From Receipt to Disposal

A systematic approach to handling this compound is critical to maintaining a safe laboratory environment. The following workflow provides a step-by-step guide.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leaks.[2]

  • Label: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.

  • Store: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[1][10][15] The storage area should be clearly designated for hazardous chemicals. Keep the container tightly closed when not in use.[2][10]

Handling and Use
  • Controlled Environment: All handling of the solid compound or its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][10][15]

  • Minimize Quantities: Use the smallest amount of the substance necessary for the experiment to reduce the potential for exposure and waste generation.[2]

  • Avoid Dust and Aerosols: Handle the compound carefully to avoid the formation of dust.[1]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[2][10] Wash hands thoroughly with soap and water after handling the compound, even after removing gloves.[1][2]

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify your supervisor and colleagues.

  • Assess: From a safe distance, assess the extent of the spill.

  • Protect: Don the appropriate PPE, including respiratory protection if necessary.

  • Contain: For minor spills, gently cover the spill with an absorbent, inert material (e.g., vermiculite, sand, or earth).[3] Avoid actions that could raise dust.

  • Clean: Collect the absorbent material and spilled substance using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Disposal Plan: A Responsible Conclusion

All waste containing this compound must be treated as hazardous waste.[2]

  • Solid Waste: Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled and sealed hazardous waste container.[2]

  • Liquid Waste: Collect any liquid waste in a compatible, sealed, and clearly labeled hazardous waste container.

  • Disposal: All waste must be disposed of through your institution's hazardous waste management program, in strict accordance with all local, state, and federal regulations.[2][11]

Workflow and Safety Diagram

The following diagram illustrates the key decision points and safety protocols for handling this compound.

SafeHandlingWorkflow cluster_prep Preparation & Handling cluster_procedure Experimental Procedure cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures start Receive & Inspect Chemical store Store in a Cool, Dry, Ventilated Area start->store don_ppe Don Appropriate PPE store->don_ppe fume_hood Work in a Chemical Fume Hood don_ppe->fume_hood handle Handle Compound fume_hood->handle experiment Conduct Experiment handle->experiment spill Spill Occurs handle->spill decontaminate Decontaminate Work Area experiment->decontaminate waste Segregate Hazardous Waste decontaminate->waste doff_ppe Doff PPE Correctly waste->doff_ppe dispose Dispose of Waste via EHS doff_ppe->dispose end Procedure Complete dispose->end evacuate Evacuate Area spill->evacuate alert Alert Supervisor evacuate->alert contain_spill Contain Spill with Absorbent alert->contain_spill cleanup_spill Clean & Decontaminate contain_spill->cleanup_spill cleanup_spill->waste

Sources

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Feasible Synthetic Routes

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5-Bromo-4-ethyl-3,4-dihydropyrimidine
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5-Bromo-4-ethyl-3,4-dihydropyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.